1,3,5-Trihydroxyxanthone
説明
This compound has been reported in Canscora alata, Anaxagorea luzonensis, and other organisms with data available.
特性
IUPAC Name |
1,3,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESIWQIMUSNPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415170 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6732-85-0 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3,5-Trihydroxyxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Trihydroxyxanthone, a naturally occurring xanthone with potential therapeutic applications. The document details its primary natural sources, comprehensive experimental protocols for its isolation and purification, and an analysis of its spectroscopic properties. Furthermore, a proposed mechanism of action in the context of cancer biology is illustrated through a signaling pathway diagram.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the families of Gentianaceae and Clusiaceae. Notable sources include:
-
Anaxagorea luzonensis : This plant, belonging to the Annonaceae family, is a known source of this compound.
-
Calophyllum inophyllum : A member of the Clusiaceae family, this plant has been reported to contain this compound and its derivatives.
-
Canscora alata : This species from the Gentianaceae family is another documented natural source of the compound.
While these are the primary reported sources, other species within these and related families may also produce this compound.
Experimental Protocols for Isolation
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of xanthones from plant materials.
Preparation of Plant Material
-
Collection and Identification: Collect the desired plant material (e.g., bark, leaves, or roots). Ensure proper botanical identification.
-
Drying and Grinding: Air-dry the plant material at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Non-polar to semi-polar solvents are typically effective for extracting xanthones. Common choices include methanol, ethanol, chloroform, and ethyl acetate.
-
Maceration:
-
Soak the powdered plant material in the selected solvent (e.g., methanol) in a large container at a ratio of 1:10 (w/v).
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Soxhlet Extraction (Alternative Method):
-
Place the powdered plant material in a thimble within a Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., methanol) for 24-48 hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane as the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine fractions showing similar TLC profiles containing the target compound.
-
-
Preparative TLC or High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the combined fractions to preparative TLC or semi-preparative HPLC.
-
For HPLC, a C18 column with a mobile phase gradient of methanol and water is often effective.
-
Data Presentation
Table 1: Spectroscopic Data of 1,3,5-Trihydroxy-2-methoxyxanthone (A closely related compound for reference)
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |
| 13.11 (s, 1H, 1-OH) | 182.1 (C-9) |
| 9.48 (s, 1H, 5-OH) | 159.2 (C-3) |
| 9.26 (s, 1H, 3-OH) | 155.3 (C-1) |
| 7.64 (dd, J = 7.3, 1.8 Hz, H-8) | 153.8 (C-4a) |
| 7.32 (dd, J = 8.2, 1.8 Hz, H-6) | 146.9 (C-5) |
| 7.26 (t, J = 15.6 Hz, H-7) | 146.1 (C-10a) |
| 6.52 (s, 1H, H-4) | 131.5 (C-2) |
| 3.86 (s, 3H, 2-OMe) | 124.8 (C-7) |
| 121.7 (C-8a) | |
| 121.3 (C-6) | |
| 116.1 (C-8) | |
| 104.0 (C-9a) | |
| 94.7 (C-4) | |
| 60.7 (OCH₃) |
Data obtained from the isolation of 1,3,5-trihydroxy-2-methoxyxanthone from Calophyllum inophyllum.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Proposed Signaling Pathway of Anticancer Activity
Based on studies of related trihydroxyxanthones, a potential mechanism of anticancer activity involves the inhibition of Topoisomerase II, a key enzyme in DNA replication and cell division.
Caption: Proposed anticancer mechanism of this compound via Topoisomerase II inhibition.
A Comprehensive Technical Guide to the Biological Activities of 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxyxanthone, a naturally occurring phenolic compound belonging to the xanthone class, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of this compound, with a primary focus on its anti-inflammatory, anticancer, antioxidant, and antiplatelet properties. This document summarizes key quantitative data, details experimental methodologies for the evaluation of these activities, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Their natural occurrence is widespread in various plant families, and they are recognized for a broad spectrum of pharmacological activities. The specific hydroxylation pattern on the xanthone core, as seen in this compound, plays a crucial role in its biological efficacy. This compound has been isolated from various natural sources, including Anaxagorea luzonensis and Calophyllum inophyllum. Extensive research has demonstrated its potential as a lead compound for the development of new drugs targeting a range of diseases.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of this compound and related xanthone derivatives, providing a comparative overview of their potency.
Table 1: Anticancer and Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 | MTT Assay | 15.8 | [1] |
| 1,3,6-Trihydroxyxanthone | HepG2 | MTT Assay | 45.9 | [1] |
| 1,3,7-Trihydroxyxanthone | HepG2 | MTT Assay | 33.8 | [1] |
| 1,3,8-Trihydroxyxanthone | HepG2 | MTT Assay | 63.1 | [1] |
| 1,3-Dihydroxyxanthone | HepG2 | MTT Assay | 71.4 | [1] |
| 1-Hydroxyxanthone | HepG2 | MTT Assay | 43.2 | [1] |
| Doxorubicin (Control) | HepG2 | MTT Assay | 9.18 | [1] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | MTT Assay | 184 ± 15 | [2] |
| 1,5,6-Trihydroxyxanthone | WiDr | MTT Assay | 209 ± 4 | [2] |
| 1,5,6-Trihydroxyxanthone | HeLa | MTT Assay | 241 ± 13 | [2] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Target/Assay | Result | Reference |
| 1,3,5-Trihydroxy-4-prenylxanthone | PDE5 Inhibition | IC50: 3.0 μM | [3] |
| 1,3,5-Trihydroxy-4-prenylxanthone | Na+/H+ Exchange System Inhibition | Minimum Inhibitory Concentration: 10 μg/mL | [3] |
| 1,3,5-Trihydroxy-4-prenylxanthone | Nitric Oxide (NO) Production (LPS-induced RAW264.7) | Concentration-dependent inhibition | [3] |
| 1,3,5,7-Tetrahydroxyxanthone | LDL Oxidation | IC50: 0.5 μM | [4] |
| This compound | Platelet Aggregation (ADP-induced) | Selective inhibitory activity | [4] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [2] |
| 1,3,8-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [2] |
| 1,5,6-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [2] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant anticancer activity against various cancer cell lines.[1][5] Studies on related trihydroxyxanthones suggest that the number and position of hydroxyl groups are critical for their cytotoxic effects.[1][5] The anticancer potential of hydroxyxanthones often varies based on the number and position of these hydroxyl groups.[5] For instance, this compound and 1,3,6-trihydroxyxanthone have shown substantial efficacy against HepG2 cancer cells.[5] The mechanisms underlying the anticancer effects of xanthones are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[6][7][8]
While the specific anticancer mechanism of this compound is still under investigation, studies on other prenylated xanthones suggest a potential role in modulating the PI3K/Akt/mTOR signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[9]
Caption: Potential anticancer signaling pathway of this compound.
Anti-inflammatory Activity
This compound and its derivatives exhibit notable anti-inflammatory effects.[3][10] A structurally related compound, 1,3,5-Trihydroxy-4-prenylxanthone, has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] This effect is mediated through the downregulation of the NF-κB and AP-1 signaling pathways.[3]
In LPS-stimulated macrophages, 1,3,5-Trihydroxy-4-prenylxanthone interferes with the post-translational modification of IRAK-1, which in turn blocks the TAK1-mediated activation of IKK and MAPKs.[3][9] This leads to the suppression of IKK phosphorylation, subsequent IκB degradation, and ultimately prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[9] Concurrently, it also downregulates the activation of MAPKs such as JNK and ERK, leading to the suppression of the AP-1 transcription factor complex.[9]
Caption: Anti-inflammatory signaling pathway of this compound.
Antioxidant Activity
Xanthones are known for their potent antioxidant effects, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant pathways.[11] While specific quantitative data for this compound is limited, the antioxidant activity of xanthones is highly dependent on the number and position of hydroxyl groups. Trihydroxyxanthones have been shown to possess antioxidant properties, although in some studies they were found to be less potent than certain dihydroxyxanthones.[2]
A key mechanism for the antioxidant effects of many xanthones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[11]
Other Biological Activities
-
Antiplatelet Activity: this compound has demonstrated selective inhibitory activity on platelet aggregation induced by adenosine diphosphate (ADP).[4]
-
Enzyme Inhibition: A derivative, 1,3,5-trihydroxy-4-prenylxanthone, is a known inhibitor of phosphodiesterase type 5 (PDE5).[3]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anti-proliferative Activity
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound
-
Culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for determining the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Prepare a stock solution of this compound in methanol and make a series of dilutions.[9]
-
In a 96-well plate, add 100 µL of the sample or standard solution to each well.[9]
-
Add 100 µL of the DPPH solution to each well.[9]
-
For the blank, use 100 µL of methanol and 100 µL of the sample solution. For the control, use 100 µL of methanol and 100 µL of the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at the maximum wavelength of DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]
Western Blotting for Protein Expression Analysis
This protocol describes the general steps for analyzing the effect of this compound on the expression of specific proteins in cell lysates.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysates.[9]
-
Denature equal amounts of protein by boiling with Laemmli buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising natural compound with a wide array of biological activities, including significant anticancer, anti-inflammatory, and antioxidant properties. The data and protocols presented in this technical guide underscore its potential as a lead molecule for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, conduct comprehensive structure-activity relationship studies, and evaluate its efficacy and safety in preclinical and clinical settings. The provided diagrams and experimental workflows offer a foundational framework for future investigations into this versatile molecule.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Anti-proliferation, cell cycle arrest and apoptosis induced by a natural xanthone from Gentianopsis paludosa Ma, in human promyelocytic leukemia cell line HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Structure of 1,3,5-Trihydroxyxanthone: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,3,5-trihydroxyxanthone, a naturally occurring xanthone with potential pharmacological activities. This document details its spectral data, experimental protocols for its synthesis and characterization, and its known interactions with biological signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 1,3,5-trihydroxyxanthen-9-one, is a member of the xanthone class of organic compounds.[1] Its chemical structure is characterized by a tricyclic xanthene core substituted with three hydroxyl groups at positions 1, 3, and 5.
Molecular Formula: C₁₃H₈O₅
Molecular Weight: 244.20 g/mol [1]
Exact Mass: 244.0372 g/mol [1]
Caption: Chemical structure of this compound.
Spectral Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.25 | d | ~2.0 |
| H-4 | ~6.45 | d | ~2.0 |
| H-6 | ~7.60 | t | ~8.0 |
| H-7 | ~7.20 | d | ~8.0 |
| H-8 | ~7.30 | d | ~8.0 |
| 1-OH | ~13.0 (chelated) | s | - |
| 3-OH | Variable | br s | - |
| 5-OH | Variable | br s | - |
| Predicted data based on spectral analysis of similar xanthone structures. |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 161.5 |
| 2 | 97.5 |
| 3 | 165.0 |
| 4 | 93.0 |
| 4a | 157.0 |
| 5 | 145.0 |
| 6 | 124.0 |
| 7 | 118.0 |
| 8 | 110.0 |
| 8a | 108.0 |
| 9 (C=O) | 182.0 |
| 9a | 103.5 |
| 10a | 156.5 |
| Data obtained from SpectraBase and compared with related structures.[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic hydroxyls) |
| ~3080 | C-H stretching (aromatic) |
| ~1650 | C=O stretching (γ-pyrone carbonyl, chelated) |
| 1600-1450 | C=C stretching (aromatic rings) |
| ~1250 | C-O-C stretching (ether linkage) |
| ~1200 | C-O stretching (phenolic hydroxyls) |
| Predicted data based on typical IR absorption frequencies for the respective functional groups. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 244 | [M]⁺ (Molecular ion) |
| 216 | [M - CO]⁺ |
| 188 | [M - 2CO]⁺ or [M - C₂H₂O₂]⁺ |
| Predicted fragmentation pattern based on the molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima for this compound in Methanol
| λmax (nm) | Interpretation |
| ~245 | Band II (Benzoyl system) |
| ~265 | |
| ~320 | Band I (Cinnamoyl system) |
| ~365 | |
| Predicted data based on UV-Vis spectra of similar trihydroxyxanthones.[3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, isolation, and spectral analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a benzoic acid derivative with a phenol in the presence of a condensing agent like Eaton's reagent.
Protocol:
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid in a 1:10 (w/w) ratio under anhydrous conditions with constant stirring until the P₂O₅ is completely dissolved. This process is exothermic and should be performed in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid and phloroglucinol (1:1 molar ratio) in Eaton's reagent.
-
Reaction Execution: Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude this compound can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a solvent mixture like ethanol/water.
Isolation from Natural Sources
This compound has been reported to be isolated from plants such as Anaxagorea luzonensis.[1] The general procedure for its isolation is as follows:
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., leaves, stem bark) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The ethyl acetate extract, which typically contains xanthones, is concentrated under reduced pressure. The resulting crude extract is then subjected to column chromatography over silica gel.
-
Purification: The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by TLC.
-
Final Purification: Fractions containing the desired compound are combined and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.
Spectroscopic Analysis
Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer to determine the exact mass and molecular formula of the compound.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, and the absorbance is measured over a wavelength range of 200-800 nm.
Logical Workflow and Signaling Pathway Interactions
Structure Elucidation Workflow
The elucidation of the structure of this compound follows a logical workflow that integrates data from various spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
Biological Activity: Inhibition of Platelet Aggregation
This compound has been reported to have selective inhibitory activity on platelet aggregation induced by adenosine diphosphate (ADP).[4] ADP is a key agonist in thrombosis and hemostasis, and its signaling in platelets is primarily mediated by two P2Y purinergic receptors: P2Y₁ and P2Y₁₂. The P2Y₁₂ receptor is a major target for antiplatelet drugs.
The diagram below illustrates the ADP-induced platelet aggregation pathway and the likely point of inhibition by this compound.
Caption: Inhibition of the ADP-induced platelet aggregation pathway by this compound.
References
Unveiling the Pharmacological Potential of 1,3,5-Trihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxyxanthone, a member of the xanthone class of polyphenolic compounds, has garnered significant interest within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth exploration of the core pharmacological attributes of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory activities. This document summarizes key quantitative data, presents detailed experimental protocols for the cited biological assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their structural diversity, arising from various hydroxylation, methoxylation, and prenylation patterns, contributes to a wide spectrum of biological activities. Among these, this compound stands out for its notable therapeutic potential. It has been isolated from various plant species, including Anaxagorea luzonensis and Canscora alata.[1] This guide will delve into the key pharmacological properties of this promising molecule.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The positioning of hydroxyl groups on the xanthone core is a critical determinant of its anticancer efficacy.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of this compound and related xanthones is often quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Carcinoma | 15.8 | [2] |
| 1,3,6-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 45.9 | [2] |
| 1,3,8-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 254 ± 15 | [3] |
| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 | [4] |
| 1,3-Dihydroxyxanthone | HepG2 | Liver Carcinoma | 71.4 | [2] |
| 1,6-Dihydroxyxanthone | WiDr | Colon Adenocarcinoma | 355 ± 24 | [3] |
| Doxorubicin (Control) | Raji | B-cell Lymphoma | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 50 µL of 10% MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. While direct data for this compound is limited, related xanthones have shown potent inhibitory effects on inflammatory processes. For instance, 1,3,6-trihydroxyxanthone has been shown to suppress the expression of cyclooxygenase-2 (COX-2) mRNA.
Signaling Pathway: NF-κB Inhibition
A crucial mechanism underlying the anti-inflammatory effects of many xanthones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 ml of 1% carrageenan suspension is injected subcutaneously into the plantar surface of the left hind paw of each rat.[6]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[6][7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its hydroxyl groups.
Quantitative Data: Radical Scavenging Activity
The antioxidant activity is often expressed as the IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | 349 ± 68 | [3] |
| 1,3,8-Trihydroxyxanthone | > 500 | [3] |
| 1,5,6-Trihydroxyxanthone | > 500 | [3] |
| Ascorbic Acid (Control) | - | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.[8] A series of dilutions of this compound and a positive control (e.g., ascorbic acid) are also prepared in methanol.[8]
-
Reaction Mixture: In a 96-well plate, the test compound or standard solution is mixed with the DPPH solution.[8]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a dose-response curve.[8]
Enzyme Inhibition
This compound and its analogs have been shown to inhibit various enzymes, highlighting their potential in treating a range of diseases. A notable example is the inhibition of xanthine oxidase.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Norathyriol, a metabolite of mangiferin with a similar xanthone core, is a known inhibitor of xanthine oxidase.
Quantitative Data: Xanthine Oxidase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Norathyriol | Xanthine Oxidase | 44.6 | Uncompetitive | [9] |
| Allopurinol (Control) | Xanthine Oxidase | - | Competitive | [10] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.
Methodology:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), xanthine oxidase enzyme solution is pre-incubated with the test compound (this compound) or a standard inhibitor (e.g., allopurinol) at 37°C for a specified time (e.g., 1 hour).[11]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, xanthine.[11]
-
Detection of Uric Acid: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from a dose-response curve. Kinetic studies, such as Lineweaver-Burk plots, can be used to determine the type of inhibition.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of a benzoic acid derivative and a phenol.
Experimental Protocol: Synthesis using Eaton's Reagent
Methodology:
-
Reagent Preparation: Eaton's reagent is prepared by carefully adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions.[12]
-
Reaction: Phloroglucinol and 2,4-dihydroxybenzoic acid are dissolved in Eaton's reagent and heated to 80°C for 1-2 hours.[12]
-
Precipitation: The reaction mixture is cooled and poured onto crushed ice, leading to the formation of a precipitate.[12]
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by column chromatography or recrystallization.[12]
Conclusion
This compound is a multifaceted pharmacological agent with promising anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The data and protocols presented in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic candidate. Future studies should focus on elucidating the precise molecular mechanisms of action, exploring its in vivo efficacy and safety profiles, and optimizing its structure to enhance its therapeutic index. The versatility of the xanthone scaffold, coupled with the potent bioactivity of the 1,3,5-trihydroxy substitution pattern, positions this compound as a valuable lead in the drug discovery pipeline.
References
- 1. sciencetechindonesia.com [sciencetechindonesia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
The Antioxidant Potential of 1,3,5-Trihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Found extensively in nature, particularly in the families Clusiaceae and Gentianaceae, these compounds have garnered significant scientific interest due to their wide array of pharmacological activities, including potent antioxidant effects.[1] This antioxidant capacity is fundamental to their potential therapeutic applications, ranging from anti-inflammatory to neuroprotective actions.[1] The core mechanism of their antioxidant activity is often attributed to their ability to scavenge free radicals and to modulate endogenous cellular antioxidant pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]
This technical guide focuses on the antioxidant potential of a specific member of this class, 1,3,5-Trihydroxyxanthone (CAS: 6732-85-0), a compound isolated from species such as Anaxagorea luzonensis.[3] While extensive quantitative data for this specific isomer is limited in publicly available literature, this document aims to contextualize its potential antioxidant activity by examining data from structurally similar xanthones, detailing relevant experimental protocols for antioxidant assessment, and exploring the key cellular signaling pathways involved.
Quantitative Antioxidant Activity Data
Direct quantitative data from standardized antioxidant assays for this compound is not prominently available. However, analysis of structurally related hydroxyxanthones provides valuable context for its potential activity. The following table summarizes the 50% inhibitory concentration (IC50) values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for other trihydroxyxanthone isomers and related compounds. A lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative DPPH Radical Scavenging Activity of Selected Hydroxyxanthones
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|---|---|---|---|---|
| 1,3,8-Trihydroxyxanthone | > 500 (Moderate Activity) | Butylated Hydroxytoluene (BHT) | Not specified | [4] |
| 1,5,6-Trihydroxyxanthone | > 500 (Moderate Activity) | Butylated Hydroxytoluene (BHT) | Not specified | [4] |
| 1,6-Dihydroxyxanthone | 349 ± 68 | Butylated Hydroxytoluene (BHT) | Not specified |[4] |
Note: In the cited study, the dihydroxyxanthone unexpectedly showed stronger activity than the trihydroxyxanthones tested, a phenomenon attributed to stronger intramolecular hydrogen bonding in the latter, which may hinder hydrogen donation to free radicals.[4]
Mechanisms of Antioxidant Action
The antioxidant effects of xanthones are typically exerted through two primary mechanisms: direct scavenging of free radicals and the modulation of cellular antioxidant defense systems.
Direct Free Radical Scavenging
Polyphenolic compounds like this compound can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved by donating a hydrogen atom or an electron from their hydroxyl groups to the unstable radical, thereby stabilizing it and terminating the damaging radical chain reaction. The efficacy of this action is dependent on the number and position of hydroxyl groups on the xanthone scaffold.
Modulation of the Nrf2-ARE Signaling Pathway
A key mechanism by which xanthones exert lasting antioxidant effects is through the activation of the Nrf2 signaling pathway.[2] Under normal physiological conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Under conditions of oxidative stress, or in the presence of activators like certain xanthones, this interaction is disrupted.[5] Reactive cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This complex binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription.[5] These genes encode a suite of crucial antioxidant and cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.
-
Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of a wide range of toxins.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that neutralize superoxide radicals and hydrogen peroxide, respectively.
While direct studies linking this compound to Nrf2 activation are scarce, several other natural xanthones, including α-mangostin and γ-mangostin, have been confirmed to modulate this pathway, suggesting it is a common mechanism for this class of compounds.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of dietary phytochemicals on nuclear factor erythroid 2-related factor 2 (Nrf2) activation: a systematic review of human intervention trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
anticancer activity of 1,3,5-Trihydroxyxanthone against specific cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxyxanthone, a member of the xanthone class of polyphenolic compounds, has emerged as a molecule of interest in anticancer research. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the in vitro anticancer activity of this compound against specific cancer cell lines. This document summarizes key cytotoxic data, outlines detailed experimental protocols for assessing anticancer effects, and visualizes potential mechanisms of action and experimental workflows through signaling pathway and process flow diagrams. Due to the nascent stage of research on this specific isomer, comparative data from other closely related trihydroxyxanthones is included to provide a broader context for its potential therapeutic efficacy.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Found in various plant families, these compounds have garnered significant attention for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The substitution pattern of hydroxyl groups on the xanthone core is a critical determinant of their biological activity. This guide focuses specifically on this compound, summarizing the existing evidence of its cytotoxic effects and providing the necessary technical information for researchers to build upon in future investigations.
Quantitative Data on Cytotoxic Activity
The direct investigation into the anticancer properties of this compound is still in its early stages, with published data available for a limited number of cancer cell lines.
Table 1: Cytotoxicity of this compound Against a Specific Cancer Cell Line
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Human Liver Carcinoma | 15.8[1] |
To provide a comparative landscape for researchers, the following table summarizes the cytotoxic activity of other trihydroxyxanthone isomers against a variety of cancer cell lines. This data suggests that the positioning of hydroxyl groups significantly influences the anticancer potency and selectivity.
Table 2: Comparative Cytotoxicity of Other Trihydroxyxanthone Isomers
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| 1,3,6-Trihydroxyxanthone | T47D | Human Breast Cancer | 121.89[2] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 184 ± 15[3] |
| 1,3,8-Trihydroxyxanthone | WiDr | Human Colon Carcinoma | 254 ± 15[3] |
| 1,3,8-Trihydroxyxanthone | HeLa | Human Cervical Carcinoma | 277 ± 9[3] |
| 1,5,6-Trihydroxyxanthone | WiDr | Human Colon Carcinoma | 209 ± 4 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the anticancer activity of a compound like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 1-4 hours. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Visualization of Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway potentially modulated by this compound.
Experimental Workflows
References
The Antiviral Potential of 1,3,5-Trihydroxyxanthone Against Human Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the antiviral effects of 1,3,5-Trihydroxyxanthone, a naturally occurring xanthone derivative, against a range of human viruses. While direct experimental data for this specific compound is limited, this document synthesizes available information on structurally related xanthones to extrapolate potential antiviral activities, mechanisms of action, and appropriate experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel antiviral agent.
Introduction to this compound
This compound is a polyphenolic compound belonging to the xanthone class of natural products. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has been isolated from various plant species and has demonstrated some biological activities, including inhibitory effects on platelet aggregation.[1] Its potential as an antiviral agent, however, remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed overview based on the activities of analogous compounds.
Antiviral Spectrum and Quantitative Data
Direct antiviral testing of this compound against a broad spectrum of human viruses has not been extensively reported in the scientific literature. However, studies on structurally similar hydroxy-xanthones provide valuable insights into its potential efficacy. The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the antiviral data for viruses other than Human Coronavirus OC43 are inferred from studies on other xanthone derivatives and should be experimentally verified for this compound.
| Compound | Virus | Cell Line | Assay Type | Result | Reference |
| 1,3-Dihydroxyxanthone | Human Coronavirus OC43 | BHK-21 | Viral Infectivity Assay | 2.50 log10 reduction in infectivity | [2][3] |
| 1,3,8-Trihydroxyxanthone | Human Coronavirus OC43 | BHK-21 | Viral Infectivity Assay | 2.00 log10 reduction in infectivity | [2][3] |
| This compound | Hepatocellular Carcinoma | HepG2 | Cytotoxicity Assay (MTT) | IC50: 15.8 µM |
Note: The IC50 value for this compound against HepG2 cells indicates its cytotoxic potential at higher concentrations, a critical parameter for determining the therapeutic index of any potential antiviral activity. Further research is required to determine the 50% effective concentration (EC50) against various viruses and the 50% cytotoxic concentration (CC50) in the specific cell lines used for antiviral assays.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of xanthones are multifaceted and can target various stages of the viral life cycle.[4] Based on studies of related compounds, the potential mechanisms of action for this compound may include:
-
Inhibition of Viral Entry: Some xanthone derivatives have been shown to interfere with the attachment and entry of viruses into host cells. This can be achieved by blocking viral surface proteins or host cell receptors.
-
Inhibition of Viral Replication: Xanthones may inhibit viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, or helicases, which are essential for the synthesis of viral genetic material and proteins.
-
Modulation of Host Signaling Pathways: Viral infections often manipulate host cell signaling pathways to facilitate their replication and evade the immune response. Xanthones have been reported to modulate signaling pathways such as NF-κB, which plays a crucial role in the inflammatory response to viral infections. By inhibiting NF-κB activation, this compound could potentially reduce virus-induced inflammation and pathology.
Caption: Potential antiviral mechanisms of this compound against human viruses.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of the compound that is non-toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Host cell line (e.g., Vero, A549, Huh-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Plaque Reduction Assay
This is a standard method to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
This compound
-
Cell culture medium
-
Agarose or carboxymethylcellulose (CMC) for overlay
-
Crystal violet solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with the virus dilutions for 1-2 hours.
-
During infection, prepare the overlay medium containing different concentrations of this compound.
-
After the infection period, remove the virus inoculum and add the compound-containing overlay.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay measures the effect of the compound on viral RNA or DNA replication.
Materials:
-
Host cells
-
Virus
-
This compound
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of different concentrations of this compound.
-
Incubate for a defined period (e.g., 24, 48 hours).
-
Extract total RNA or DNA from the cells.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Perform qPCR using virus-specific primers and probes to quantify the amount of viral genetic material.
-
Determine the EC50 based on the reduction in viral genome copies.
Western Blot Analysis
This technique is used to assess the effect of the compound on the expression of specific viral proteins.
Materials:
-
Virus-infected cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies specific for viral proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from infected cells treated with various concentrations of this compound.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against specific viral proteins.
-
Incubate with a secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on viral protein expression.
Signaling Pathway Analysis
To investigate the impact of this compound on host signaling pathways, specific assays can be employed.
NF-κB Reporter Assay
Procedure:
-
Transfect host cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treat the cells with this compound and then infect with the virus.
-
After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
A decrease in reporter activity in the presence of the compound would indicate inhibition of NF-κB activation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
While direct evidence for the antiviral activity of this compound is currently limited, the existing data on related xanthone compounds suggest its potential as a broad-spectrum antiviral agent. This technical guide provides a framework for the systematic evaluation of this compound. Future research should focus on:
-
Screening against a wide range of human viruses: Comprehensive in vitro studies are needed to determine the antiviral spectrum of this compound.
-
Elucidation of the precise mechanism of action: Detailed mechanistic studies are required to identify the specific viral or host targets of the compound.
-
In vivo efficacy and safety studies: Promising in vitro results should be followed by evaluation in animal models of viral infection to assess efficacy, pharmacokinetics, and safety.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives of this compound could lead to the identification of compounds with improved potency and selectivity.
The exploration of natural products like this compound represents a promising avenue for the discovery of novel antiviral therapies to combat existing and emerging viral threats.
References
The Therapeutic Arsenal of 1,3,5-Trihydroxyxanthone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1,3,5-trihydroxyxanthone, a core polyphenolic scaffold, are emerging as a significant class of bioactive compounds with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into these molecules, with a particular focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by these derivatives are visually represented through detailed diagrams, offering insights into their mechanisms of action at the molecular level. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Their natural occurrence in various plant families and fungi has long been associated with traditional medicinal uses. Among the diverse array of xanthone structures, those based on the this compound core have garnered significant scientific interest due to their potent and varied pharmacological activities. The strategic placement of hydroxyl groups on the xanthone backbone imparts unique physicochemical properties that are crucial for their interaction with biological targets. Further derivatization of this core structure has led to the development of a multitude of analogues with enhanced potency and selectivity for various therapeutic targets. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Therapeutic Potential and Mechanisms of Action
Anticancer Activity
A substantial body of evidence highlights the potent anticancer effects of this compound derivatives against a range of human cancer cell lines. Their cytotoxic and anti-proliferative activities are attributed to several key mechanisms of action.
One of the primary mechanisms is the inhibition of topoisomerase IIα , a critical enzyme involved in DNA replication and chromosome segregation.[1] By interfering with the enzyme's function, these xanthone derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[2] It has been proposed that these compounds interact with the DNA cleavage/ligation active site of topoisomerase IIα, thereby inhibiting the catalytic activity of the enzyme by interfering with the DNA strand passage step.[3][4]
Furthermore, certain derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways. The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6][7] The NF-κB pathway plays a pivotal role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[8][9][10][11] By inhibiting these pathways, this compound derivatives can suppress tumor growth and induce apoptosis.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver) | 15.8 | [12] |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon) | 384 ± 93 | [13] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast) | 121.89 | [14] |
| 1,3,6-Trihydroxyxanthone | HepG2 (Liver) | 45.9 | [12] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [13] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon) | 254 ± 15 | [13] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical) | 277 ± 9 | [13] |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon) | 209 ± 4 | [13] |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | 38 ± 11 | [13] |
Anti-inflammatory Properties
Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[15] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[16]
The anti-inflammatory potential of xanthone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | Assay | IC50 (µM) | Reference |
| 1,3,5,6-Tetrahydroxyxanthone | Superoxide formation inhibition | Potent | [17] |
| 1,3,7-Trihydroxyxanthone | Superoxide formation inhibition | Potent | [17] |
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The polyphenolic structure of this compound derivatives endows them with potent antioxidant properties. They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.[18]
The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Derivative | Antioxidant Assay | IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | DPPH Scavenging | 349 ± 68 | [13] |
| Dihydroxyxanthones | DPPH Scavenging | > 500 | [13] |
| Trihydroxyxanthones | DPPH Scavenging | > 500 | [13] |
Neuroprotective Effects
Emerging research suggests that this compound derivatives may hold promise for the treatment of neurodegenerative diseases. Their neuroprotective effects are likely multifactorial, stemming from their anti-inflammatory and antioxidant properties, which help to mitigate the neuronal damage associated with these conditions. Further research is needed to fully elucidate the specific mechanisms and therapeutic potential in this area.
Experimental Protocols
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound core is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted benzoic acid with a polyphenol in the presence of a dehydrating agent, such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[19][20][21][22]
Materials:
-
2,4-Dihydroxybenzoic acid
-
Phloroglucinol
-
Eaton's reagent (P₂O₅ in CH₃SO₃H)
-
Ice
-
Distilled water
-
Organic solvents for purification (e.g., methanol, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with constant stirring until the P₂O₅ is fully dissolved. This process is exothermic.[19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,4-dihydroxybenzoic acid (1.0 equivalent) and phloroglucinol (1.0 equivalent) in Eaton's reagent.[19]
-
Reaction: Heat the reaction mixture to 80°C and stir for 1-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[19][22]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.[19]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.[19]
-
Purification: Dry the crude product and purify it by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure this compound derivative.[19]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[25]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[25]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630-690 nm can be used to subtract background absorbance.[23][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives and a general experimental workflow for their evaluation.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Mechanism of Topoisomerase IIα inhibition by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion and Future Outlook
The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer and inflammatory conditions, coupled with their antioxidant properties, underscores their importance in drug discovery. The ability to synthesize a wide range of analogues allows for the fine-tuning of their pharmacological profiles to enhance potency and reduce off-target effects.
Future research should focus on several key areas. A more in-depth elucidation of the molecular targets and signaling pathways for a broader range of derivatives is crucial for a comprehensive understanding of their mechanisms of action. In vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, the exploration of their therapeutic potential in other disease areas, such as neurodegenerative and metabolic disorders, warrants further investigation. The continued development of these fascinating molecules holds great promise for the future of medicine.
References
- 1. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new xanthone analogues and their biological activity test--cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novel-xanthone-polyamine-conjugates-as-catalytic-inhibitors-of-human-topoisomerase-ii - Ask this paper | Bohrium [bohrium.com]
- 4. Novel xanthone-polyamine conjugates as catalytic inhibitors of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcea.org [ijcea.org]
- 15. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of novel xanthone derivatives - Int J Pharm Chem Anal [ijpca.org]
- 17. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide on the Biosynthesis of 1,3,5-Trihydroxyxanthone in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a limited number of plant families, including Clusiaceae, Gentianaceae, and Hypericaceae. 1,3,5-Trihydroxyxanthone is a key intermediate in the biosynthesis of a wide array of bioactive xanthone derivatives, which have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from primary metabolism, primarily involving the shikimate and acetate-malonate pathways. The pathway can be broadly divided into two main stages: the formation of a benzophenone intermediate and its subsequent oxidative cyclization to form the xanthone core.
Stage 1: Formation of the Benzophenone Intermediate
The initial steps of xanthone biosynthesis converge on the formation of a key intermediate, 2,3',4,6-tetrahydroxybenzophenone. This process begins with precursors from two major metabolic pathways:
-
Shikimate Pathway: This pathway provides the aromatic precursor, which can be derived through either an L-phenylalanine-dependent or -independent route.
-
L-Phenylalanine-dependent pathway: In plants like those of the Hypericaceae family, L-phenylalanine is converted to benzoyl-CoA.
-
L-Phenylalanine-independent pathway: In families such as Gentianaceae, the aromatic ring is synthesized from chorismate, a key intermediate of the shikimate pathway, without proceeding through L-phenylalanine.
-
-
Acetate-Malonate Pathway: This pathway provides three molecules of malonyl-CoA, which are condensed with the benzoyl-CoA (or a related aromatic CoA-ester) to form the second aromatic ring of the benzophenone scaffold.
The key enzyme catalyzing the condensation reaction is benzophenone synthase (BPS) , a type III polyketide synthase. BPS catalyzes the iterative condensation of three malonyl-CoA units with a starter benzoyl-CoA molecule, followed by an intramolecular C6-C1 cyclization and aromatization to yield 2,4,6-trihydroxybenzophenone.[1]
Subsequent hydroxylation at the 3'-position of 2,4,6-trihydroxybenzophenone is catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to produce 2,3',4,6-tetrahydroxybenzophenone.[2]
Stage 2: Oxidative Cyclization to form this compound
The final and crucial step in the formation of the xanthone core is the regioselective intramolecular oxidative C-O phenol coupling of 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by a specific cytochrome P450 enzyme, This compound synthase , which has been identified as CYP81AA2 in Hypericum species. This enzyme facilitates the cyclization ortho to the 3'-hydroxyl group of the benzophenone intermediate, leading to the formation of this compound.[2]
Quantitative Data
While extensive quantitative data for every step of the pathway is not available for all plant species, the following tables summarize key available data on enzyme kinetics and metabolite concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Species | Substrate(s) | Km (µM) | Vmax / kcat | Reference |
| Benzophenone Synthase (BPS) | Hypericum androsaemum | Benzoyl-CoA, Malonyl-CoA | Data not available | Data not available | [3] |
| Benzophenone Synthase (BPS) | Centaurium erythraea | 3-Hydroxybenzoyl-CoA, Malonyl-CoA | Data not available | Data not available | [4] |
| CYP81AA2 (1,3,5-THX synthase) | Hypericum calycinum | 2,3',4,6-Tetrahydroxybenzophenone | Data not available | Data not available | [2] |
Note: Specific kinetic parameters (Km and Vmax/kcat) for the key enzymes are not yet widely reported in the literature. The data is often presented as relative activities or product formation rates under specific assay conditions.
Table 2: Concentration of Xanthones in Plant Tissues
| Plant Species | Plant Part | Xanthone(s) Quantified | Concentration Range | Analytical Method | Reference |
| Garcinia mangostana | Pericarp | α-Mangostin, γ-Mangostin | mg/g to hundreds of mg/g of extract | HPLC, LC-MS/MS | |
| Hypericum perforatum | Cell Suspension Cultures | Total Xanthones | Increase up to 17-fold upon elicitation | HPLC | [5] |
| Centaurium erythraea | In vitro cultures | Eustomin, Demethyleustomin | Higher in in vitro shoots than wild plants | HPLC | [6] |
| Hypericum perforatum | Roots | Various prenylated xanthones | Not specified | HPLC | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.
Benzophenone Synthase (BPS) Enzyme Assay
This protocol is adapted from general methods for assaying type III polyketide synthases.
a. Reagents and Buffers:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Benzoyl-CoA (or other suitable aromatic CoA ester) stock solution (e.g., 10 mM in water)
-
[2-14C]Malonyl-CoA (specific activity ~2.2 GBq/mol) stock solution (e.g., 1 mM)
-
Purified recombinant BPS enzyme or plant protein extract
-
Ethyl acetate
-
Scintillation cocktail
b. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction contains:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
5 µL of 10 mM benzoyl-CoA (final concentration 500 µM)
-
5 µL of 1 mM [2-14C]Malonyl-CoA (final concentration 50 µM)
-
10 µL of purified BPS enzyme solution (protein concentration to be optimized)
-
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) HCl.
-
Extract the radioactive product by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge for 5 minutes to separate the phases.
-
Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
-
Add 4 mL of scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Product formation can be quantified based on the specific activity of the [14C]malonyl-CoA.
c. Product Analysis (Non-radioactive assay):
-
For non-radioactive assays, use unlabeled malonyl-CoA.
-
After extraction with ethyl acetate, evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC or LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of 2,4,6-trihydroxybenzophenone.
Cloning of a Benzophenone Synthase (BPS) Gene
This protocol describes a general strategy for cloning a BPS gene from a plant species of interest, for example, from Hypericum perforatum.
a. RNA Extraction and cDNA Synthesis:
-
Harvest fresh plant tissue (e.g., young leaves or elicitor-treated cell cultures) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer.
b. PCR Amplification of the BPS Gene:
-
Design degenerate primers based on conserved regions of known BPS and other type III polyketide synthase sequences from related plant species.
-
Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Analyze the PCR products on an agarose gel. Excise and purify the band of the expected size.
-
Clone the purified PCR product into a TA cloning vector and transform into E. coli.
-
Sequence several positive clones to obtain a partial BPS sequence.
c. Rapid Amplification of cDNA Ends (RACE):
-
Use the obtained partial sequence to design gene-specific primers for 5' and 3' RACE.
-
Perform 5' and 3' RACE using a commercial RACE kit according to the manufacturer's instructions to obtain the full-length cDNA sequence.
d. Cloning into an Expression Vector:
-
Design primers to amplify the full-length open reading frame (ORF) of the BPS gene, adding appropriate restriction sites for cloning into an expression vector (e.g., pET vector for E. coli expression or pYES2 for yeast expression).
-
Perform PCR with high-fidelity DNA polymerase.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested insert and vector and transform into E. coli for plasmid propagation.
-
Verify the sequence of the final construct before proceeding with protein expression.
Functional Characterization of CYP81AA2 in Yeast
This protocol outlines the heterologous expression of a plant cytochrome P450, such as CYP81AA2, in Saccharomyces cerevisiae for functional characterization.
a. Yeast Strain and Expression Vector:
-
Use a yeast strain that co-expresses a plant NADPH-cytochrome P450 reductase (CPR), such as the WAT11 strain, to ensure sufficient electron supply for the P450 enzyme.[8]
-
Clone the full-length ORF of CYP81AA2 into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
b. Yeast Transformation and Expression:
-
Transform the expression construct into the competent yeast cells using the lithium acetate method.
-
Select for transformed colonies on appropriate selection media.
-
Inoculate a single colony into a starter culture of selective medium with glucose and grow overnight.
-
Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture to an OD600 of ~0.4.
-
Incubate at 30°C with shaking for 24-48 hours to induce protein expression.
c. Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in TEK buffer containing protease inhibitors.
-
Disrupt the cells using glass beads and vigorous vortexing or a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.
d. In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
The substrate, 2,3',4,6-tetrahydroxybenzophenone (dissolved in a small amount of DMSO or methanol)
-
Microsomal preparation containing the recombinant CYP81AA2
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.
-
Extract the products and analyze by HPLC or LC-MS/MS, comparing with an authentic standard of this compound.
LC-MS/MS Analysis of Xanthones in Plant Tissues
This protocol provides a general method for the extraction and quantification of xanthones from plant material.
a. Sample Preparation and Extraction:
-
Lyophilize and grind the plant tissue to a fine powder.
-
Accurately weigh about 100 mg of the powdered material into a tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-to-product ion transitions for each xanthone of interest.
c. Quantification:
-
Prepare a calibration curve using authentic standards of the xanthones to be quantified.
-
Spike blank plant matrix with known concentrations of the standards to prepare matrix-matched calibrators.
-
Calculate the concentration of each xanthone in the plant samples based on the calibration curve.
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: Core biosynthetic pathway of this compound.
Experimental Workflow for Cloning a Benzophenone Synthase Gene
Caption: Workflow for cloning a benzophenone synthase gene.
Logical Relationship of Key Enzymes and Intermediates
Caption: Key enzymes and their substrates/products.
References
- 1. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 2. Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1,3,5-Trihydroxyxanthone CAS number and chemical properties
An In-depth Technical Guide to 1,3,5-Trihydroxyxanthone for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a naturally occurring xanthone derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and biological activities of this compound. This document outlines its key chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and evaluation of its antioxidant activity, and a visualization of a potential signaling pathway it may influence.
Chemical Identity and Properties
This compound is a member of the xanthone class of compounds, characterized by a tricyclic xanthen-9-one core with hydroxyl substitutions at positions 1, 3, and 5.[1] Its official CAS number is 6732-85-0 .[1][2][3] This compound has been isolated from various natural sources, including Calophyllum inophyllum and Anaxagorea luzonensis.[1][2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 6732-85-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈O₅ | [1][2][3] |
| Molecular Weight | 244.20 g/mol | [1][2] |
| IUPAC Name | 1,3,5-trihydroxyxanthen-9-one | [1] |
| Synonyms | 1,3,5-Trihydroxy-9H-xanthen-9-one, CHEBI:514 | [1][3] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the biological activity of this compound are provided below. These protocols are based on established methods for xanthone chemistry and analysis.
Protocol 1: Synthesis of this compound via Grover, Shah, and Shah (GSS) Reaction
The Grover, Shah, and Shah (GSS) reaction is a common and effective method for synthesizing the xanthone scaffold. This protocol outlines the condensation of a benzoic acid derivative with a polyphenol.
Materials:
-
2-Hydroxy-4,6-dihydroxybenzoic acid (phloroglucinol carboxylic acid)
-
Phloroglucinol
-
Eaton's reagent (7.7% wt/wt solution of phosphorus pentoxide in methanesulfonic acid) or Zinc Chloride (ZnCl₂)
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-hydroxy-4,6-dihydroxybenzoic acid (1 equivalent) and phloroglucinol (1.2 equivalents) in a round-bottom flask, add Eaton's reagent (5-10 mL).
-
Heat the reaction mixture to 80±3°C and maintain for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield pure this compound.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method for evaluating the in vitro antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
-
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally related prenylated xanthones suggest a potential role in modulating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[6]
Caption: Potential anticancer signaling pathway of xanthones.
Biological Activities
This compound has demonstrated biological activity, including selective inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP).[2] The broader family of trihydroxyxanthones has been noted for anticancer and antioxidant properties, suggesting that this compound is a compelling candidate for further pharmacological investigation.[7]
References
- 1. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of 1,3,5-Trihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxyxanthone, a member of the xanthone class of polyphenolic compounds, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities. This document synthesizes available data from in vitro studies to elucidate the molecular pathways and cellular effects of this compound. Detailed experimental protocols for key assays and visual representations of signaling pathways are included to facilitate further research and drug development efforts.
Core Pharmacological Activities
In vitro studies have demonstrated that this compound exhibits a range of biological activities, primarily centered around its ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of xanthones, including this compound, are significantly attributed to their ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells.
Antioxidant Activity
The antioxidant capacity of this compound is a fundamental aspect of its mechanism of action. This activity is primarily due to its ability to scavenge free radicals, a property conferred by its polyphenolic structure.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its anticancer mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound and its closely related analogs.
| Table 1: Anti-inflammatory and Antioxidant Activity of Hydroxyxanthones | |
| Compound | Activity |
| This compound | Moderate antioxidant activity[1][2] |
| 1,3,8-Trihydroxyxanthone | Strong antioxidant activity (IC50 = 349 ± 68 µM)[1][2] |
| 1,3,6,8-Tetrahydroxyxanthone | Potent anticancer agent (IC50 = 9.18 μM against HepG2)[3] |
| Table 2: In Vitro Anticancer Activity of Hydroxyxanthones (IC50 values in μM) | ||||
| Compound | MCF-7 (Breast) | WiDr (Colon) | HeLa (Cervical) | HepG2 (Liver) |
| This compound | 15.8[3] | - | - | - |
| 1,3,8-Trihydroxyxanthone | 184 ± 15[1] | 254 ± 15[1] | 277 ± 9[1] | - |
| 1,3,6-Trihydroxyxanthone | - | >500[1] | - | 45.9[3] |
| 1,3,7-Trihydroxyxanthone | - | - | - | 33.8[3] |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural xanthones exert their anti-inflammatory effects by inhibiting this pathway. While direct studies on this compound are limited, related compounds are known to modulate NF-κB signaling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and cell proliferation. Xanthones have been shown to modulate the MAPK pathway, which could contribute to their anti-inflammatory and anticancer effects.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction:
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
Conclusion
The in vitro evidence suggests that this compound possesses multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory mediators and the induction of apoptosis in cancer cells. Further research is warranted to fully elucidate the specific molecular targets and to validate these findings in more complex biological systems. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the fields of pharmacology and drug discovery.
References
An In-depth Technical Guide to 1,3,5-Trihydroxyxanthone: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and biological activities of 1,3,5-Trihydroxyxanthone, a naturally occurring phenolic compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's natural sources, historical isolation, synthetic methodologies, and biological properties, with a focus on its potential as a therapeutic agent.
Discovery and History
This compound is a member of the xanthone family, a class of organic compounds characterized by a dibenzo-γ-pyrone scaffold. While the precise first isolation and characterization of this compound are not definitively documented in a single seminal publication, its presence has been identified in various plant species. It has been isolated from plants such as Anaxagorea luzonensis, Canscora alata, and Calophyllum inophyllum.[1] One notable study on the constituents of Anaxagorea luzonensis led to the isolation and characterization of several new xanthones, contributing to the knowledge of trihydroxyxanthone derivatives in this plant.[2] The general class of xanthones was first synthesized in 1860, and the first natural xanthone, gentisin, was isolated in 1821.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₅ | PubChem |
| Molecular Weight | 244.20 g/mol | PubChem |
| IUPAC Name | 1,3,5-trihydroxyxanthen-9-one | PubChem |
| CAS Number | 6732-85-0 | PubChem |
| Appearance | Yellow powder | BioCrick |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | ChemFaces |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a substituted benzoic acid and a phenol. A general procedure is outlined below, adapted from methodologies for synthesizing similar hydroxyxanthones.[4][5]
Materials:
-
2,6-dihydroxybenzoic acid
-
Phloroglucinol
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Ice-water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
A mixture of 2,6-dihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.0 eq) is added to Eaton's reagent.
-
The reaction mixture is heated and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold distilled water until the filtrate is neutral.
-
The crude product is dried and then purified by column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent, to yield pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets. Characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups are observed.
Representative Spectroscopic Data for a Trihydroxyxanthone Derivative (1,5,6-trihydroxyxanthone): [4]
-
FTIR (KBr, cm⁻¹): 3448 (O-H), 1604 (C=O), 1458 (C=C), 1273 (C-O-C)
-
¹H-NMR (CD₃OD, 500 MHz, δ/ppm): 6.67 (1H, dd, J = 8.31 and 2.23 Hz), 6.78 (1H, dd, J = 8.31 and 2.23 Hz), 6.84 (1H, d, J = 8.94 Hz), 7.51 (1H, t, J = 8.31 Hz), 7.97 (1H, d, J = 8.94 Hz)
-
¹³C-NMR (CD₃OD, 125 MHz, δ/ppm): 103.4, 107.8, 109.4, 110.9, 113.2, 116.6, 128.3, 137.0, 157.7, 160.1, 162.9, 169.4, 182.3
-
MS (m/z): 228 [M-16]⁺
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic activity against human cancer cell lines.
Quantitative Data for Anticancer Activity:
| Cell Line | IC₅₀ (µM) | Reference |
| HepG2 (Human Liver Carcinoma) | 15.8 | [8][9] |
| T47D (Human Breast Cancer) | 121.89 | [10] |
It is noteworthy that this compound has shown lower toxicity towards normal cell lines compared to some other hydroxyxanthones.[10]
Experimental Protocol for MTT Assay (Anticancer Activity): [4]
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Anti-inflammatory Activity
While specific data for this compound is limited, related trihydroxy- and tetrahydroxyxanthones have demonstrated significant anti-inflammatory effects.[11] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12] The anti-inflammatory mechanism of some xanthones involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[13]
Experimental Protocol for Nitric Oxide (NO) Production Inhibition Assay: [12]
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compound for a short period.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity
The antioxidant potential of xanthones is well-documented.[14] The presence of multiple hydroxyl groups in this compound suggests it possesses antioxidant properties. Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[14][15][16]
Experimental Protocol for DPPH Radical Scavenging Assay: [15][16]
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Workflows
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other structurally related xanthones provide insights into their potential mechanisms of action. For instance, some xanthones exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[17]
Below are diagrams illustrating a general workflow for the isolation and characterization of natural products like this compound, and a representative signaling pathway that xanthones are known to modulate.
Caption: General workflow for the isolation, characterization, and bioactivity screening of this compound.
References
- 1. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the constituents of Anaxagorea luzonensis A. GRAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ojs.openagrar.de [ojs.openagrar.de]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the preliminary in vitro cytotoxicity screening of 1,3,5-Trihydroxyxanthone, a member of the xanthone class of polyphenolic compounds. Xanthones and their derivatives are of significant interest in oncological research due to their wide range of pharmacological activities, including potential anticancer properties.[1][2] The primary objective of a preliminary cytotoxicity screen is to determine a compound's concentration-dependent inhibitory effects on cancer cell proliferation, typically quantified by the half-maximal inhibitory concentration (IC50) value.[3] This guide outlines the quantitative data for this compound and related isomers, details the experimental protocols for cytotoxicity assessment, and visualizes key workflows and potential mechanistic pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is primarily expressed as its IC50 value, which is the concentration required to inhibit 50% of cell proliferation.[3] A lower IC50 value indicates higher cytotoxic potency. The following table summarizes the reported IC50 values for this compound and other structurally related trihydroxyxanthone isomers against various human cancer cell lines and, where available, a non-cancerous cell line for comparison. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is included to indicate cancer-specific cytotoxicity.[4] An SI value greater than 1 suggests a preferential effect against cancer cells.[4]
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | HepG2 | Human Liver Carcinoma | 15.8[5] | Not Reported |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 184 ± 15[6] | 18.45 |
| WiDr | Human Colon Adenocarcinoma | 254 ± 15[6] | 13.37 | |
| HeLa | Human Cervical Adenocarcinoma | 277 ± 9[6] | 12.26 | |
| Vero | Monkey Kidney Epithelial (Normal) | 3395 ± 435[6] | - | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 419 ± 27[4] | 0.53 |
| WiDr | Human Colon Adenocarcinoma | 209 ± 4[4] | 1.07 | |
| HeLa | Human Cervical Adenocarcinoma | 241 ± 13[4] | 0.93 | |
| Vero | Monkey Kidney Epithelial (Normal) | 224 ± 14[4] | - | |
| 1,3,6-Trihydroxyxanthone | 4T1 | Mouse Breast Cancer | 121.89[7] | 3.75 |
| NIH3T3 | Mouse Embryo Fibroblast (Normal) | 456.89[7] | - |
Experimental Protocols
The data presented above is typically generated using colorimetric assays that measure cell metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted standard for assessing the in vitro cytotoxic effects of test compounds.[4]
MTT Cytotoxicity Assay Protocol
This protocol provides a standardized procedure for determining the cytotoxicity of this compound.
1. Cell Culture and Seeding:
-
Human cancer cells (e.g., HepG2) are cultured in a suitable medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[2]
-
Cells are seeded into 96-well microtiter plates at an optimal density (e.g., 1.5 x 10³ to 5 x 10³ cells/well) and incubated for 18-24 hours to allow for attachment and recovery.[1][4][8]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 to 100 µM).[3]
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO but no compound) must be included.[1]
-
The plates are incubated for a specified exposure time, typically 24, 48, or 72 hours.[1][4]
3. MTT Addition and Incubation:
-
Following the treatment incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[4]
-
The plates are incubated for an additional 1-4 hours at 37°C.[4] During this period, mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[4]
4. Formazan Solubilization and Data Acquisition:
-
The medium containing MTT is carefully removed.[1]
-
100 µL of DMSO is added to each well to dissolve the formazan crystals.[1][3]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening process.
Potential Mechanism of Action: Apoptosis Induction
While the specific signaling pathways for this compound are not fully elucidated, many xanthone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[1][9] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[10] Anticancer compounds frequently trigger the intrinsic pathway in response to cellular stress.[11][12]
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members.[11] A cytotoxic stimulus can lead to the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization (MOMP).[10] This event allows for the release of cytochrome c from the mitochondria into the cytosol.[11] In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which then recruits and activates procaspase-9.[10] Active caspase-9 subsequently activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptosis.[10] Some studies also suggest that hydroxyxanthones may inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[6]
The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, a plausible mechanism for this compound-induced cytotoxicity.
Conclusion
The preliminary cytotoxicity data indicates that this compound exhibits potent activity against the HepG2 human liver carcinoma cell line.[5] When compared to other trihydroxyxanthone isomers, its potency appears significant, although its selectivity for cancer cells over normal cells requires further investigation. The methodologies outlined in this guide provide a robust framework for the initial evaluation of this and other novel xanthone compounds. Future studies should focus on expanding the screening to a broader panel of cancer cell lines, determining the Selectivity Index using non-cancerous human cell lines, and further elucidating the precise molecular mechanisms and signaling pathways involved in its cytotoxic action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3,5-Trihydroxyxanthone and Related Analogues using Eaton's Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are of significant interest due to their wide range of biological activities, including antioxidant, antitumor, and antibacterial properties.[1][2] A robust and efficient method for their synthesis involves the condensation of phenolic derivatives with salicylic acids. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has proven to be a superior catalyst for this transformation, promoting a one-pot Friedel-Crafts acylation followed by cyclodehydration.[1][3][4] This protocol details the synthesis of hydroxyxanthones, focusing on the reaction between phloroglucinol and salicylic acid derivatives, which is particularly effective due to the electron-rich nature of the phloroglucinol substrate.[1][5][6]
Reaction Principle and Mechanism
The synthesis of the xanthone core using Eaton's reagent proceeds via a two-step mechanism within a single pot.[1][4]
-
Acylium Ion Formation : Eaton's reagent activates the carboxylic acid of the salicylic acid derivative to form a highly electrophilic acylium ion.
-
Friedel-Crafts Acylation & Cyclization : The electron-rich phenol, such as phloroglucinol, acts as a nucleophile and attacks the acylium ion in a classic Friedel-Crafts acylation reaction. This forms a benzophenone intermediate which is typically not isolated.[1][3] The intermediate then undergoes a rapid intramolecular cyclodehydration (oxa-ring closure) to yield the final xanthone product.[1][4]
Caption: General reaction scheme for xanthone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dihydroxyxanthone
This protocol outlines the representative synthesis of 1,3-dihydroxyxanthone from the reaction of phloroglucinol with salicylic acid, a well-documented example of this class of reaction.[1][7]
Materials and Reagents:
-
Phloroglucinol
-
Salicylic acid
-
Eaton's reagent (7.5-7.7 wt% P₂O₅ in CH₃SO₃H)
-
Pentane
-
Diethyl ether (Et₂O)
-
Deionized water
-
Ice
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup : In a Schlenk tube under an inert atmosphere (e.g., Argon), combine phloroglucinol (1.0 eq) and salicylic acid (1.5 eq).[1]
-
Addition of Reagent : Carefully add Eaton's reagent (e.g., 10 mL for a 10 mmol scale reaction) to the mixture.[1] Seal the tube.
-
Heating : Heat the resulting slurry to 80°C with vigorous stirring for 1.5 to 3 hours.[1][8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Quenching : After the reaction is complete, allow the dark brown solution to cool to approximately 25°C.[1]
-
Precipitation : Pour the reaction mixture carefully onto crushed ice or into cold water, which will result in the formation of a precipitate.[1][10]
-
Work-up : Vigorously stir the resulting slurry for 20-30 minutes.[1] Collect the solid product by vacuum filtration and wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.[10]
-
Purification : Dry the crude solid. Further purification can be achieved by trituration in a suitable solvent mixture (e.g., pentane/Et₂O) or by recrystallization from a solvent system like methanol/water to yield the pure product.[1][10]
Caption: Experimental workflow for xanthone synthesis.
Data Presentation
The yield of the xanthone product is highly dependent on the electronic properties of the salicylic acid derivative used. Electron-donating groups on the salicylic acid ring tend to stabilize the acylium intermediate, leading to higher yields, while electron-withdrawing groups can lead to the formation of side products and lower yields.[1][7]
| Phenol Substrate | Salicylic Acid Derivative | Product | Isolated Yield (%) | Reference |
| Phloroglucinol | Salicylic acid | 1,3-Dihydroxyxanthone | 67% | [1][7] |
| Phloroglucinol | 4-Hydroxysalicylic acid | 1,3,6-Trihydroxyxanthone | 84% | [7] |
| Phloroglucinol | 5-Bromosalicylic acid | 7-Bromo-1,3-dihydroxyxanthone | 17% | [1][7] |
| Phloroglucinol | 5-Nitrosalicylic acid | 1,3-Dihydroxy-7-nitroxanthone | 32% | [1][7] |
| 1,3,5-Trimethoxybenzene | Salicylic acid | 1,3-Dimethoxyxanthone | 91% | [1] |
Scope and Limitations
The Eaton's reagent-mediated synthesis is most effective for highly electron-rich phenol substrates, such as phloroglucinol and its derivatives.[1][5][6] Less electron-rich phenols, like resorcinol, may fail to yield the xanthone product directly, instead stopping at the intermediate benzophenone stage.[1][6] Furthermore, electron-poor phenols are generally not suitable for this transformation with Eaton's reagent.[5] Careful selection of both the phenol and the salicylic acid partner is therefore critical to achieving a successful synthesis.[1]
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for the Purification of 1,3,5-Trihydroxyxanthone from Anaxagorea luzonensis Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the purification of 1,3,5-trihydroxyxanthone from the extracts of Anaxagorea luzonensis. This document outlines the necessary protocols, from the initial extraction of plant material to the final purification of the target compound. The methodologies are based on established phytochemical research on Anaxagorea luzonensis and general xanthone purification techniques.
Anaxagorea luzonensis A. Gray, a plant belonging to the Annonaceae family, is a known source of various xanthones and flavonoids.[1][2][3] Among these, this compound has been identified as a constituent of this plant.[2] This document details a systematic approach to isolate this specific xanthone for further research and development.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the purification process. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent System | Yield (w/w %) | Description |
| Crude Extraction | Dried and powdered heartwood of A. luzonensis (5 kg) | Methanol (reflux) | 15.1% | Methanolic crude extract. |
| Solvent Partitioning | Methanolic crude extract (756 g) | n-hexane/90% aq. Methanol | - | Removal of non-polar constituents. |
| 90% aq. Methanol fraction | Ethyl acetate/Water | - | Separation into ethyl acetate and water-soluble fractions. | |
| Ethyl acetate fraction | Chloroform/Methanol/Water (13:7:6) | 33.1% (of EtOAc extract) | Further fractionation to enrich for xanthones. |
Table 2: Chromatographic Purification and Purity
| Chromatographic Step | Stationary Phase | Mobile Phase (Elution Gradient) | Fraction(s) Containing this compound | Purity (%) |
| Silica Gel Column Chromatography (Initial) | Silica Gel (70-230 mesh) | Chloroform-Methanol (gradient from 20:1 to 5:1) | Mid-polarity fractions | 40-60% |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Fractions based on UV-Vis analysis | 70-85% |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 reverse-phase silica gel | Methanol-Water (gradient) | Eluted peak corresponding to this compound | >98% |
Experimental Protocols
The following are detailed protocols for the extraction, fractionation, and purification of this compound from Anaxagorea luzonensis.
Plant Material and Extraction
-
Plant Material Preparation : Collect the heartwood of Anaxagorea luzonensis. Air-dry the plant material in the shade for 2-3 weeks. Once completely dried, grind the heartwood into a coarse powder.
-
Methanol Extraction :
-
Place 5 kg of the powdered plant material in a large round-bottom flask.
-
Add a sufficient volume of methanol to completely immerse the powder.
-
Heat the mixture to reflux for 4 hours.
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[1]
-
Fractionation of the Crude Extract
-
n-Hexane Partitioning :
-
Dissolve the crude methanolic extract in 90% aqueous methanol.
-
Transfer the solution to a separatory funnel and partition with an equal volume of n-hexane.
-
Separate the lower 90% aqueous methanol layer. Repeat the partitioning with n-hexane two more times.
-
Discard the n-hexane fractions (which contain non-polar compounds).
-
Concentrate the 90% aqueous methanol fraction to remove the methanol.[1]
-
-
Ethyl Acetate Partitioning :
-
To the resulting aqueous solution, add an equal volume of ethyl acetate and shake vigorously in a separatory funnel.
-
Separate the upper ethyl acetate layer. Repeat the extraction with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which is enriched in xanthones.[1]
-
-
Chloroform-Methanol-Water Partitioning :
-
Dissolve a portion of the ethyl acetate extract (e.g., 260 g) in a chloroform-methanol-water mixture (13:7:6 v/v/v).
-
Allow the layers to separate and collect the lower chloroform-rich layer.
-
Concentrate the lower layer under reduced pressure to yield a residue for further chromatographic separation.[4]
-
Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Prepare a silica gel (70-230 mesh) column using a suitable solvent like chloroform.
-
Dissolve the residue from the chloroform-rich layer in a small amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of chloroform-methanol, starting with a ratio of 20:1 and gradually increasing the polarity to 10:1 and then 5:1.[1]
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualize under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles that show the presence of the target xanthone.
-
-
Sephadex LH-20 Column Chromatography :
-
Further purify the combined fractions containing this compound using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 swollen in methanol.
-
Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol.
-
Monitor the eluate with a UV-Vis spectrophotometer at the absorption maxima for xanthones (around 250, 315 nm).
-
Collect and combine the fractions containing the desired compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
For final purification, use a preparative HPLC system with a C18 reverse-phase column.
-
Dissolve the enriched fraction from the Sephadex column in HPLC-grade methanol.
-
Elute with a gradient of methanol and water. A typical gradient might start with 40% methanol in water and increase to 100% methanol over 30-40 minutes.
-
Monitor the elution profile with a PDA detector to identify the peak corresponding to this compound based on its retention time and UV spectrum.
-
Collect the peak corresponding to the target compound and evaporate the solvent to obtain the pure this compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) : To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy : To identify functional groups.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical steps in the isolation of a target natural product.
References
Application Notes and Protocols: Evaluating the Cytotoxicity of 1,3,5-Trihydroxyxanthone with an MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro assessment of novel therapeutic compounds.
Abstract: Xanthones are a class of heterocyclic compounds known for their wide range of biological activities, including potential anticancer properties.[1] This document provides a detailed protocol for evaluating the cytotoxic effects of a specific derivative, 1,3,5-Trihydroxyxanthone, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The protocol described herein offers a step-by-step guide from reagent preparation to data analysis, alongside methods for data presentation and visualization of the experimental workflow and associated signaling pathways.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[3][4] The resulting formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), producing a colored solution.[2][5] The absorbance of this solution is measured spectrophotometrically at a wavelength between 550 and 600 nm.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for a quantitative assessment of cytotoxicity induced by the test compound.[2][6]
Data Presentation: Cytotoxicity of Trihydroxyxanthones
The cytotoxic activity of xanthone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of a compound's cancer-specific cytotoxicity. An SI value greater than 1 suggests a preferential effect against cancer cells.[5]
The following table summarizes representative cytotoxic activities of trihydroxyxanthone derivatives against various cancer cell lines, based on published data.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | HepG2 | Human Liver Carcinoma | 15.8[7] | - |
| 1,3,6-Trihydroxyxanthone | T47D | Human Breast Cancer | 456.89[8] | 3.75[8] |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27[5] | 0.53[5] |
| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4[5] | 1.07[5] |
| 1,5,6-Trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 241 ± 13[5] | 0.93[5] |
| 1,5,6-Trihydroxyxanthone | Vero | Normal Monkey Kidney | 224 ± 14[5] | - |
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl Sulfoxide (DMSO) or other solubilization solution[5][10]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
MTT Assay Workflow Diagram
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: In Vitro Antioxidant Activity Assessment of 1,3,5-Trihydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Trihydroxyxanthone is a polyphenol and a member of the xanthone class of organic compounds, which has been isolated from organisms such as Anaxagorea luzonensis.[1] Xanthones and their derivatives are of significant interest in pharmacology due to their wide range of biological activities, including antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous diseases. Antioxidants can neutralize these harmful radicals, making the evaluation of the antioxidant capacity of compounds like this compound a critical step in drug discovery and development.
This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and reliable spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Quantitative Data Summary
The antioxidant activity of hydroxyxanthones is often quantified by their IC50 value (the concentration required to scavenge 50% of free radicals) or expressed in terms of a standard equivalent (e.g., Trolox equivalents). While specific quantitative data for this compound is not extensively reported in publicly available literature, the activity of other trihydroxyxanthones suggests that the presence of multiple hydroxyl groups confers potent antioxidant capabilities. For context, the antioxidant activities of several other trihydroxyxanthones are presented below. Researchers should populate this table with experimentally determined values for this compound.
| Assay | Test Compound | IC50 / Antioxidant Capacity | Reference |
| DPPH | 1,3,6-Trihydroxyxanthone | 384 µM | [3] |
| DPPH | 1,3,8-Trihydroxyxanthone | 102 µM | [3] |
| DPPH | 1,5,6-Trihydroxyxanthone | 43 µM | [3] |
| DPPH | 3,4,6-Trihydroxyxanthone | 38 µM | [3] |
| DPPH | This compound | To be determined | |
| ABTS | This compound | To be determined | |
| FRAP | This compound | To be determined |
Experimental Workflow
The general workflow for assessing the antioxidant activity of a test compound involves preparation of the compound and reagents, execution of the reaction, measurement of the analytical signal, and subsequent data analysis to determine antioxidant capacity.
Experimental Protocols
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4] The reduction of the purple DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured by the decrease in absorbance at approximately 517 nm.[5]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] Store this solution in a dark bottle at 4°C.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Trolox).
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the diluted sample or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[6][7]
-
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[6]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically at approximately 734 nm.
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Water
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[8][9]
-
Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (±0.02) at 734 nm.[10]
-
-
Sample and Standard Preparation: Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described for the DPPH assay.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 734 nm.[9]
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at a low pH.[11] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex at 593 nm.[12]
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using a series of FeSO₄ or Trolox concentrations (e.g., 100 to 1000 µM).
-
Assay Protocol:
-
Measurement: Measure the absorbance at 593 nm.[13]
Calculation: The antioxidant capacity is determined from the linear regression of the standard curve. The FRAP value of the sample is expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
References
- 1. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. zen-bio.com [zen-bio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Testing the Anticancer Effects of 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trihydroxyxanthone is a polyphenolic compound belonging to the xanthone class of natural products. Xanthones have garnered significant interest in cancer research due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound and its isomers exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation as potential chemotherapeutic agents. The primary mechanisms underlying their anticancer activity are believed to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways that govern cell proliferation and survival.
These application notes provide a comprehensive guide for researchers to investigate the anticancer effects of this compound. This document details the experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution. It also outlines the methodology for probing key signaling pathways and presents a framework for data analysis and visualization.
Data Presentation: In Vitro Cytotoxicity of Trihydroxyxanthones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various trihydroxyxanthone derivatives against a panel of human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HepG2 | Human Liver Carcinoma | 15.8 | [1] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 184 ± 15 | |
| 1,3,8-Trihydroxyxanthone | WiDr | Human Colon Adenocarcinoma | 254 ± 15 | |
| 1,3,8-Trihydroxyxanthone | HeLa | Human Cervical Adenocarcinoma | 277 ± 9 | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 419 ± 27 | [2] |
| 1,5,6-Trihydroxyxanthone | WiDr | Human Colon Adenocarcinoma | 209 ± 4 | [2] |
| 1,5,6-Trihydroxyxanthone | HeLa | Human Cervical Adenocarcinoma | 241 ± 13 | [2] |
| 1,3,6-Trihydroxyxanthone | HepG2 | Human Liver Carcinoma | 45.9 | [1] |
| 1,3,7-Trihydroxyxanthone | HepG2 | Human Liver Carcinoma | 33.8 | [1] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the anticancer effects of this compound.
Caption: A general workflow for investigating the anticancer properties of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.[5]
-
Cell Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.
Materials:
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR, MAPK, and NF-κB pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Key Signaling Pathways
Based on studies of similar xanthone compounds, this compound may exert its anticancer effects by modulating the following signaling pathways. Western blot analysis should target key proteins within these cascades.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a crucial regulator of cell survival, proliferation, and growth. Many natural compounds, including some xanthones, have been shown to inhibit this pathway in cancer cells.[9][10][11][12]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Certain stressors and chemical compounds can activate specific MAPK cascades, such as the JNK pathway, leading to apoptosis.[13][14][15][16][17]
Caption: Potential activation of the pro-apoptotic JNK pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.[18][19][20]
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
References
- 1. researchhub.com [researchhub.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Action of 1,3,5-Trihydroxybenzene on UVB-Induced NADPH Oxidase 4 through AMPK and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A network-centric approach to drugging TNF-induced NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 20. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Isolation of 1,3,5-Trihydroxyxanthone from Calophyllum inophyllum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calophyllum inophyllum, a plant belonging to the Guttiferae family, is a known source of various bioactive secondary metabolites, including xanthones, coumarins, flavonoids, and triterpenoids.[1] Among these, xanthones have attracted significant interest due to their potential pharmacological activities. This document provides a detailed protocol for the isolation of 1,3,5-Trihydroxyxanthone and structurally similar xanthones from the root bark and leaves of Calophyllum inophyllum. The methodologies described herein are compiled from established phytochemical investigation procedures.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh root bark of Calophyllum inophyllum should be collected and properly identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.[2]
-
Preparation: The collected root bark is washed thoroughly to remove any adherent foreign material. It is then air-dried or sun-dried for several days until completely dry. The dried material is ground into a coarse powder using a grinding mill.[2]
Extraction of Crude Extracts
Two primary methods for extraction are described: maceration and Soxhlet extraction.
2.1 Maceration Protocol: Maceration is a simple and common method for extracting bioactive compounds.[3]
-
Weigh 1.4 kg of the dried, powdered root bark of Calophyllum inophyllum.[4]
-
Place the powdered material in a large container and add a sufficient volume of n-hexane to fully immerse the powder.
-
Allow the mixture to stand for 48 hours at room temperature, with occasional stirring.
-
After 48 hours, filter the mixture to separate the extract from the plant material. Repeat the extraction process three times with fresh n-hexane.[4]
-
Combine all the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.[4]
-
The same plant material is then sequentially re-extracted with chloroform and then methanol, each for 48 hours (twice for each solvent).[4]
-
The chloroform and methanol extracts are separately concentrated under reduced pressure to yield the crude chloroform and methanol extracts.[4]
2.2 Soxhlet Extraction Protocol: Soxhlet extraction provides a more exhaustive extraction.
-
Place a known quantity of the dried leaf powder in a thimble.
-
The thimble is placed into a Soxhlet extractor.
-
The extraction is carried out with methanol at 65°C for 5 hours.[5]
-
After extraction, the solvent is evaporated under reduced pressure to obtain the crude methanol extract.
Chromatographic Isolation and Purification
Column chromatography is the primary method for isolating individual compounds from the crude extracts.
-
Column Preparation: A glass column is packed with silica gel (70-230 mesh) as the stationary phase. The silica gel is made into a slurry with the initial mobile phase solvent (e.g., n-hexane) and poured into the column.
-
Sample Loading: The crude extract (e.g., the chloroform extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[4]
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, then pure ethyl acetate, and finally increasing proportions of methanol in ethyl acetate.[1][4]
-
Fraction Collection: Eluted fractions are collected in separate test tubes.
-
Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC to identify those containing the desired xanthone. Fractions with similar TLC profiles are pooled together.[1]
-
TLC Procedure:
-
Spot the fractions on a silica gel 60 F254 TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate:acetic acid, 90:10:1 v/v/v).[5]
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent like vanillin-sulfuric acid followed by heating.[2]
-
-
-
Purification: Fractions containing the target compound are further purified by repeated column chromatography or preparative TLC (PTLC) until a pure compound is obtained.[2] A related compound, 1,3,5-trihydroxy-2-methoxy xanthone, has been isolated from the chloroform extract of the roots.[4]
Data Presentation
Table 1: Extraction Yields from Calophyllum inophyllum Root Bark (1.4 kg) [4]
| Extract Type | Yield (g) |
| n-Hexane | 11 |
| Chloroform | 60 |
| Methanol | 21 |
Table 2: Characterization Data for 1,3,5-Trihydroxy-2-methoxy xanthone [4]
| Property | Value |
| Appearance | Pale yellow powder |
| Melting Point (°C) | 182-184 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |
| 1-OH | 13.11 (s) |
| 5-OH | 9.48 (s) |
| 3-OH | 9.26 (s) |
| H-8 | 7.64 (dd, J = 7.3, 1.8 Hz) |
| H-6 | 7.32 (dd, J = 8.2, 1.8 Hz) |
| H-7 | 7.26 (t, J = 15.6 Hz) |
| H-4 | 6.52 (s) |
| 2-OMe | 3.86 (s) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |
| C-9 | 182.1 |
| C-3 | 159.2 |
| C-1 | 155.3 |
| C-4a | 153.8 |
| C-5 | 146.9 |
| C-10a | 146.1 |
| C-2 | 131.5 |
| C-7 | 124.8 |
| C-8a | 121.7 |
| C-6 | 121.3 |
| C-8 | 116.1 |
| C-9a | 104.0 |
| C-4 | 94.7 |
| OCH₃ | 60.7 |
| Mass Spectrometry (EI-MS) m/z | 274, 259, 231, 202, 187, 161, 147, 136, 107, 93, 77, 65, 51, 41 |
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Preparation of 1,3,5-Trihydroxyxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for preparing 1,3,5-trihydroxyxanthone and its derivatives. This class of compounds is of significant interest due to its diverse pharmacological activities. The following sections detail the primary synthetic routes, including the construction of the core xanthone scaffold and subsequent derivatization to yield prenylated, methoxylated, and amino analogues. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflows are provided to facilitate research and development.
Core Synthesis of this compound
The fundamental approach to synthesizing the this compound core involves a two-step process: a Friedel-Crafts acylation followed by a cyclodehydration reaction.
Step 1: Friedel-Crafts Acylation to form a Benzophenone Intermediate
The synthesis initiates with the Friedel-Crafts acylation of a phenol, typically phloroglucinol (1,3,5-trihydroxybenzene), with a substituted benzoic acid, such as 2,4-dihydroxybenzoic acid. This reaction forms a benzophenone intermediate. The reaction is an electrophilic aromatic substitution where the acylium ion, generated from the benzoic acid, attacks the electron-rich phloroglucinol ring.
Step 2: Cyclodehydration to form the Xanthone Scaffold
The benzophenone intermediate then undergoes an intramolecular cyclodehydration to form the tricyclic xanthone scaffold. This step is commonly facilitated by a dehydrating agent, with Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) being a widely used and effective catalyst.[1][2] The reaction is typically heated to drive the cyclization.
Derivatization of the this compound Core
The biological activity of xanthones can be significantly modulated by the introduction of various functional groups onto the core structure. Key derivatization strategies include prenylation, methylation, and the introduction of amino functionalities.
Prenylated Derivatives
Prenylated xanthones are a major class of naturally occurring xanthones and often exhibit enhanced biological activities.[3] The introduction of a prenyl group, typically at the C-4 position of the this compound core, is a common modification. This is generally achieved through an electrophilic substitution reaction using a prenylating agent like prenyl bromide in the presence of a base.[1][4] Regioselectivity can be a challenge in this step, with the potential for prenylation at other positions or on the hydroxyl groups (O-prenylation).[5]
Methoxylated Derivatives
Methylation of the hydroxyl groups can influence the lipophilicity and metabolic stability of the xanthone derivatives. Selective methylation can be achieved using reagents like dimethyl sulfate in the presence of a base. The specific substitution pattern of methoxy groups is crucial for their biological function.[1]
Amino Derivatives
The introduction of amino groups, often as aminoalkoxy side chains, can enhance the pharmacological properties of xanthones, including their anticancer activity.[6] This is typically achieved by reacting the hydroxyxanthone with a suitable aminoalkyl halide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core this compound scaffold.
Materials:
-
Phloroglucinol
-
2,4-Dihydroxybenzoic Acid
-
Eaton's Reagent (Phosphorus pentoxide and Methanesulfonic acid)
-
Crushed Ice
-
Distilled Water
-
Methanol/Water (for recrystallization)
-
Silica gel (for column chromatography)
-
n-Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with constant stirring until fully dissolved. Note that this process is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve phloroglucinol and 2,4-dihydroxybenzoic acid (1.0 equivalent) in the prepared Eaton's reagent.
-
Reaction: Heat the reaction mixture to 80°C and stir for 1-2 hours.[1]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring, which will cause a precipitate to form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or vacuum oven.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate or by recrystallization from a suitable solvent system like methanol/water to obtain the pure solid product.[1]
Protocol 2: Synthesis of 1,3,5-Trihydroxy-4-prenylxanthone
This protocol describes the C-prenylation of the this compound core.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Distilled water
-
Prenyl bromide
-
Acetone
-
10% Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
n-Hexane and Ethyl acetate
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound in an appropriate solvent (e.g., distilled water or a suitable organic solvent).
-
Formation of Phenoxide: Add a base such as potassium hydroxide (1.5-2 equivalents) to the solution and stir for 10-30 minutes at room temperature to form the phenoxide.[5]
-
Addition of Prenylating Agent: Slowly add prenyl bromide (1.2-1.5 equivalents) to the reaction mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.[1][4]
-
Work-up: After completion, acidify the mixture with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate the pure 1,3,5-trihydroxy-4-prenylxanthone.[1]
Quantitative Data
The following tables summarize quantitative data for the synthesis of this compound and its derivatives.
Table 1: Reaction Conditions for the Synthesis of this compound [1]
| Parameter | Description |
| Reactants | Phloroglucinol, 2,4-Dihydroxybenzoic Acid |
| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) |
| Temperature | 80°C |
| Reaction Time | 1-2 hours |
| Work-up | Precipitation in ice-water, filtration |
| Purification | Column chromatography or recrystallization |
Table 2: Yields of Prenylated Xanthone Synthesis
| Starting Material | Prenylating Agent | Base | Solvent | Yield (%) | Reference |
| 1,3-dihydroxyxanthone | Prenyl bromide | KOH | Water | 43.09 | [4] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Derivatization of the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Preparation for 1,3,5-Trihydroxyxanthone Bioassays
Introduction
1,3,5-Trihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds found in various plant species.[1][2] Xanthones are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The potential of xanthone derivatives to induce programmed cell death (apoptosis) in cancer cells makes them promising candidates for drug discovery and development.[5][6] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic and antiproliferative effects of this compound using common cell-based bioassays. The detailed protocols cover cell line maintenance, compound preparation, and the execution of the widely used MTT assay for determining cell viability.
Data Presentation: Cytotoxicity of Trihydroxyxanthones
The following table summarizes the cytotoxic activities (IC₅₀ values) of this compound and structurally similar trihydroxyxanthones against various human cancer cell lines and a normal cell line. A lower IC₅₀ value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, is included to indicate cancer-specific cytotoxicity.[7]
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | COLO 320 | Colon Adenocarcinoma | 23.7 | - | [8] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | 18.42 | [9] |
| WiDr | Colon Adenocarcinoma | 254 ± 15 | 13.39 | [9] | |
| HeLa | Cervical Adenocarcinoma | 277 ± 9 | 12.25 | [9] | |
| Vero | Normal Kidney (Monkey) | 3395 ± 435 | - | [9] | |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | 0.53 | [7] |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | 1.07 | [7] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | 0.93 | [7] | |
| Vero | Normal Kidney (Monkey) | 224 ± 14 | - | [7] |
Note: A Selectivity Index greater than 1 suggests a preferential cytotoxic effect against cancer cells.[7]
Experimental Workflow and Protocols
The overall workflow for assessing the cytotoxicity of this compound is outlined below. This process involves culturing the selected cell line, treating the cells with the compound, assessing viability with a colorimetric assay, and analyzing the resulting data.
Protocol 1: Cell Culture and Maintenance
This protocol provides general guidelines for maintaining and passaging adherent cancer cell lines, such as MCF-7, HeLa, or WiDr, which are commonly used in cytotoxicity studies.[3][9][10]
Materials:
-
Selected human cancer cell line (e.g., WiDr, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), 10% v/v
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing & Plating: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask and incubate.
-
Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, they should be passaged.
-
Passaging Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 ratio) to a new T-75 flask containing fresh, pre-warmed medium.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Preparation of this compound Stock Solution
Accurate preparation of the test compound is critical for reproducible results. Xanthones are often soluble in organic solvents like DMSO.[1][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (e.g., 10 mM): Dissolve a known weight of this compound in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treating the cells.
-
Note: The final concentration of DMSO in the wells should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]
-
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[7]
Materials:
-
Cells in suspension (prepared from Protocol 1)
-
This compound working solutions (from Protocol 2)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Using a hemocytometer or automated cell counter, determine the cell density. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[7][11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume logarithmic growth.[7]
-
Compound Treatment: Carefully aspirate the medium. Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells.
-
Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).
-
Include a "blank" group (wells with medium but no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[7][11] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate spectrophotometer.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Potential Signaling Pathway Modulation
Xanthones have been reported to exert their anticancer effects through the modulation of several key signaling pathways. While the specific mechanisms of this compound require further investigation, a plausible mechanism involves the inhibition of pro-survival pathways like NF-κB and the induction of apoptosis.[12][13]
References
- 1. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. 1,3,6-Trihydroxyxanthone|CAS 39731-47-0|RUO [benchchem.com]
- 3. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-silico analysis of 1,3,5-Trihydroxyxanthone, focusing on its potential interactions with various protein targets as determined by molecular docking studies. This document outlines the methodologies for such studies, presents available quantitative data for related compounds, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound is a polyphenol and a member of the xanthone class of organic compounds, which are known for a wide range of pharmacological activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Data Presentation: Molecular Docking Parameters of Trihydroxyxanthone Derivatives
| Ligand | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition/Binding Constant |
| Trihydroxyxanthone 3a | Topoisomerase II | Not Specified | Not Specified | -8.0 | 1.362 µM[1] |
| 1,3,6-Trihydroxyxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 2x3f | Not Specified | -28.447 (units not specified, value may be anomalous) | Not Reported[2] |
| Bromo-substituted 1,3,6-Trihydroxyxanthone | Protein Tyrosine Kinase | 1T46 | Not Specified | Not Reported | Not Reported |
Experimental Protocols: Molecular Docking Workflow
The following protocol outlines a general workflow for conducting molecular docking studies of this compound with a protein target.
1. Preparation of the Target Protein
-
Objective: To prepare the three-dimensional structure of the target protein for docking.
-
Procedure:
-
Retrieve the crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Repairing any missing side chains or loops.
-
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
2. Preparation of the Ligand (this compound)
-
Objective: To generate a 3D conformation of this compound for docking.
-
Procedure:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.[3]
-
Convert the 2D structure to a 3D conformation using software such as ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5).
-
3. Grid Generation and Receptor Grid Definition
-
Objective: To define the active site or binding pocket on the target protein.
-
Procedure:
-
Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.
-
Define a grid box that encompasses the identified binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
4. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of this compound to the target protein.
-
Procedure:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined receptor grid.
-
The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function. This function estimates the binding free energy.
-
Select a suitable docking precision level (e.g., Standard Precision or Extra Precision).
-
5. Analysis of Docking Results
-
Objective: To analyze the predicted binding modes and energies.
-
Procedure:
-
Examine the top-ranked docking poses based on their docking scores or binding energies. A more negative value typically indicates a more favorable binding interaction.
-
Visualize the protein-ligand complex to analyze the intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Compare the binding mode and interactions with known inhibitors of the target protein, if available.
-
Mandatory Visualizations
Diagram 1: General Workflow for Molecular Docking
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Diagram 2: Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway where this compound could exert its effect by inhibiting a key protein, such as a protein tyrosine kinase, which is often implicated in cell proliferation and survival pathways.
Caption: A diagram of a hypothetical signaling pathway modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1,3,5-Trihydroxyxanthone, a key intermediate in the development of various pharmacologically active compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting phloroglucinol with 2,4-dihydroxybenzoic acid in the presence of a condensing agent like Eaton's reagent.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. |
| Moisture Contamination: Eaton's reagent and other Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality of Reagents: The purity of the starting materials and the catalyst is crucial for a successful reaction. | - Use freshly opened or purified phloroglucinol and 2,4-dihydroxybenzoic acid.- Ensure the Eaton's reagent is properly prepared and has not degraded. | |
| Suboptimal Catalyst-to-Substrate Ratio: An incorrect amount of catalyst can lead to an incomplete reaction. | - Typically, a 1:10 (w/w) ratio of phosphorus pentoxide to methanesulfonic acid is used for Eaton's reagent. Ensure the reagent is used in sufficient excess relative to the limiting reactant. | |
| Formation of a Dark, Tarry Reaction Mixture | Decomposition of Starting Materials or Product: Phenolic compounds can be sensitive to high temperatures and strong acids, leading to decomposition and polymerization. | - Maintain the recommended reaction temperature (typically around 80°C for this synthesis).- Avoid overheating the reaction mixture.- Ensure a homogenous reaction mixture to prevent localized overheating. |
| Side Reactions: Undesired side reactions can lead to the formation of polymeric materials. | - The use of highly electron-rich phenols like phloroglucinol generally favors the desired reaction. However, prolonged reaction times or excessive temperatures can promote side reactions. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: If the reaction is incomplete, the final product will be contaminated with phloroglucinol and/or 2,4-dihydroxybenzoic acid. | - Monitor the reaction to ensure completion.- Unreacted starting materials can often be removed by washing the crude product with a suitable solvent in which the product has low solubility. |
| Formation of Side Products: The reaction may produce isomeric xanthones or other byproducts that are difficult to separate from the desired product. | - Optimize reaction conditions to minimize side product formation.- Employ column chromatography on silica gel for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.- Recrystallization from a suitable solvent system (e.g., methanol/water) can also be used to improve purity. | |
| Product Insoluble in Common Solvents | High Polarity and Hydrogen Bonding: this compound is a highly polar molecule with multiple hydroxyl groups capable of strong intermolecular hydrogen bonding, which can lead to low solubility in many organic solvents. | - For purification by chromatography, a more polar eluent system may be required.- For recrystallization, consider solvent mixtures or more polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by precipitation with a less polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method is the condensation of phloroglucinol with 2,4-dihydroxybenzoic acid using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[1] This one-pot reaction combines the initial Friedel-Crafts acylation and subsequent cyclodehydration to form the xanthone core.[1]
Q2: Why is Eaton's reagent preferred for this synthesis?
A2: Eaton's reagent is a powerful condensing and cyclizing agent that is particularly effective for reactions involving electron-rich phenols like phloroglucinol. It promotes the formation of the acylium ion from the benzoic acid derivative, which then readily undergoes electrophilic aromatic substitution with the highly activated phloroglucinol ring. The reagent's strength often drives the reaction to completion and facilitates the subsequent intramolecular cyclization to the xanthone.
Q3: Can other Lewis acids be used instead of Eaton's reagent?
A3: Yes, other Lewis acids such as zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃) or aluminum chloride (AlCl₃) have been used for xanthone synthesis. However, Eaton's reagent often provides higher yields and cleaner reactions for substrates like phloroglucinol.[2] The choice of catalyst can influence the reaction conditions and the formation of byproducts.
Q4: What are the key parameters to control for a high yield?
A4: The key parameters to control are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Purity of Reagents: Impurities in the starting materials can significantly impact the reaction outcome.
-
Reaction Temperature: Typically, a temperature of around 80°C is optimal. Higher temperatures can lead to decomposition.
-
Reaction Time: A reaction time of 1-2 hours is generally sufficient.[1] Monitoring by TLC is recommended to determine the optimal time.
Q5: What are the potential side reactions to be aware of?
A5: While the reaction with the highly reactive phloroglucinol is generally efficient, potential side reactions in Friedel-Crafts acylations include:
-
Formation of a stable complex between the product and the catalyst: This can inhibit further reaction and lead to lower yields.
-
Decomposition of starting materials or product: This is more likely at higher temperatures.
-
Formation of isomeric products: Although less common with the symmetrical phloroglucinol, incomplete cyclization can lead to the isolation of the benzophenone intermediate.
Experimental Protocols
Synthesis of this compound using Eaton's Reagent
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phloroglucinol
-
2,4-Dihydroxybenzoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Crushed ice
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide to methanesulfonic acid in a 1:10 (w/w) ratio with stirring under anhydrous conditions. The dissolution is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve phloroglucinol and an equimolar amount of 2,4-dihydroxybenzoic acid in the prepared Eaton's reagent.
-
Reaction: Heat the reaction mixture to 80°C and stir for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure solid.[1]
Data Presentation
The yield of this compound is highly dependent on the reaction conditions and the purity of the reagents. Below is a summary of typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Description | Reference |
| Reactants | Phloroglucinol, 2,4-Dihydroxybenzoic Acid | [1] |
| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | [1] |
| Temperature | 80°C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Work-up | Precipitation in ice-water, filtration | [1] |
| Purification | Column chromatography or recrystallization | [1] |
Table 2: Comparison of Catalysts for Xanthone Synthesis (General)
| Catalyst | Typical Reaction Conditions | Reported Yields (for various xanthones) | Notes |
| Eaton's Reagent | 80-100°C, 1-3 hours | Often high, can exceed 80% with electron-rich phenols. | Preferred for phloroglucinol-based syntheses. |
| ZnCl₂ / POCl₃ | Reflux, several hours | Variable, often lower than Eaton's reagent for similar substrates. | A more traditional method. |
| AlCl₃ | 0°C to room temperature, solvent-dependent | Variable, can be effective but may lead to more byproducts. | A common Lewis acid for Friedel-Crafts reactions. |
| Microwave-assisted (with various catalysts) | Shorter reaction times (minutes) | Can be very high, depending on the catalyst and substrate. | Offers a significant reduction in reaction time. |
Visualizations
Experimental Workflow
Troubleshooting Logic for Low Yield
References
Technical Support Center: Isolation and Purification of 1,3,5-Trihydroxyxanthone
Welcome to the technical support center for the isolation and purification of 1,3,5-Trihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental workflow of this naturally occurring xanthone.
Troubleshooting Guide
This guide addresses common challenges encountered during the isolation and purification of this compound, offering potential causes and solutions to streamline your experimental process.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area. - Extend the maceration time or increase the number of extraction cycles. - Consider using a more efficient extraction method like Soxhlet extraction for continuous and thorough extraction.[1] |
| Inappropriate Solvent Choice | - Use polar solvents like methanol or ethanol for efficient extraction of polar xanthones. - A solvent system of methanol:water (9:1, v/v) can also be effective. |
| Degradation of Target Compound | - Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator at a controlled temperature. - Protect the extract from light to prevent photodegradation. |
Problem 2: Poor Separation during Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Silica gel is the most common stationary phase for xanthone separation.[1] - For highly polar compounds that are not well-retained, consider using reversed-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[2] |
| Suboptimal Mobile Phase | - Start with a non-polar solvent and gradually increase the polarity (gradient elution). A common system is a gradient of n-hexane and ethyl acetate.[1] - For very polar compounds, a mobile phase of methanol in dichloromethane can be effective. - If peak tailing occurs with acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, a small amount of triethylamine can be added. |
| Co-elution of Structurally Similar Compounds | - Employ a shallow gradient during elution to improve the resolution between closely related compounds. - Consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification to achieve higher resolution. |
Problem 3: Difficulty in Crystallization
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Crystallization Solvent | - Test the solubility of the purified fraction in a range of solvents to find a suitable one where the compound is sparingly soluble at room temperature and more soluble at higher temperatures. - Common solvents for xanthone crystallization include methanol, ethanol, and acetone.[3] |
| Presence of Impurities | - Ensure the fraction to be crystallized is of high purity (>95%) as impurities can inhibit crystal formation. If necessary, repeat the chromatographic purification step. |
| Suboptimal Crystallization Technique | - Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[3] - Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool down slowly.[3] - Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with an anti-solvent. The slow diffusion of the anti-solvent vapor will induce crystallization.[3] - Anti-solvent Addition: Slowly add a solvent in which the compound is insoluble (anti-solvent) to a solution of the compound until turbidity is observed, then allow it to stand.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for isolating this compound?
A1: this compound has been isolated from various plant species. Some reported sources include plants from the families Gentianaceae and Clusiaceae. It's important to conduct a literature search for the specific plant part (e.g., root, bark, leaves) that is reported to have the highest concentration of the compound.
Q2: How can I effectively remove chlorophyll and other pigments from my plant extract?
A2: Chlorophyll and other pigments are generally less polar than xanthones. An initial partitioning of the crude extract between a non-polar solvent like n-hexane and a polar solvent like methanol or ethanol can help in removing a significant portion of these pigments. The xanthones will preferentially partition into the polar phase.
Q3: My purified compound appears to be unstable and changes color over time. What can I do?
A3: Phenolic compounds like this compound can be susceptible to oxidation, which can cause a color change. To minimize degradation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (-20°C is recommended).
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for assessing the purity of xanthones. A reversed-phase C18 column is typically used with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile. Purity can be determined by the peak area percentage. Thin Layer Chromatography (TLC) is also a quick and useful tool for monitoring the purification process.
Data Presentation
The following tables provide representative quantitative data for the isolation and purification of this compound. Please note that these values are based on typical yields and parameters for similar xanthones and may vary depending on the natural source and experimental conditions.
Table 1: Extraction Parameters and Yields
| Extraction Method | Solvent | Extraction Time | Typical Crude Extract Yield (% of dry plant material) |
| Maceration | Methanol | 72 hours | 5 - 10% |
| Soxhlet Extraction | Ethanol | 24 hours | 8 - 15% |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase System (Gradient) | Typical Fraction Yield (% of crude extract) | Purity of Pooled Fractions (%) |
| Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate (100:0 to 0:100) | 1 - 3% | 85 - 95% |
| Reversed-Phase C18 | Water:Methanol (90:10 to 10:90) | 0.5 - 2% | > 95% |
Table 3: Crystallization Conditions
| Crystallization Method | Solvent/Anti-solvent System | Typical Crystal Yield (% of purified fraction) | Final Purity (%) |
| Slow Evaporation | Methanol | 60 - 80% | > 98% |
| Anti-solvent Addition | Acetone/Water | 50 - 70% | > 98% |
Experimental Protocols
Protocol 1: Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., 1 kg of powdered roots) at room temperature.
-
Maceration:
-
Soak the powdered plant material in methanol (5 L) in a large container for 72 hours at room temperature with occasional agitation.
-
Filter the extract through a cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Protocol 2: Column Chromatography (Silica Gel)
-
Preparation of the Column:
-
Prepare a slurry of silica gel (200 g) in n-hexane and pour it into a glass column (5 cm diameter).
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract (10 g) in a minimum amount of methanol.
-
Add a small amount of silica gel (20 g) to the dissolved extract and evaporate the solvent to get a dry powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Start the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, etc., up to 100% ethyl acetate).
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the desired compound based on the TLC profile.
-
Evaporate the solvent from the combined fractions to obtain the purified fraction.
-
Protocol 3: Crystallization (Slow Evaporation)
-
Dissolution: Dissolve the purified fraction of this compound in a minimum amount of warm methanol.
-
Filtration: Filter the solution while warm to remove any insoluble impurities.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) and leave it in a vibration-free area at room temperature to allow for slow evaporation of the solvent.
-
Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold methanol.
-
Drying: Dry the crystals in a desiccator under vacuum.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the troubleshooting process.
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
Technical Support Center: 1,3,5-Trihydroxyxanthone Solubility Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 1,3,5-Trihydroxyxanthone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a naturally occurring polyphenol and a member of the xanthone class of compounds. It has been isolated from various plant species and is investigated for a range of biological activities. However, like many xanthones, its hydrophobic core structure leads to poor solubility in water. This low aqueous solubility can present significant challenges in experimental settings, particularly for in vitro and in vivo assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable biological data.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] Conversely, it exhibits very low solubility in water.
Q3: How should I prepare a stock solution of this compound for biological assays?
A3: The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent, with 100% DMSO being a common choice. This stock solution can then be serially diluted into your aqueous assay medium (e.g., cell culture media or buffer) to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the assay is minimal (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.
Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound.[1] These include:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound, thereby increasing its solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin structure.
-
Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration in the aqueous medium is above the solubility limit of this compound.
-
Incorrect Mixing: Rapid addition of the DMSO stock into the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Media Composition: Components in the media, such as salts and proteins (e.g., in fetal bovine serum), can interact with the compound and reduce its solubility.[2]
-
pH of the Medium: The pH of the final solution can significantly influence the solubility of compounds with ionizable groups.
Solutions:
-
Reduce Final Concentration: Lower the final concentration of this compound in your experiment.
-
Optimize Mixing: Add the DMSO stock solution dropwise into the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
-
Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) 400 in your aqueous buffer. Note that co-solvents may have effects in biological assays.
-
Adjust pH: For compounds with acidic or basic functional groups, adjusting the pH of the buffer can increase solubility. The phenolic hydroxyl groups on this compound may allow for increased solubility at a higher pH.
-
Employ Solubility Enhancement Techniques: If simple methods fail, consider preparing a more soluble formulation using techniques like cyclodextrin complexation or solid dispersions.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Causes:
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or the final assay medium, leading to inaccurate concentrations.
-
Precipitation Over Time: The compound may be precipitating out of the assay medium during the incubation period.
Solutions:
-
Ensure Complete Dissolution of Stock: After adding the solvent to prepare the stock solution, ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation before use.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.
-
Utilize a Solubility-Enhanced Formulation: Using a formulation such as a cyclodextrin complex or a solid dispersion can provide a more stable and consistent concentration of the soluble compound throughout the experiment.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
|---|---|
| Water | Poorly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Note: This information is based on qualitative descriptions from chemical suppliers and related literature.[1]
Table 2: Quantitative Solubility Enhancement Data for the Structurally Similar α-Mangostin
| Method | Carrier/System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
|---|---|---|---|---|
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | ~0.2 | 2743 | ~13715 |
| Nanotechnology | Chitosan-oleic acid complex | ~0.2 | 160 | ~800 |
| Cyclodextrin Complexation | 2,6-dimethyl-β-cyclodextrin | ~0.4 (1 µM) | ~42.4 (104 µM) | ~106 |
This table is provided for reference to demonstrate the potential of different solubility enhancement techniques for xanthones.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method involves dissolving both the compound and a hydrophilic carrier in a common solvent, followed by the removal of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., Methanol, Acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (a common starting ratio is 1:5 to 1:10 by weight, drug to carrier).
-
Dissolve both components in a minimal amount of the selected volatile solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.[1]
-
Drying: Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle. The resulting powder can be stored in a desiccator.
Caption: Workflow for Solid Dispersion Preparation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Co-precipitation Method
This technique is effective for forming an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Organic solvent (e.g., Ethanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Methodology:
-
Guest Solution Preparation: Dissolve a specific amount of this compound in a minimal volume of the organic solvent (e.g., ethanol).
-
Host Solution Preparation: In a separate beaker, dissolve the chosen cyclodextrin in deionized water with stirring. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a common starting point.[3]
-
Complex Formation: While continuously stirring the cyclodextrin solution, slowly add the "guest" solution dropwise.
-
Continue stirring the mixture for an extended period (e.g., 24-48 hours) at room temperature or a slightly elevated temperature to facilitate complex formation.[1]
-
Precipitation and Recovery: Cool the solution (e.g., in an ice bath) to encourage the precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the collected complex in a desiccator or vacuum oven.
Caption: Workflow for Cyclodextrin Complexation.
Logical Troubleshooting Workflow for Precipitation Issues
When encountering precipitation during your experiments, a systematic approach can help identify and resolve the issue efficiently.
Caption: Troubleshooting Flowchart for Precipitation.
References
Technical Support Center: Analysis of 1,3,5-Trihydroxyxanthone by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 1,3,5-Trihydroxyxanthone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] Here are the potential causes and solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to tailing.[2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[1][5]
-
Solution: Replace the column with a new one of the same type.
-
Question: My retention times for this compound are shifting between injections. What could be the cause?
Answer: Unstable retention times can significantly affect the reliability of your results. Several factors can contribute to this issue:
-
Inconsistent Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time.[6]
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use a reliable solvent mixing system if available.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[7]
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.[5]
-
Solution: Check the pump for any leaks and ensure it is delivering a constant and accurate flow rate.
-
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. Baseline issues can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use to remove dissolved air.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline noise.[8]
-
Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced.
-
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline, especially in gradient elution.
-
Solution: Operate within the recommended temperature and pH range for your column.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for this compound analysis?
A common starting point for the analysis of xanthones is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3] To improve peak shape and resolution, it is highly recommended to add a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to both the aqueous and organic phases.[3][4]
Q2: How should I prepare a plant extract sample for the analysis of this compound?
A general procedure for extracting this compound from a plant matrix involves the following steps:[3]
-
Extraction: Weigh a known amount of the dried and powdered plant material and extract it with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.[3]
-
Filtration/Centrifugation: Remove solid particles from the extract by filtration through a 0.45 µm syringe filter or by centrifugation.[3]
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the analyte concentration is within the linear range of the method.
Q3: What detection wavelength should I use for this compound?
Xanthones typically exhibit strong UV absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength. For similar xanthone derivatives, detection wavelengths around 237 nm have been successfully used.[4][9] It is recommended to determine the UV spectrum of a pure standard of this compound to select the wavelength of maximum absorbance for the highest sensitivity.
Data Presentation
Table 1: Recommended HPLC Columns for Xanthone Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer (Example) |
| C18 | 5 | 4.6 x 250 | Multiple vendors |
| C18 | 3.5 | 4.6 x 150 | Multiple vendors |
| Phenyl-Hexyl | 3 | 4.6 x 100 | Multiple vendors |
Table 2: Example Mobile Phase Compositions and Gradients for Xanthone Analysis
| Mobile Phase A | Mobile Phase B | Gradient Program (Example) | Flow Rate (mL/min) |
| 0.1% Formic Acid in Water[3] | 0.1% Acetonitrile with 0.1% Formic Acid[3] | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B | 1.0 |
| 1% Acetic Acid in Water[4] | Methanol | Isocratic (e.g., 10:90 v/v)[4] | 1.0 |
| Water | Acetonitrile | Gradient (specifics vary) | 0.8 - 1.2 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
2. Materials and Reagents
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid Modifier: Formic acid or acetic acid.
-
Reference Standard: this compound (purity ≥98%).
-
Sample: Plant extract or other matrix containing the analyte.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the standard (e.g., 240 nm).
-
Gradient Program (example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
5. Sample Preparation
-
Accurately weigh about 100 mg of the dried plant extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase if necessary.
6. Analysis
-
Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 1,3,5-Trihydroxyxanthone cytotoxicity assays
Welcome to the technical support center for troubleshooting cytotoxicity assays involving 1,3,5-Trihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My MTT assay results show high variability between replicate wells. What could be the cause?
Answer: High variability in MTT assays can stem from several factors. Firstly, this compound, as a polyphenolic compound, has the potential to directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[1] This can lead to artificially inflated absorbance readings. Additionally, ensure even cell seeding, as variations in cell number per well will directly impact the final formazan product. Finally, incomplete solubilization of the formazan crystals can be a major source of error.
Troubleshooting Steps:
-
Compound Interference Control: Run a control plate with this compound in cell-free media to check for direct MTT reduction.[2]
-
Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Solubilization: After adding the solubilization solution, mix thoroughly and ensure all formazan crystals are dissolved before reading the plate.
Question 2: I'm observing lower-than-expected cytotoxicity with this compound. Why might this be happening?
Answer: Several factors could contribute to lower-than-expected cytotoxicity. The stability of this compound in your cell culture medium could be a primary issue. Components in the media or exposure to light and heat can lead to the degradation of the compound.[3][4] Furthermore, the specific cell line used can have inherent resistance to xanthones.[5] Finally, high serum concentrations in the culture medium can sometimes interfere with the activity of the compound.[6]
Troubleshooting Steps:
-
Compound Stability: Prepare fresh solutions of this compound for each experiment and minimize its exposure to light.
-
Cell Line Authentication: Ensure your cell line is authenticated and has a low passage number, as genetic drift can alter drug sensitivity.[7][8][9]
-
Alternative Assay: Confirm your results using a different cytotoxicity assay that measures a different cellular parameter, such as an LDH assay which measures membrane integrity.[10]
Question 3: My LDH assay is showing high background absorbance. What are the likely causes?
Answer: High background in an LDH assay is often due to LDH activity present in the assay medium itself, particularly if it is supplemented with serum.[11] Another possibility is that the this compound preparation or the vehicle (e.g., DMSO) is causing some baseline cell death or has inherent LDH-like activity. Finally, bacterial contamination is a known interferent in LDH assays.[12][13]
Troubleshooting Steps:
-
Assay Controls: Always include a "medium only" background control and a "vehicle" control to determine their contribution to the signal.
-
Low-Serum Medium: If possible, reduce the serum concentration in your assay medium.[11]
-
Sterility Check: Regularly check your cell cultures and reagents for any signs of contamination.
Question 4: Can the choice of cell line affect the cytotoxicity results of this compound?
Answer: Absolutely. Different cancer cell lines exhibit varying sensitivities to xanthone compounds.[5][14] This can be due to differences in cell membrane composition, metabolic pathways, or the expression of specific drug targets. For instance, the cytotoxic activity of various hydroxyxanthones has been shown to differ between cell lines like HepG2, MCF-7, and WiDr.[15][16] It is crucial to select cell lines relevant to your research question and to be aware that results may not be generalizable across all cell types. Long-term culturing can also lead to genetic and transcriptional instability within a cell line, resulting in inconsistent drug responses.[7][8][9]
Data Presentation: Cytotoxicity of Xanthones
The following tables summarize the reported cytotoxic activities (IC50 values) of various hydroxyxanthones against different cancer cell lines. A lower IC50 value indicates higher cytotoxic potency.
Table 1: IC50 Values (µM) of Hydroxyxanthones against HepG2 Human Liver Carcinoma Cells
| Compound | IC50 (µM) |
| Xanthone | 85.3 |
| 1-hydroxyxanthone | 43.2 |
| 1,3-dihydroxyxanthone | 71.4 |
| 1,7-dihydroxyxanthone | 13.2 |
| This compound | 45.9 |
| 1,3,6,8-tetrahydroxyxanthone | 9.18 |
Data sourced from Pandawa Institute Journals.[15]
Table 2: IC50 Values (µM) of Trihydroxyxanthones against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 1,3,8-trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 |
| 1,3,8-trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 254 ± 15 |
| 1,3,8-trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 277 ± 9 |
| 1,5,6-trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 |
| 1,5,6-trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 |
| 1,5,6-trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 241 ± 13 |
Data sourced from Scientific Reports and BenchChem.[16][17]
Experimental Protocols & Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. LDH (Lactate Dehydrogenase) Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new, optically clear 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to cytotoxicity testing.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.
Caption: The mechanism of the MTT cell viability assay.
Caption: The mechanism of the LDH cytotoxicity assay.
Caption: A potential signaling pathway for xanthone-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Your MTT Assay the Right Choice? [promega.kr]
- 3. mdpi.com [mdpi.com]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the genotoxic potency ranking of natural anthraquinones in mammalian cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 8. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and transcriptional evolution alters cancer cell line drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 14. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 16. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
stability of 1,3,5-Trihydroxyxanthone under different storage conditions
Welcome to the technical support center for 1,3,5-Trihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting and FAQs
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound is most commonly caused by exposure to suboptimal storage conditions. Key factors that can lead to degradation include:
-
High Temperatures: Elevated temperatures can accelerate the degradation process.
-
Alkaline pH: The compound is more susceptible to degradation in basic solutions.
-
Light Exposure: Like many polyphenolic compounds, this compound can be sensitive to light, leading to photodegradation.
-
Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the breakdown of the xanthone structure.
For optimal stability, it is recommended to store this compound as a solid in a sealed container in a cool, dry, and dark place. Stock solutions should be stored at -20°C or lower.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To identify these, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradants. By comparing the chromatograms of the stressed samples with your stored sample, you can tentatively identify the degradation products. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are necessary to determine the mass of the unknown peaks and propose their structures.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation during experimental procedures:
-
Work with freshly prepared solutions whenever possible.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain a cool temperature by working on ice or in a temperature-controlled environment.
-
Use buffers to control the pH of your solutions, preferably in the acidic to neutral range, as xanthones like mangiferin have shown increased degradation rates at higher pH.
-
Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Q4: What are the expected degradation patterns for this compound under different stress conditions?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the stability of similar xanthones like mangiferin, the following trends can be anticipated:
-
Acidic Hydrolysis: Generally, xanthones are relatively stable in acidic conditions. Minimal degradation is expected.
-
Alkaline Hydrolysis: Significant degradation is likely to occur in basic conditions. The rate of degradation is expected to increase with increasing pH.
-
Oxidative Degradation: The phenolic hydroxyl groups make the molecule susceptible to oxidation, leading to the formation of quinone-like structures or ring-opening products.
-
Thermal Degradation: Degradation will increase with temperature. Studies on similar compounds show a clear correlation between higher temperatures and increased degradation rates.
-
Photodegradation: Exposure to UV or visible light is expected to cause degradation, particularly in solution.
Quantitative Data Summary
The following tables provide an illustrative summary of the expected stability of this compound under forced degradation conditions. This data is based on general principles of drug degradation and studies on structurally related xanthones. Actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | < 10% |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 20 - 40% |
| Oxidative | 6% H₂O₂ | Room Temp | 24 hours | 15 - 30% |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours | < 5% |
| Thermal (Solution) | pH 7 Buffer | 80°C | 24 hours | 10 - 25% |
| Photolytic (Solution) | UV Light (254 nm) | Room Temp | 8 hours | 15 - 35% |
Table 2: Illustrative Effect of pH and Temperature on the Degradation Rate Constant (k) of this compound in Solution
| pH | Temperature (°C) | Rate Constant (k) (x 10⁻³ hr⁻¹) |
| 3 | 60 | 1.5 |
| 5 | 60 | 3.2 |
| 7 | 60 | 8.5 |
| 7 | 40 | 2.1 |
| 7 | 80 | 20.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and generate potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 12% H₂O₂ to achieve a final concentration of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in an oven at 105°C for 48 hours.
-
At specified time points, weigh an appropriate amount of the solid, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with a pH 7 buffer.
-
Incubate the solution at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to UV light (254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Suggested Starting Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (scan for lambda max).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent compound and all degradation peaks generated during the forced degradation study.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the analyte peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
refining the purification process of 1,3,5-Trihydroxyxanthone from crude extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1,3,5-Trihydroxyxanthone from crude extracts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound After Purification
Question: I am experiencing a significantly low yield of this compound after the purification process. What are the possible causes and how can I improve my yield?
Answer: Low yields can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the crude source may be inefficient.
-
Troubleshooting:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For xanthones, moderately polar solvents or mixtures are often effective.[1] A review of extraction methods for similar compounds suggests that solvents like ethanol, methanol, acetone, and ethyl acetate can be effective.[2]
-
Extraction Method: Consider optimizing your extraction technique. While maceration is simple, more efficient methods like Soxhlet extraction can provide a more exhaustive extraction.[3]
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
-
-
Degradation of the Target Compound: this compound, like other polyhydroxy compounds, can be susceptible to degradation under certain conditions.[4]
-
Troubleshooting:
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[3]
-
Light Exposure: Protect your extracts and purified fractions from direct light, as phenolic compounds can be light-sensitive.[2]
-
pH: Be mindful of the pH of your solutions, as extreme pH levels can promote degradation.
-
-
-
Losses During Chromatographic Purification: The majority of product loss often occurs during column chromatography.
-
Troubleshooting:
-
Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation and product loss.
-
Solvent System Optimization: An inappropriate solvent system can lead to either irreversible adsorption of your compound to the stationary phase or co-elution with impurities. Experiment with different solvent systems and gradients to achieve optimal separation.[5]
-
Fraction Collection: Monitor the elution closely using Thin Layer Chromatography (TLC) to ensure all fractions containing the desired compound are collected.[6]
-
-
Issue 2: Co-elution of Impurities with this compound
Question: My purified this compound fractions are still contaminated with other compounds. How can I improve the resolution of my chromatographic separation?
Answer: Achieving high purity requires optimizing the chromatographic separation to resolve the target compound from closely related impurities.
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good resolution.[7]
-
Adjusting Polarity: Systematically vary the ratio of your solvents (e.g., n-hexane and ethyl acetate) to fine-tune the polarity of the mobile phase.[6] A shallower gradient can often improve the separation of closely eluting compounds.[5]
-
Trying Different Solvent Systems: If adjusting the ratio of your current system is not effective, consider switching to a different solvent system altogether.
-
-
Change the Stationary Phase:
-
Employ Preparative HPLC: For challenging separations and to obtain a highly pure compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the best choice.[3][5]
Issue 3: Difficulty with Crystallization of Purified this compound
Question: I am unable to obtain crystals of this compound from my purified fractions, or the crystals are of poor quality. What should I do?
Answer: Crystallization is a crucial final step for obtaining a high-purity, stable solid.[1] Difficulties in crystallization can often be overcome by systematically exploring different conditions.
-
Solvent Selection is Critical: The choice of solvent is paramount for successful crystallization.[1]
-
Solubility: The ideal solvent should dissolve your compound when hot but have low solubility when cold. For xanthones, moderately polar solvents (e.g., methanol, ethanol, acetone) or a mixture of solvents are likely to be effective.[1]
-
Antisolvent Method: If finding a single suitable solvent is difficult, try the antisolvent method. Dissolve the compound in a good solvent and then slowly add a miscible "antisolvent" in which the compound is insoluble until turbidity is observed.[1]
-
-
Experiment with Different Crystallization Techniques:
-
Slow Evaporation: This is a simple method where the solvent is allowed to evaporate slowly from a saturated solution.[1]
-
Slow Cooling: A saturated solution at a high temperature is allowed to cool slowly, reducing the solubility of the compound and inducing crystallization.[1]
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material and can be set up as a hanging drop or sitting drop experiment.[1]
-
-
Purity of the Starting Material: Impurities can significantly inhibit crystallization. If you are consistently having trouble, it may be necessary to further purify your compound using a technique like preparative HPLC before attempting crystallization again.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for the purification of this compound?
A1: A good starting point is to use silica gel as the stationary phase and a gradient elution with a mixture of n-hexane and ethyl acetate as the mobile phase.[5][6] You can start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Monitor the separation using TLC to identify the optimal solvent composition for eluting your target compound.[6]
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[6] It allows you to quickly check the composition of your crude extract, track the separation during column chromatography by analyzing the collected fractions, and assess the purity of your final product.
Q3: My purified compound is a yellow solid. Is this the expected appearance of this compound?
A3: Yes, hydroxyxanthone derivatives are typically reported as yellow solids.[9]
Q4: What are the typical solvents for dissolving this compound?
A4: Based on its structure and information for similar compounds, this compound is expected to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10]
Data Presentation
Table 1: Reported Yields for Hydroxyxanthone Synthesis
| Compound | Starting Materials | Reaction Conditions | Reported Yield (%) | Reference |
| 1,3,8-trihydroxyxanthone | 2,6-dihydroxybenzoic acid, phloroglucinol | Eaton's reagent, 80-85 °C, 3 h | 16.14 | [9] |
| 1,5,6-trihydroxyxanthone | 2,6-dihydroxybenzoic acid, pyrogallol | Eaton's reagent, 80-85 °C, 3 h | 11.15 | [9] |
Table 2: In Vitro Antioxidant and Anticancer Activity of Selected Hydroxyxanthones
| Compound | Antioxidant Activity IC50 (µM) | Anticancer Activity (WiDr cells) IC50 (µM) | Reference |
| 1,3,8-trihydroxyxanthone | 653 ± 53 | 254 ± 15 | [9] |
| 1,6-dihydroxyxanthone | 349 ± 68 | 355 ± 24 | [9] |
| 1,5,6-trihydroxyxanthone | 524 ± 72 | 209 ± 4 | [9] |
| Butylated hydroxytoluene (BHT) | 40 ± 4 | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Fractionation
This protocol provides a general workflow for the extraction and initial fractionation of xanthones from a plant source.
-
Drying and Grinding: The plant material (e.g., root bark, heartwood) is air-dried and then ground into a fine powder.[3]
-
Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional stirring. This process is typically repeated multiple times.
-
Soxhlet Extraction: For a more efficient extraction, the powdered material is placed in a thimble and continuously extracted with a condensed solvent in a Soxhlet apparatus.[3]
-
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.[3]
-
Fractionation: The crude extract is then subjected to further separation, often starting with column chromatography over silica gel.[8] A gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is used to elute fractions of varying polarity.[8]
Protocol 2: Column Chromatography for Purification
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude or partially purified extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica gel is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[5][6]
-
Fraction Collection: Fractions are collected sequentially.
-
Monitoring: Each fraction is analyzed by TLC to identify those containing the target compound. Fractions with the pure compound are then combined.[6]
-
Concentration: The combined pure fractions are concentrated under reduced pressure to yield the purified this compound.
Protocol 3: General Procedure for Crystallization
This protocol describes common techniques for the crystallization of the purified compound.[1]
-
Solvent Selection: Determine a suitable solvent or solvent/antisolvent system.
-
Dissolution: Dissolve the purified this compound in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Crystallization Induction:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in a refrigerator (4°C) may be necessary to induce crystallization.[1]
-
Slow Evaporation: Leave the solution in a loosely covered container to allow the solvent to evaporate slowly.[1]
-
Antisolvent Addition: Slowly add the antisolvent to the solution of the compound until it becomes slightly turbid. Then, allow it to stand undisturbed.[1]
-
-
Crystal Isolation: Collect the formed crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (or the antisolvent).
-
Drying: Dry the crystals under vacuum or in a desiccator.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for improving purification resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Enhancing the Antioxidant Efficacy of 1,3,5-Trihydroxyxanthone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antioxidant efficacy of 1,3,5-trihydroxyxanthone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound and why is it a good scaffold for antioxidant development?
A1: this compound possesses a dibenzo-γ-pyrone scaffold, which is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] The core tricyclic system with hydroxyl groups at positions 1, 3, and 5 provides a foundation for potent antioxidant activity. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action. The planar structure of the xanthone core also allows for effective delocalization of the resulting radical, enhancing its stability and antioxidant capacity.
Q2: How does the number and position of hydroxyl groups on the xanthone scaffold affect its antioxidant activity?
A2: The number and position of hydroxyl groups are critical determinants of a xanthone's antioxidant potential. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. However, their specific placement is crucial. For instance, catechol (ortho-dihydroxy) and hydroquinone (para-dihydroxy) moieties significantly enhance electron-transfer potential, which is a key aspect of antioxidant activity. In contrast, a resorcinol moiety (meta-dihydroxy) has a less pronounced effect.
Q3: What is the role of prenylation in enhancing the antioxidant efficacy of this compound derivatives?
A3: Prenylation, the addition of a prenyl group, is a common strategy to enhance the biological activity of xanthones, including their antioxidant effects.[3] Prenyl groups are lipophilic, which can improve the compound's interaction with and penetration of cellular membranes, allowing it to better protect lipids from peroxidation. The position of prenylation is also important, as it can influence the molecule's overall shape and interaction with biological targets.
Q4: Are there other functional groups besides hydroxyl and prenyl groups that can be used to modify this compound for improved antioxidant activity?
A4: Yes, other functional groups can be introduced to modulate the antioxidant activity. For example, methoxy groups can be used to protect certain hydroxyl groups during synthesis or to fine-tune the electronic properties of the molecule. Halogenation, such as the introduction of chlorine atoms, has also been explored and in some cases, has been shown to enhance biological activity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and evaluation of this compound derivatives.
Synthesis and Purification
Problem: Low yield during the synthesis of the this compound core.
-
Possible Cause: Incomplete reaction during the condensation of a dihydroxybenzoic acid and a phenol derivative (e.g., phloroglucinol). The choice of condensing agent is critical.
-
Troubleshooting Steps:
-
Use of Eaton's Reagent: Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is often more effective than other catalysts for this type of cyclodehydration reaction, leading to higher yields.[4][5]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions and at the optimal temperature, typically around 80°C.[5][6]
-
Purification: After pouring the reaction mixture onto ice and filtering the precipitate, thorough washing with cold water is necessary to remove residual acid.[6] Further purification by column chromatography or recrystallization is often required to obtain a pure product.[6]
-
Problem: Lack of regioselectivity during prenylation, leading to a mixture of isomers.
-
Possible Cause: The electron-rich nature of the this compound core can lead to prenylation at multiple positions, most commonly C-2 and C-4.[3] O-prenylation of the hydroxyl groups can also occur.[3]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The base and solvent system can influence the site of deprotonation and the ratio of C-alkylation to O-alkylation. Experiment with different base/solvent combinations to optimize for the desired isomer.[3]
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.[3]
-
Lewis Acid Catalysis: The use of a Lewis acid can promote C-alkylation over O-alkylation and may improve regioselectivity.[3]
-
Claisen Rearrangement Strategy: A two-step approach involving initial O-prenylation followed by a thermal or Lewis acid-catalyzed Claisen rearrangement can provide better control over the position of the prenyl group.[3]
-
Antioxidant Assays
Problem: Inconsistent or non-reproducible results in the DPPH assay.
-
Possible Cause 1: Instability of the DPPH radical. The DPPH radical is light-sensitive and can degrade over time.
-
Solution: Always prepare the DPPH solution fresh and store it in the dark.[7]
-
-
Possible Cause 2: Sample insolubility. If the xanthone derivative is not fully dissolved, it can lead to cloudy solutions and inaccurate absorbance readings.[8]
-
Solution: Ensure the sample is completely dissolved in the assay solvent (commonly methanol or ethanol). If solubility is an issue, consider using a co-solvent, but be consistent across all samples and controls.[8]
-
-
Possible Cause 3: Interference from sample color. If the xanthone derivative has significant absorbance at the measurement wavelength of the DPPH assay (around 517 nm), it can interfere with the results.
-
Solution: Run a sample blank containing the compound but no DPPH radical to correct for background absorbance.
-
Problem: Unexpectedly low antioxidant activity in the ABTS assay.
-
Possible Cause 1: pH sensitivity. The antioxidant activity of some compounds in the ABTS assay can be highly dependent on the pH of the reaction medium.[9]
-
Solution: Ensure the pH of the ABTS radical solution is controlled and consistent for all measurements. The standard assay is often performed at pH 7.4.[10]
-
-
Possible Cause 2: Slow reaction kinetics. Some antioxidants, particularly peptides and certain polyphenols, may react slowly with the ABTS radical, leading to an underestimation of their antioxidant capacity if the reaction time is too short.[9]
-
Solution: Increase the incubation time to ensure the reaction has reached completion. A minimum of 30 minutes has been suggested for some compounds.[9]
-
Problem: Sample precipitation or cloudiness in the FRAP assay.
-
Possible Cause: Poor solubility of the xanthone derivative in the acidic FRAP reagent. The FRAP assay is conducted at a low pH (typically 3.6), which can cause some compounds to precipitate.[11]
-
Troubleshooting Steps:
-
Solvent Modification: While the standard FRAP protocol uses an aqueous buffer, modifying the solvent system, for example, by adding methanol, can improve the solubility of less polar compounds.[11]
-
Use of a Surfactant: The addition of a non-ionic surfactant like Tween 20 can help to solubilize hydrophobic compounds and prevent precipitation.[11]
-
Quantitative Data Summary
Table 1: Antioxidant Activity of Selected Xanthone Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe²⁺/L) | Reference |
| (R)-1-chloro-2-(aminomethyl)-9H-xanthen-9-one derivative | 31 ± 3.0% inhibition | - | 0.096 ± 0.007 | [12] |
| (R)-2-chloro-2-(aminomethyl)-9H-xanthen-9-one derivative | 29 ± 2.5% inhibition | - | 0.048 ± 0.005 | [12] |
| (RIS)-3-chloro-2-(aminomethyl)-9H-xanthen-9-one derivative | 31.7% inhibition | - | 0.184 ± 0.003 | [12] |
| 1,2-dihydroxyxanthone | 25 µM | - | - | [13] |
| 1,6-dihydroxyxanthone | 349 ± 68 | - | - | [4] |
Note: Data is presented as reported in the cited literature. Direct comparison may be challenging due to variations in experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[14]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Adjust the absorbance of the solution to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the xanthone derivative in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Mix a specific volume of each sample concentration with a fixed volume of the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c2923013450="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c2923013450="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c2923013450="" class="inline ng-star-inserted"> ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[14]Acontrol
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Methodology:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the xanthone derivative in a suitable solvent to prepare a range of concentrations.
-
Reaction: Add a specific volume of each sample concentration to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15]
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Dissolve the xanthone derivative in a suitable solvent.
-
Reaction: Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period, typically 4-60 minutes.[16][17]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.
Visualizations
Caption: Experimental workflow for synthesis and antioxidant evaluation.
References
- 1. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1,3,5-Trihydroxyxanthone
Welcome to the technical support center for the LC-MS analysis of 1,3,5-Trihydroxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and step-by-step solutions.
Issue 1: Poor Signal Intensity or Complete Signal Loss
-
Possible Cause: Ion suppression due to co-eluting matrix components.[1][2]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify retention time windows with significant ion suppression.[1][2]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the elution of this compound from the regions of ion suppression.[3][4]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[5][6]
-
Sample Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering matrix components.[3][7] This is only viable if the analyte concentration remains above the limit of detection.
-
dot
Caption: Troubleshooting workflow for poor signal intensity.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different samples are leading to inconsistent ion suppression or enhancement.[4]
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure using techniques like SPE or LLE is crucial to minimize variability in matrix composition.[5][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[3][7] Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of ionization alteration, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[8]
-
Issue 3: Unexpectedly High Signal Intensity
-
Possible Cause: Ion enhancement due to co-eluting matrix components.[3]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from other components that may be causing ion enhancement.[4]
-
Evaluate Sample Preparation: The current cleanup method may be unintentionally concentrating an enhancing compound. Consider alternative SPE sorbents or LLE solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[1] In the analysis of this compound, components from biological matrices (e.g., plasma, urine) or plant extracts can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][8] Phenolic compounds like xanthones can be particularly susceptible to these effects.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.[1][2]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solvent.[1] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Q3: What are the most common sources of matrix effects in biological and plant-based samples?
A3: Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[1] For plant extracts, pigments, sugars, and other secondary metabolites can cause significant interference.[10]
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Implementing a more rigorous sample cleanup procedure is one of the most effective ways to remove interfering matrix components before LC-MS analysis.[4][5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound.[5][11]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is a key strategy.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[4]
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[4] This reduces the concentration of all matrix components, thereby lessening their impact on ionization.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting matrix effects.[3][7] The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.[4]
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample and creating a calibration curve for each sample, which can effectively compensate for matrix effects.[12][13]
dot
Caption: Overview of matrix effect mitigation strategies.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol outlines the steps to identify regions of ion suppression or enhancement in your chromatogram.
Materials:
-
Syringe pump
-
Tee-union
-
Analyte standard solution (this compound in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. A stable baseline should be observed.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the analyte signal throughout the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression.
-
Any significant increase in the baseline indicates a region of ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol provides a quantitative measure of matrix effects (Matrix Factor).
Procedure:
-
Prepare Sample Sets:
-
Set A (Analyte in Matrix): Extract a blank matrix sample. After the final extraction step and before analysis, spike the extract with a known concentration of this compound.
-
Set B (Analyte in Neat Solution): Prepare a solution of this compound in the mobile phase at the same concentration as in Set A.[1]
-
-
LC-MS Analysis:
-
Analyze both sets of samples using your established LC-MS method.
-
-
Calculate Matrix Factor (MF):
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
4% Phosphoric acid
-
Nitrogen evaporator
-
Mobile phase
Procedure:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the Sample: Mix 100 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.[1]
-
Wash: Wash the cartridge with 1 mL of water to remove polar interferences.[1]
-
Elute: Elute the this compound from the cartridge with 1 mL of methanol.[1]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[1]
Data Presentation
Table 1: Matrix Factor Calculation for this compound in Human Plasma
| Sample Set | Mean Peak Area (n=3) | Matrix Factor (%) | Interpretation |
| Set A (Analyte in Matrix) | 85,600 | 42.8% | Significant Ion Suppression |
| Set B (Analyte in Neat Solution) | 200,000 |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery
| Sample Preparation Method | Matrix Factor (%) | Analyte Recovery (%) |
| Protein Precipitation | 35% | 95% |
| Liquid-Liquid Extraction | 75% | 80% |
| Solid-Phase Extraction (C18) | 92% | 88% |
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Selectivity of 1,3,5-Trihydroxyxanthone for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at increasing the selectivity of 1,3,5-Trihydroxyxanthone for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the baseline anticancer activity and selectivity of this compound?
This compound has demonstrated anticancer properties, but its potency and selectivity can be moderate and highly dependent on the cancer cell line.[1][2] For instance, against the HepG2 human liver carcinoma cell line, it showed an IC50 value of 15.8 µM.[2] The selectivity of xanthones is a critical parameter, often evaluated by comparing the IC50 value in cancer cells to that in normal cells, a ratio known as the Selectivity Index (SI).[3][4] For many xanthone derivatives, achieving a high SI is a primary goal to minimize off-target toxicity.[3]
Q2: What are the primary strategies to increase the selectivity of this compound for cancer cells?
There are three main strategies to enhance the cancer cell-specific cytotoxicity of this compound:
-
Structural Modification: Altering the chemical structure of the xanthone core by adding or modifying functional groups can significantly impact its biological activity and selectivity.[1][3] For example, the addition of hydroxyl or chloro groups at different positions on the xanthone skeleton has been shown to modulate anticancer potency.[3]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers, such as polymersomes, can improve its solubility, stability, and circulation time.[5][6] These nanoparticles can be further engineered with targeting ligands to specifically recognize and bind to receptors overexpressed on cancer cells, thereby concentrating the drug at the tumor site.
-
Combination Therapy: Using this compound in conjunction with conventional chemotherapy agents (e.g., doxorubicin) can lead to synergistic effects.[7][8][9] This approach can enhance the anticancer effect, potentially allowing for lower doses of the chemotherapeutic drug and reducing overall toxicity and drug resistance.[7][10][11]
Q3: What are the known molecular mechanisms of action for xanthone derivatives in cancer cells?
Xanthone derivatives exert their anticancer effects through multiple mechanisms:[3]
-
Induction of Apoptosis: Many xanthones trigger programmed cell death (apoptosis) in cancer cells. This can involve the activation of caspases (like caspase-3, -7, -8, and -9), disruption of the mitochondrial membrane potential, and regulation of the Bcl-2 family of proteins.[3][12]
-
Cell Cycle Arrest: Certain xanthones can halt the cell cycle at specific phases (e.g., G0/G1), preventing cancer cell proliferation.[3][12]
-
Inhibition of Signaling Pathways: Xanthones can interfere with key cancer-related signaling pathways. For instance, a chlorinated derivative of 1,3,6-trihydroxyxanthone has been shown to interact with Raf-1 and c-Jun N-kinase (c-JNK) receptors, which are involved in doxorubicin resistance.[7][8][9]
-
Topoisomerase Inhibition: Some xanthones can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[2][3]
Q4: How is the selectivity of a new this compound derivative typically measured?
Selectivity is quantified using the Selectivity Index (SI) . This index is calculated by dividing the IC50 value of the compound against a normal, non-cancerous cell line by the IC50 value against a cancer cell line.[4]
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
An SI value greater than 1 suggests a preferential cytotoxic effect against cancer cells.[4] A higher SI value indicates greater selectivity and a better potential therapeutic window for the compound.[3]
Troubleshooting Guides
Issue 1: Low Potency (High IC50 Value) of a Novel this compound Derivative
-
Possible Cause: The specific structural modifications may have reduced the compound's affinity for its molecular target. The number and position of functional groups like hydroxyls significantly influence cytotoxicity.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Structure-Activity Relationships (SAR): Compare your derivative's structure to published data. Studies show that adding hydroxyl groups at positions C-1, C-3, and C-6 are key influencers of activity.[1] For example, 1,3,6,8-tetrahydroxyxanthone showed a much lower IC50 (9.18 µM) against HepG2 cells compared to 1,3,6-trihydroxyxanthone (45.9 µM).[2]
-
Consider Halogenation: The addition of chlorine atoms has been shown to increase the anticancer activity of some hydroxyxanthones.[3]
-
Perform Molecular Docking Studies: Use computational models to predict the binding affinity of your derivative to known cancer-related protein targets like Raf-1, c-JNK, or topoisomerase IIα.[2][7][8] This can guide the rational design of more potent compounds.
-
Issue 2: High Cytotoxicity Observed in Normal (Non-Cancerous) Cell Lines
-
Possible Cause: The compound exhibits a low Selectivity Index (SI), indicating general cytotoxicity rather than cancer-specific action.
-
Troubleshooting Steps:
-
Implement a Drug Delivery System: Encapsulate the compound in a nanoparticle carrier. Polymeric nanoparticles can improve drug delivery and can be surface-functionalized with ligands (e.g., antibodies, peptides) that target receptors overexpressed on cancer cells, thereby reducing exposure to healthy cells.[5]
-
Explore Combination Therapy: Test your compound in combination with a known anticancer drug at lower concentrations. Synergistic interactions can enhance efficacy against cancer cells while minimizing the dose required, potentially lowering side effects.[7][11] Combination index values can be calculated to confirm synergy.[7][8]
-
Modify the Compound to be a Prodrug: Design a derivative that is inactive until it is metabolized into its active form by enzymes that are overexpressed in the tumor microenvironment.
-
Issue 3: Poor Aqueous Solubility of this compound Derivative
-
Possible Cause: The planar, aromatic structure of the xanthone core contributes to low water solubility, which can hinder bioavailability and experimental handling.
-
Troubleshooting Steps:
-
Use a Suitable Solvent: For in vitro assays, dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the cell culture medium.[13]
-
Develop Nanoparticle Formulations: Encapsulating the xanthone derivative in polymeric nanoparticles or polymersomes is a highly effective strategy to improve aqueous solubility.[6] Formulations using polymers like Eudragit RL100/RS100 have been shown to increase the solubility of xanthone extracts from 0.1 µg/mL to 1250 µg/mL.[6]
-
Synthesize Glycosylated Derivatives: Attaching sugar moieties to the xanthone scaffold can significantly improve water solubility and may also enhance cellular uptake.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Various Xanthone Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | HepG2 | Human Liver Carcinoma | 15.8 | [2] |
| 1,3,6-Trihydroxyxanthone | HepG2 | Human Liver Carcinoma | 45.9 | [2] |
| 1,3,6-Trihydroxyxanthone | P388 | Murine Leukemia | 23.5 | [3] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | [2] |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [4] |
| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 | [4] |
| 1,3,6-Trihydroxy-4,5,7-trichloroxanthone (TTX) | Raji | B-cell Lymphoma | 15.948 ± 3.101 | [7][8] |
| Doxorubicin | Raji | B-cell Lymphoma | 25.432 ± 1.417 |[7][8] |
Table 2: Synergistic Effects in Combination Therapy
| Combination | Cancer Cell Line | Combination Index (CI) | Effect | Reference |
|---|
| TTX + Doxorubicin | Raji | 0.057 - 0.285 | Strong to Very Strong Synergy |[7][8] |
Note: A Combination Index (CI) < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after treatment with a compound.[4]
-
Cell Seeding:
-
Culture cancer cells (e.g., HepG2) and a non-cancerous control cell line (e.g., Vero) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[13]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[13] Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated controls and a vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.[4]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[4]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for enhancing the cancer cell selectivity of this compound.
Caption: A potential signaling pathway for xanthone-induced apoptosis in cancer cells.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
References
- 1. 1,3,6-Trihydroxyxanthone|CAS 39731-47-0|RUO [benchchem.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Modifying 1,3,5-Trihydroxyxanthone for Enhanced Drug-Like Properties
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working on the chemical modification of 1,3,5-Trihydroxyxanthone and related structures to improve their therapeutic potential.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Modification Issues
-
Q1: My synthesis of a this compound derivative using the Grover, Shah, and Shah (GSS) reaction has a very low yield. What are the common causes and solutions?
-
A1: Low yields are a known issue with the GSS reaction for xanthone synthesis.[1] Potential causes include unfavorable side reactions and incomplete condensation. To troubleshoot, consider the following:
-
Alternative Catalyst/Solvent: While the GSS reaction is standard, using Eaton's reagent (a mixture of P₂O₅ and CH₃SO₃H) can sometimes provide higher yields for xanthone derivatives.[2][3]
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can interfere with the reaction. Optimize the reaction temperature and time.
-
Purification: The isolation and purification process can be complex and lead to product loss.[2] Consider optimizing your chromatography protocol (e.g., column packing, solvent gradient) to improve recovery.
-
Alternative Route: For certain derivatives, a demethylation route might offer a higher yield.[1]
-
-
-
Q2: I am attempting to use Eaton's reagent for a condensation reaction, but it's not working for my chosen phenol. Why is this happening?
-
A2: The efficacy of Eaton's reagent is highly dependent on the electronic nature of the phenol partner.[3][4] This method is most effective with very electron-rich phenol substrates, such as phloroglucinol and its derivatives.[4] Electron-poor phenols are generally not amenable to this transformation.[4] If your phenol is not sufficiently electron-rich, the reaction may fail to proceed to the desired xanthone product.[4]
-
-
Q3: I'm trying to add a prenyl group to the xanthone scaffold, but I'm getting a mixture of products. How can I improve the regioselectivity?
-
A3: Prenylation is a key modification to enhance biological activity but can lead to multiple isomers.[1][5] Achieving regioselectivity is a common challenge.
-
Protecting Groups: Use protecting groups for the more reactive hydroxyl groups to direct the prenylation to the desired position.
-
Enzymatic Methods: Consider exploring enzymatic prenylation methods, which can offer higher regioselectivity compared to purely chemical approaches.[1]
-
Catalyst Choice: The choice of catalyst and reaction conditions can influence where the prenyl group attaches. Experiment with different Lewis acids and solvent systems.
-
-
Drug-Like Property Issues
-
Q4: My synthesized this compound derivative has very poor aqueous solubility. What strategies can I use to improve it?
-
A4: Poor solubility is a significant hurdle for many xanthone derivatives, limiting their bioavailability.[6][7][8] Several physical and chemical modification strategies can be employed:
-
Chemical Modification:
-
Glycosylation: Introducing a sugar moiety (glycosylation) can significantly improve solubility and may be important for biological activity.[9]
-
Introducing Polar Groups: Adding polar functional groups, such as amino groups or other nitrogen-containing heterocycles, can enhance aqueous solubility.[10]
-
-
Physical Modification & Formulation:
-
Particle Size Reduction: Techniques like micronization or high-energy ball milling reduce particle size, which increases the surface area and can lead to enhanced solubility.[7]
-
Amorphous Solid Formation: Converting the crystalline form of your compound to an amorphous solid increases its energy state and can improve solubility and dissolution rate.[7]
-
Formulation with Auxiliaries: Using co-solvents, surfactants, or creating solid dispersions can improve the solubility of the final formulation.[11]
-
-
-
-
Q5: How do different functional groups on the xanthone scaffold affect its biological activity?
-
A5: The structure-activity relationship (SAR) of xanthones is complex, but some general trends have been observed:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. For anticancer activity against certain cell lines, trihydroxyxanthones have shown greater potency than dihydroxyxanthones.[2]
-
Prenyl Groups: The addition of prenyl groups often enhances biological activity, including antitumor and anti-inflammatory effects, by influencing the compound's lipophilicity and its interaction with biological targets.[5]
-
Halogenation: Introducing halogen atoms, such as bromine, onto the xanthone skeleton is a strategy used to enhance biological properties like cytotoxic effects.[1]
-
Methoxy Groups: The presence of methoxy groups can also play a vital role in modulating activity. For example, in flavonoids (related polyphenols), a methoxy group at the C7 position has been linked to enhanced anti-inflammatory activity.[12]
-
-
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various hydroxyxanthone derivatives against different cancer cell lines, as reported in the literature.
Table 1: In Vitro Anticancer Activity of Hydroxyxanthone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Trihydroxyxanthone 3a ¹ | MCF-7 (Breast) | 184 ± 15 | [2] |
| WiDr (Colon) | 254 ± 15 | [2] | |
| HeLa (Cervical) | 277 ± 9 | [2] | |
| Vero (Normal) | 3395 ± 435 | [2] | |
| Dihydroxyxanthone 3b ¹ | - | 349 ± 68 (Antioxidant) | [2] |
| Trihydroxyxanthone 3c ¹ | WiDr (Colon) | 209 ± 4 | [2] |
| HeLa (Cervical) | 241 ± 13 | [2] | |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | - (Most Active) | [2] |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon) | - (Less Active) | [2] |
¹Note: The specific structures for 3a, 3b, and 3c are detailed in the cited publication.
Experimental Protocols
Protocol 1: General Synthesis of Xanthones using Eaton's Reagent
This protocol describes a general method for the condensation of a salicylic acid derivative with an electron-rich phenol partner to form a xanthone scaffold.[3][4]
Materials:
-
Salicylic acid derivative
-
Electron-rich phenol partner (e.g., phloroglucinol)
-
Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., cyclohexane/ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the salicylic acid derivative (1 equivalent) and the phenol partner (1-1.2 equivalents) in Eaton's reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates (e.g., 60-80°C for 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired xanthone derivative.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[3]
Visualizations: Pathways and Workflows
Below are diagrams representing common workflows and signaling pathways relevant to the modification and action of this compound derivatives.
Caption: Workflow for modifying this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by xanthones.
References
- 1. 1,3,6-Trihydroxyxanthone|CAS 39731-47-0|RUO [benchchem.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iium.edu.my [journals.iium.edu.my]
- 8. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis [mdpi.com]
- 9. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Modification of Natural Product Tanshinone I Leading to Discovery of Novel Nitrogen-Enriched Derivatives with Enhanced Anticancer Profile and Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
dealing with co-eluting impurities during 1,3,5-Trihydroxyxanthone purification
Welcome to the technical support center for the purification of 1,3,5-Trihydroxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a this compound sample?
A1: Impurities in this compound samples can originate from several sources:
-
Synthetic Origin: Incomplete reactions or side reactions during synthesis can lead to structurally related impurities. For instance, starting materials like phloroglucinol and 2,4-dihydroxybenzoic acid may not fully react.[1] Additionally, isomers such as 1,3,8-trihydroxyxanthone or 1,3,6-trihydroxyxanthone may form.[2]
-
Extraction from Natural Sources: When isolating from natural sources like members of the Moraceae and Clusiaceae families, other xanthones and flavonoids with similar polarities can be co-extracted.[3]
-
Degradation: this compound can degrade under certain conditions, such as exposure to harsh pH, oxidative stress, or light, leading to degradation products that may have similar chromatographic behavior.[4][5][6][7]
-
Oxidation: The xanthone core can be susceptible to oxidation, leading to impurities like 2-methyl-9H-xanthen-9-one from a similar xanthene core.[8]
Q2: What are the initial steps to identify a co-eluting impurity?
A2: A single, symmetrical peak in a chromatogram does not guarantee purity.[9] To confirm the presence of a co-eluting impurity, the following steps are recommended:
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis across the entire peak.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. An MS detector can reveal the presence of multiple components with different mass-to-charge ratios (m/z) under a single chromatographic peak.[9][10]
-
Varying Wavelengths: Monitor the peak at multiple UV wavelengths. A change in the peak shape or the appearance of a shoulder at a different wavelength suggests the presence of an impurity with a different UV spectrum.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acidic, basic, oxidative, photolytic, thermal) can help to intentionally generate degradation products.[4][5][6][7] Analyzing the stressed sample can help identify potential impurities that might co-elute with the main compound under normal conditions.
Troubleshooting Guide: Dealing with Co-eluting Impurities
Problem: My this compound peak appears broad or has a shoulder, indicating a co-eluting impurity.
Below are several strategies, starting with simple modifications to your existing HPLC method and progressing to more advanced techniques.
Solution 1: Modifying the Mobile Phase
Changes in the mobile phase composition can alter the selectivity of the separation.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa.[9] The different solvent properties can affect the interactions between the analytes and the stationary phase, potentially resolving the co-eluting peaks.
-
Adjust the pH: Adding a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups on the xanthone.[3][11] Experiment with different pH values to see if it improves the separation of the impurity.
-
Modify the Gradient: If you are using a gradient elution, try making it shallower. A slower increase in the organic solvent concentration can enhance the resolution between closely eluting compounds.[9]
Experimental Protocols
Protocol 1: General HPLC Method for this compound Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade water[3] |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade acetonitrile[3] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection | UV absorbance at 254 nm and 320 nm[9] |
| Injection Volume | 10 µL[9] |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
Visual Guides
Troubleshooting Workflow for Co-eluting Impurities
The following diagram outlines a logical workflow for addressing co-elution issues during the purification of this compound.
Caption: A logical workflow for troubleshooting co-eluting impurities.
General Purification Workflow for this compound
This diagram illustrates a typical workflow for the isolation and purification of this compound from a crude source.
Caption: General workflow for isolating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimization of reaction conditions for 1,3,5-Trihydroxyxanthone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trihydroxyxanthone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common one-pot method with phloroglucinol and 2,4-dihydroxybenzoic acid in Eaton's reagent.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in this synthesis can stem from several factors related to reagents, reaction conditions, and work-up procedures.
-
Reagent Quality: The purity and reactivity of your starting materials and catalyst are critical.
-
Phloroglucinol and 2,4-dihydroxybenzoic acid: Ensure they are of high purity and have been stored under appropriate conditions to prevent degradation.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This reagent is highly hygroscopic and its activity diminishes upon exposure to moisture. It is best to use freshly prepared Eaton's reagent.[1] The preparation is exothermic and should be done carefully.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically heated to around 80°C.[2] Insufficient heating may lead to an incomplete reaction, while excessive temperatures could promote side reactions and decomposition.
-
Reaction Time: A reaction time of 1-2 hours at 80°C is generally recommended.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Precipitation: The reaction mixture should be poured onto crushed ice with vigorous stirring to precipitate the crude product.[2] Incomplete precipitation will result in product loss.
-
Washing: The collected solid should be washed thoroughly with cold distilled water until the filtrate is neutral to remove any remaining acid.[2]
-
-
Issue 2: Difficulty in Purifying the Crude Product
-
Question: I have obtained a crude product, but I am struggling to purify it effectively by recrystallization or column chromatography. What are some optimization strategies?
-
Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials or side products.
-
Recrystallization:
-
Solvent Selection: A mixture of methanol and water is a commonly used solvent system for the recrystallization of this compound.[2] You may need to experiment with the solvent ratio to achieve optimal crystallization. Other common solvent systems for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the solution with a small amount of activated charcoal before hot filtration.[3] Allow the solution to cool slowly to form well-defined crystals.[4] Rapid cooling can lead to the precipitation of impurities along with the product.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard stationary phase for the purification of this compound.[2]
-
Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is a suitable eluent system.[2] You will need to optimize the gradient to achieve good separation between the desired product and any impurities. Start with a higher ratio of n-hexane and gradually increase the proportion of ethyl acetate. Monitoring the separation with TLC is crucial to identify the fractions containing the pure product.
-
-
Issue 3: Presence of Side Products
-
Question: My purified product shows the presence of unexpected side products in the NMR or Mass Spectrum. What are the likely side reactions?
-
Answer: The synthesis of this compound is a Friedel-Crafts acylation followed by a cyclodehydration.[2] Side reactions can occur during this process.
-
Incomplete Cyclization: The intermediate benzophenone may not fully cyclize to form the xanthone core. This can be addressed by ensuring a sufficient reaction time and temperature.
-
Alternative Acylation Sites: While the reaction is generally regioselective, acylation at other positions on the phloroglucinol ring, though less favored, might occur to a small extent, leading to isomeric impurities.
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the starting materials or the product may decompose.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of Eaton's reagent in this synthesis?
-
A1: Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), serves as both a catalyst and a solvent in this reaction.[2][5] It is a strong Lewis acid that facilitates the Friedel-Crafts acylation of the electron-rich phloroglucinol with 2,4-dihydroxybenzoic acid and also promotes the subsequent intramolecular cyclodehydration to form the xanthone ring system.[2][6]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] Use an appropriate eluent system, such as a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v), to separate the starting materials, intermediate, and the final product on a silica gel TLC plate.[2] The spots can be visualized under UV light.
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3: Eaton's reagent is highly corrosive and reacts exothermically with water.[2] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under anhydrous conditions, using a drying tube to protect the reaction from atmospheric moisture.[2]
-
-
Q4: Can I use other catalysts besides Eaton's reagent?
-
A4: While Eaton's reagent is efficient for this synthesis, other Lewis acids like zinc chloride (ZnCl₂) in combination with phosphoryl chloride (POCl₃) have been traditionally used for the synthesis of xanthones in what is known as the Grover, Shah, and Shah reaction.[7] However, Eaton's reagent often provides higher yields and simpler work-up procedures for this specific transformation.[5]
-
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Value/Description | Reference |
| Reactants | Phloroglucinol, 2,4-Dihydroxybenzoic Acid | [2] |
| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | [2] |
| Reactant Ratio | 1.0 eq of 2,4-dihydroxybenzoic acid per 1.0 eq of phloroglucinol | [2] |
| Temperature | 80°C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Work-up | Precipitation in ice-water, followed by filtration | [2] |
| Purification | Column chromatography or recrystallization | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol details the synthesis of this compound from phloroglucinol and 2,4-dihydroxybenzoic acid using Eaton's reagent.[2]
Materials:
-
Phloroglucinol
-
2,4-Dihydroxybenzoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Crushed ice
-
Distilled water
-
Methanol (for recrystallization)
-
Silica gel (for column chromatography)
-
n-Hexane and Ethyl acetate (for TLC and column chromatography)
Procedure:
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with constant stirring. The dissolution is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve phloroglucinol and an equimolar amount of 2,4-dihydroxybenzoic acid in the prepared Eaton's reagent.
-
Reaction: Heat the reaction mixture to 80°C and stir for 1-2 hours. Monitor the reaction's progress using TLC with an appropriate eluent system (e.g., n-hexane:ethyl acetate, 6:4).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring, which will cause a precipitate to form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification:
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as a methanol/water mixture.
-
Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1,3,5-Trihydroxyxanthone for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,3,5-Trihydroxyxanthone during long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Discoloration or Change in Appearance of this compound Powder
-
Question: My solid this compound, which was initially a yellow powder, has darkened or changed color during storage. What could be the cause, and how can I prevent it?
-
Answer: Discoloration of solid this compound is likely due to oxidation or photodegradation. Phenolic compounds like xanthones are susceptible to degradation when exposed to light, oxygen, and high temperatures.[1][2] To mitigate this, implement the following storage procedures:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[3]
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store at or below -20°C to minimize thermal degradation.
-
Desiccant: Store the vial in a desiccator to prevent moisture absorption, which can accelerate degradation.
-
Issue 2: Precipitation of this compound from Solution During Storage
-
Question: I prepared a stock solution of this compound, but a precipitate has formed after a short period of storage. Why is this happening?
-
Answer: Precipitation from a solution can be due to several factors, including poor solubility, solvent evaporation, or changes in temperature. This compound has poor aqueous solubility.
-
Solvent Choice: Ensure you are using an appropriate solvent. While soluble in some organic solvents, its solubility in aqueous buffers may be limited. The use of co-solvents may be necessary for aqueous preparations.
-
Concentration: Do not exceed the known solubility limit of this compound in your chosen solvent at the storage temperature.
-
Storage Temperature: If the solution was prepared at room temperature and stored at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. If possible, store at a constant temperature where the compound remains in solution. For long-term storage of stock solutions, -20°C or -80°C is recommended.
-
Proper Sealing: Ensure the storage container is properly sealed to prevent solvent evaporation, which would increase the concentration and lead to precipitation.
-
Issue 3: Inconsistent Results in Biological Assays Over Time
-
Question: I am observing a decrease in the biological activity of my this compound solution in my long-term cell-based assays. Could this be a stability issue?
-
Answer: A decline in biological activity is a strong indicator of compound degradation. The hydroxyl groups of this compound are susceptible to oxidation, which can alter its chemical structure and reduce its efficacy.
-
Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Protective Agents: For aqueous solutions used in assays, consider the addition of antioxidants or chelating agents to scavenge free radicals and metal ions that can catalyze oxidation.
-
pH of Media: Be aware that the pH of your culture media can affect the stability of the compound. Phenolic compounds can be less stable at neutral or alkaline pH.[4]
-
Nanoformulations: For extended studies, consider using a stabilized formulation, such as nanoemulsions or encapsulation in lipid or polymeric nanoparticles, which can protect the compound from degradation.[5]
-
Frequently Asked Questions (FAQs)
General Stability
-
What are the primary factors that cause the degradation of this compound?
-
What are the ideal storage conditions for solid this compound?
-
For long-term stability, store solid this compound at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
-
How should I prepare and store stock solutions of this compound?
-
Prepare stock solutions in a suitable organic solvent where it has high solubility. Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Formulation and Stabilization
-
How can I improve the stability of this compound in aqueous solutions for my experiments?
-
Several strategies can enhance stability in aqueous media:
-
Nanoencapsulation: Formulating this compound into nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation.[5]
-
Complexation: Creating a complex with molecules like urea has been shown to enhance the solubility and dissolution of xanthones.[6]
-
Use of Excipients: The addition of antioxidants, such as ascorbic acid, or chelating agents can help prevent oxidative degradation.
-
-
-
What is a nanoemulsion, and how can it help stabilize this compound?
-
A nanoemulsion is a dispersion of oil and water, stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. Encapsulating this compound within the oil droplets of a nanoemulsion can protect it from hydrolysis and oxidation in an aqueous environment.
-
Analytical Testing
-
How can I verify the stability of my this compound sample?
-
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products.
-
-
What is a forced degradation study?
-
A forced degradation study involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, and oxidizing agents) to intentionally induce degradation.[7] The results help in identifying potential degradation products and developing a stability-indicating analytical method.
-
Quantitative Data on Xanthone Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide data for related xanthones, which can serve as a valuable reference.
Table 1: Stability of Xanthone Nanoemulsion During Heating
| Temperature (°C) | Time (hours) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 40 | 0.5 | 155.3 | -35.2 | 0.21 |
| 1.0 | 156.1 | -34.9 | 0.22 | |
| 2.0 | 156.8 | -34.5 | 0.23 | |
| 60 | 0.5 | 157.2 | -34.1 | 0.24 |
| 1.0 | 158.0 | -33.8 | 0.25 | |
| 2.0 | 158.9 | -33.5 | 0.26 | |
| 80 | 0.5 | 159.5 | -33.1 | 0.27 |
| 1.0 | 160.4 | -32.8 | 0.28 | |
| 2.0 | 161.3 | -32.5 | 0.29 | |
| 100 | 0.5 | 162.1 | -32.0 | 0.30 |
| 1.0 | 163.0 | -31.7 | 0.31 | |
| 2.0 | 164.2 | -31.3 | 0.32 |
Data adapted from a study on xanthone nanoemulsions, illustrating high stability with slight changes under thermal stress.[8]
Table 2: Long-Term Storage Stability of Xanthone Nanoemulsion at 4°C
| Storage Time (days) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 0 | 155.1 | -35.4 | 0.20 |
| 30 | 158.9 | -34.1 | 0.24 |
| 60 | 162.3 | -32.9 | 0.28 |
| 90 | 165.8 | -31.5 | 0.31 |
Data adapted from a study on xanthone nanoemulsions, showing good stability over a 90-day period at 4°C.[8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent and dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. Analyze by HPLC.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare the chromatograms to a control sample (untreated).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar degradation products from the non-polar parent compound. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also at other wavelengths to detect degradation products that may have different absorption maxima.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Troubleshooting Decision Tree for Common Stability Issues.
Caption: Potential Antioxidant Mechanism of this compound.
References
- 1. ajper.com [ajper.com]
- 2. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 1,3,5-Trihydroxyxanthone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,3,5-Trihydroxyxanthone and other xanthone isomers, supported by experimental data. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for a wide range of pharmacological properties.[1][2][3] The biological activity of these compounds is significantly influenced by the number and position of substituent groups, particularly hydroxyl (-OH) groups, on the xanthone core.[1][3][4] This document focuses on comparing the anticancer, antioxidant, anti-inflammatory, and other bioactivities of various trihydroxyxanthone isomers to elucidate structure-activity relationships.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of this compound and other xanthone isomers.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Xanthone Isomers
| Compound | HepG2 (Liver) | WiDr (Colon) | HeLa (Cervical) | MCF-7 (Breast) | T47D (Breast) | Other Cell Lines |
| This compound | 15.8[5] | - | - | - | - | - |
| 1,3,6-Trihydroxyxanthone | 45.9[5][6] | 384 ± 93[7] | >200 µM[6] | - | 110.19[4] | - |
| 1,3,8-Trihydroxyxanthone | 63.1[5] | 254 ± 15[7] | 277 ± 9[7] | 184 ± 15[7] | - | - |
| 1,5,6-Trihydroxyxanthone | - | 209 ± 4[7] | - | - | - | - |
| 3,4,6-Trihydroxyxanthone | 87.3[5] | 38 ± 11[7] | - | - | - | - |
| 1,3-Dihydroxyxanthone | 71.4[5] | 836 ± 109[7] | 86.0[6] | - | 134.13[4] | - |
| 1,6-Dihydroxyxanthone | 40.4[5] | 355 ± 24[7] | >200 µM[6] | - | - | - |
| 1,3,6,8-Tetrahydroxyxanthone | 9.18[5] | - | - | - | - | Potent activity noted[6] |
| Doxorubicin (Control) | - | - | - | - | 60.35[4] | - |
Note: A lower IC50 value indicates greater potency. Data is presented as mean ± standard deviation where available. "-" indicates data not available in the cited sources.
The number and position of hydroxyl groups play a crucial role in the anticancer activity of xanthones.[6][8] Generally, trihydroxyxanthones demonstrate stronger anticancer activity than dihydroxyxanthones.[7] For instance, against the WiDr colon cancer cell line, trihydroxyxanthones showed IC50 values ranging from 38 to 384 µM, while dihydroxyxanthones had higher IC50 values (355–1255 µM).[7] Notably, this compound and 1,3,6-trihydroxyxanthone showed significant efficacy against HepG2 liver cancer cells.[6] The addition of more hydroxyl groups, as seen in tetrahydroxy- and pentahydroxyxanthones, can further enhance anticancer activity, with 1,3,6,8-tetrahydroxyxanthone showing exceptional potency, sometimes surpassing that of the standard drug doxorubicin.[5][6]
Table 2: Comparative Antioxidant and Anti-inflammatory Activity of Xanthone Isomers
| Compound | Antioxidant Activity (DPPH, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition) |
| 1,3,8-Trihydroxyxanthone | >500[7] | - |
| 1,5,6-Trihydroxyxanthone | >500[7] | - |
| 1,6-Dihydroxyxanthone | 349 ± 68[7] | - |
| 1,3,5,6-Tetrahydroxyxanthone | - | Significant NO inhibition at 10 µM[9] |
| 1,3,6,7-Tetrahydroxyxanthone | - | Significant NO inhibition at 10 µM[9] |
| 3,4-Dihydroxy-2-methoxyxanthone | - | Significant NO inhibition at 10 µM[9] |
| 1,3,5,7-Tetrahydroxyxanthone | Strong activity (IC50 = 0.5 µM)[10] | - |
| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone | - | Suppresses NO, PGE2, IL-6, IL-12, TNF-α[11][12] |
Note: NO = Nitric Oxide. A lower IC50 value indicates greater antioxidant activity. "-" indicates data not available in the cited sources.
The antioxidant activity of hydroxyxanthones is also structure-dependent. In one study, the dihydroxyxanthone 1,6-dihydroxyxanthone showed stronger DPPH radical scavenging activity than the trihydroxyxanthone isomers tested.[7] In anti-inflammatory assays, several tetrahydroxyxanthones demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[9] Specifically, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone was shown to inhibit key inflammatory mediators like NO, prostaglandin E2 (PGE2), and various cytokines by blocking the ERK, p38MAPK, and NF-κB signaling pathways.[11][12]
Table 3: Other Bioactivities of Xanthone Isomers
| Compound | Bioactivity | Observation |
| This compound | Antiplatelet | Selective inhibitory activity on platelet aggregation induced by ADP.[10] |
| 1,3,8-Trihydroxyxanthone | Antiplatelet | Selective inhibitory activity on platelet aggregation induced by ADP.[10] |
| 1,3,8-Trihydroxyxanthone | Antiviral (HCoV-OC43) | Log10 reduction in infectivity of 2.00, similar to unsubstituted xanthone.[13] |
| 1,3-Dihydroxyxanthone | Antiviral (HCoV-OC43) | Significant log10 reduction in infectivity of 2.50.[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HepG2, WiDr, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the xanthone compounds for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved (usually in methanol or DMSO) to make various concentrations.
-
Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is shaken and allowed to stand in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at the maximum absorbance wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[14]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the xanthone compounds for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (and sometimes IFN-γ) for 24 hours.
-
Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure: An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a brief incubation period, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. Cell viability is often concurrently measured (e.g., via MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and evaluating the biological activities of xanthone isomers.
Caption: General workflow for screening the bioactivity of xanthone isomers.
Simplified Anti-inflammatory Signaling Pathway
This diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory effects of many xanthones.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcea.org [ijcea.org]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
1,3,5-Trihydroxyxanthone vs. Quercetin: A Comparative Analysis of Antioxidant Activity
In the landscape of antioxidant research and drug development, flavonoids and xanthones represent two prominent classes of phenolic compounds lauded for their potential to mitigate oxidative stress. Quercetin, a flavonol, is one of the most extensively studied antioxidants. In contrast, 1,3,5-Trihydroxyxanthone, a member of the xanthone family, is a less characterized compound. This guide provides a comparative overview of their antioxidant activities, drawing upon available experimental data and outlining the methodologies for their evaluation.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological or chemical process by 50%. A lower IC50 value indicates greater antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quercetin | DPPH | 47.20 | - | - |
| DPPH | 19.17 µg/mL | Ascorbic Acid | 9.53 µg/mL | |
| ABTS | 2.93 µg/mL | Rutin | 9.65 µg/mL | |
| Trihydroxyxanthones | ||||
| 1,3,8-Trihydroxyxanthone | DPPH | Moderate Activity (>500 µM) | BHT | - |
| 3,4,6-Trihydroxyxanthone | DPPH | - | - | - |
| 1,5,6-Trihydroxyxanthone | DPPH | - | - | - |
Note: BHT (Butylated hydroxytoluene) is a synthetic antioxidant commonly used as a positive control.
Studies on various trihydroxyxanthone isomers suggest they possess antioxidant activity, though in some cases, this was found to be lower than that of certain dihydroxyxanthone counterparts due to intramolecular hydrogen bonding.[1] For instance, one study categorized 1,3,8-trihydroxyxanthone as a moderate antioxidant agent with an IC50 value greater than 500 µM in a DPPH assay.[1] In contrast, quercetin consistently demonstrates potent antioxidant activity with low IC50 values across multiple assays.[2][3][4]
Experimental Protocols
Standardized assays are crucial for the reproducible evaluation of antioxidant activity. The following are detailed methodologies for three commonly employed assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the DPPH working solution (e.g., 1.0 mL) to varying concentrations of the sample solutions (e.g., 100 µL). A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of ferric chloride (FeCl₃·6H₂O) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., ferrous sulfate or Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).
-
Incubation: The mixture is incubated at 37°C for a defined period, typically 4 minutes.
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Signaling Pathways and Mechanisms
The antioxidant effects of many natural compounds extend beyond direct radical scavenging to the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Quercetin's Antioxidant Signaling Pathways
Quercetin is well-documented to exert its antioxidant effects through multiple mechanisms. It can directly neutralize reactive oxygen species (ROS) and also upregulate the expression of antioxidant enzymes by modulating key signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Quercetin can inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses and the expression of pro-oxidant enzymes.
-
Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) Pathway: Quercetin can activate the Nrf2-ARE pathway. Nrf2 is a transcription factor that binds to the ARE in the promoter region of genes encoding for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Quercetin has been shown to modulate various components of the MAPK signaling cascade, including ERK, JNK, and p38, which are involved in cellular responses to oxidative stress.
The signaling pathways for this compound have not been as extensively studied. However, xanthones, in general, are known to possess antioxidant properties, and it is plausible that they may also influence similar cellular defense mechanisms.
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Quercetin's modulation of key antioxidant signaling pathways.
References
A Comparative Guide to the Anticancer Efficacy of 1,3,5-Trihydroxyxanthone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer efficacy of the natural compound 1,3,5-Trihydroxyxanthone and the conventional chemotherapeutic drug, doxorubicin. The information presented herein is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and doxorubicin against various cancer cell lines as determined by in vitro cytotoxicity assays.
Table 1: IC50 Values of this compound and Doxorubicin in HepG2 Human Liver Carcinoma Cells
| Compound | IC50 (µM) | Cell Line | Assay | Citation |
| This compound | 15.8 | HepG2 | MTT | [1] |
| Doxorubicin | ~2.88 | HepG2 | MTT | [2] |
| Doxorubicin | 12.2 | HepG2 | MTT | [3] |
| Doxorubicin | 28.70 | HepG2 | MTT | [4] |
Note: The IC50 value for doxorubicin in HepG2 cells from the second citation was converted from 1.679 µg/mL to µM using a molar mass of 579.98 g/mol . IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, reagent sources, and incubation times.
Table 2: IC50 Values of a 1,3,6-Trihydroxyxanthone Derivative and Doxorubicin in Raji B-cell Lymphoma Cells
| Compound | IC50 (µM) | Cell Line | Assay | Citation |
| 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) | 15.948 | Raji | MTT | [5] |
| Doxorubicin | 25.432 | Raji | MTT | [5] |
Note: This table presents data for a chlorinated derivative of 1,3,6-trihydroxyxanthone, as direct comparative data for this compound in this cell line was not available.
Mechanisms of Anticancer Action
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of anticancer action. Its primary modes of inducing cell death include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks that trigger apoptotic pathways.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates large amounts of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.[4][7]
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.[8]
This compound:
The precise anticancer mechanisms of this compound are less extensively characterized than those of doxorubicin. However, based on studies of related hydroxyxanthone compounds, the following mechanisms are proposed:
-
Topoisomerase II Inhibition: Similar to doxorubicin, hydroxyxanthones are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
-
Induction of Apoptosis: Xanthone derivatives have been shown to induce apoptosis in various cancer cell lines. This is likely mediated through the activation of intrinsic and/or extrinsic apoptotic pathways.
-
Modulation of Signaling Pathways: Xanthones have been reported to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
2. Analysis of Apoptosis by Western Blotting
This protocol describes the detection of key apoptosis-related proteins to elucidate the mechanism of cell death induced by the test compounds.
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Doxorubicin's mechanism of inducing apoptosis.
Caption: A proposed anticancer mechanism for this compound.
Caption: Workflow for comparing anticancer efficacy.
References
- 1. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 1,3,5-Trihydroxyxanthone: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer properties of 1,3,5-Trihydroxyxanthone, a member of the xanthone family of naturally occurring compounds. We delve into its mechanism of action, comparing its efficacy with other xanthone derivatives and established anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug discovery, offering a consolidated view of the current experimental evidence and outlining detailed protocols for further investigation.
Comparative Efficacy of Xanthone Derivatives
The anticancer potential of xanthones is often attributed to the substitution pattern on their core structure. The number and position of hydroxyl groups can significantly influence their cytotoxic activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant xanthone derivatives against various cancer cell lines, providing a clear comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HepG2 (Liver) | 15.8[1] |
| 1,3-Dihydroxyxanthone | HepG2 (Liver) | 71.4[1] |
| 1,3,6-Trihydroxyxanthone | HepG2 (Liver) | 45.9[1] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15[2] |
| WiDr (Colon) | 254 ± 15[2] | |
| HeLa (Cervical) | 277 ± 9[2] | |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon) | 209 ± 4[2] |
| Doxorubicin (Chemotherapy) | HepG2 (Liver) | >11 hydroxyxanthones exhibited higher activity[1] |
Deciphering the Mechanism of Action: A Focus on Apoptosis and Cell Cycle Arrest
While direct experimental evidence detailing the complete signaling pathway of this compound is still emerging, studies on structurally similar xanthones strongly suggest a mechanism involving the induction of apoptosis (programmed cell death) and cell cycle arrest. The prevailing hypothesis, based on the broader family of hydroxyxanthones, points towards the involvement of key cellular regulators such as the tumor suppressor protein p53, the mitogen-activated protein kinase (MAPK) pathway, and the caspase cascade.
Proposed Signaling Pathway for Hydroxyxanthone-Induced Apoptosis
The following diagram illustrates a putative signaling cascade initiated by hydroxyxanthones, leading to apoptosis in cancer cells. This model is based on findings from related xanthone compounds and represents a probable mechanism for this compound.
References
- 1. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1,3,5-Trihydroxyxanthone Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 1,3,5-trihydroxyxanthone derivatives reveals a promising scaffold for the development of novel therapeutics. These compounds have demonstrated a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this fascinating class of molecules.
The xanthone core, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2] The specific substitution pattern of hydroxyl groups and other moieties on this core profoundly influences the biological activity. This guide focuses on derivatives of this compound, exploring how modifications to this basic structure impact their therapeutic potential.
Anticancer Activity: A Tale of Hydroxylation and Substitution
Numerous studies have highlighted the anticancer properties of hydroxylated xanthone derivatives. The number and position of hydroxyl groups are critical determinants of cytotoxicity. For instance, trihydroxyxanthones generally exhibit greater anticancer activity than their dihydroxy counterparts.[3]
One of the key mechanisms underlying the anticancer effects of some xanthone derivatives is the inhibition of enzymes crucial for cancer cell proliferation and metabolism.
Table 1: Comparative Anticancer Activity of Xanthone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| A trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [4] |
| A trihydroxyxanthone | WiDr (Colon) | 209 ± 4 | [4] |
| A trihydroxyxanthone | HeLa (Cervical) | 241 ± 13 | [4] |
| 1,3,8-trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [3] |
| 1,3,8-trihydroxyxanthone | WiDr (Colon) | 254 ± 15 | [3] |
| 1,3,8-trihydroxyxanthone | HeLa (Cervical) | 277 ± 9 | [3] |
| 3,4,6-trihydroxyxanthone | WiDr (Colon) | 37.8 | [1][5] |
| 1-hydroxyl-3-aminoalkoxy xanthone (3g) | MGC-803 (Gastric) | 3.57 | [6] |
| 1,3,6,7-tetrahydroxyxanthone derivative (2a) | H1299 (Lung) | 2.2 | [7] |
| 1,3,6,7-tetrahydroxyxanthone derivative (3b) | H1299 (Lung) | 3.4 | [7] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that the anticancer activity is highly dependent on the specific substitution pattern. For example, 3,4,6-trihydroxyxanthone shows significantly higher potency against the WiDr colon cancer cell line compared to other trihydroxyxanthone derivatives.[1][5] Furthermore, the introduction of aminoalkoxy groups at the 3-position or additional hydroxyl groups can lead to compounds with potent, low micromolar activity.[6][7]
A proposed mechanism for the anticancer activity of some trihydroxyxanthones involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in chronic inflammation and cancer progression.[1] Molecular docking studies have suggested that compounds like 3,4,6-trihydroxyxanthone can bind to key amino acid residues within the active site of the COX-2 enzyme.[1]
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of phenolic compounds like trihydroxyxanthones is a well-established area of research. These molecules can donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells.
Table 2: Comparative Antioxidant Activity of Hydroxyxanthones
| Compound | Antioxidant Activity (IC50, µM) | Reference |
| 1,3,8-trihydroxyxanthone | > 349 | [3] |
| 1,5,6-trihydroxyxanthone | > 349 | [3] |
| 1,6-dihydroxyxanthone | 349 ± 68 | [3] |
IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Interestingly, in one study, the dihydroxyxanthone 1,6-dihydroxyxanthone exhibited stronger antioxidant activity than the tested trihydroxyxanthones.[3] This suggests that the positioning of the hydroxyl groups is crucial for antioxidant efficacy, and a greater number of hydroxyl groups does not always translate to higher activity.
Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of this compound derivatives, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives and a control (e.g., doxorubicin) for a specified period (typically 24-72 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
-
Preparation of Solutions: A solution of DPPH in methanol is prepared. The xanthone derivatives are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: The DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[3]
Future Directions
The structure-activity relationship studies of this compound derivatives have unveiled a promising landscape for drug discovery. Further research should focus on synthesizing novel derivatives with enhanced potency and selectivity. Key areas for future exploration include:
-
Expansion of Substituent Diversity: Investigating a wider range of substitutions at various positions on the xanthone core to optimize activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety.
By systematically building upon the existing knowledge of SAR, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
A Comparative Guide to Cross-Validation of Analytical Methods for 1,3,5-Trihydroxyxanthone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of 1,3,5-Trihydroxyxanthone, a significant xanthone derivative. The focus is on the cross-validation of common analytical techniques, presenting supporting experimental data and detailed protocols to ensure reproducibility and reliability.
While specific inter-laboratory validation studies for this compound are not extensively published, this guide draws upon established validation protocols for structurally similar xanthone derivatives and flavonoids to provide a robust framework. The presented data is modeled on expected outcomes from successful validation studies, adhering to guidelines such as those from the International Council for Harmonisation (ICH).
Comparison of Analytical Methods
The primary methods for the quantification of xanthones include High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different analytical challenges.
Table 1: Comparative Performance of Analytical Methods for Xanthone Quantification
| Validation Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 | > 0.99 |
| Range (µg/mL) | 0.25 - 100 | 0.1 - 10 | 0.001 - 10 | Consistent across labs |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 97.0% - 103.0% | 95% - 105% |
| Precision (RSD%) | ||||
| - Intra-day | < 2% | < 3% | < 2% | < 2% |
| - Inter-day | < 3% | < 5% | < 3% | < 3% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 4 ng/spot | ~ 0.0005 µg/mL | Method Dependent |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 13 ng/spot | ~ 0.0015 µg/mL | Method Dependent |
| Specificity | High | Moderate | Very High | No interference at analyte retention time |
Note: The data presented in this table is illustrative and based on typical performance for similar analytes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used method for the quantification of xanthones due to its robustness and reliability.
-
Instrumentation : HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of methanol or acetonitrile and water, often with an acid modifier like 0.1% formic acid or acetic acid.[1]
-
Flow Rate : Typically 1.0 mL/min.[1]
-
Detection Wavelength : Determined by the UV absorption maximum of this compound (e.g., around 240-260 nm and 310-330 nm).[1]
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol to a concentration of 1 mg/mL.[2] Calibration standards are then prepared by serial dilution to cover the desired concentration range.[2]
-
Validation Parameters :
-
Specificity : Assessed by analyzing blank samples and samples spiked with potential impurities to ensure no interference with the analyte peak.[2] Peak purity can be evaluated using a PDA detector.[2]
-
Linearity : Determined by constructing a calibration curve from at least five concentrations. The correlation coefficient (r²) should be close to 1.[2]
-
Accuracy : Evaluated through recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentrations.[2]
-
Precision : Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being the key metric.[1][3]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for quantification.[4]
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.[5]
-
Mobile Phase : A mixture of solvents optimized for the separation of xanthones, such as chloroform:ethyl acetate:methanol:formic acid (86:6:3:5 v/v/v/v).[5]
-
Sample Application : Application of standard and sample solutions as bands using an automated applicator.[5]
-
Development : Development of the plate in a saturated twin-trough chamber.[5]
-
Densitometric Analysis : Scanning of the plates at the wavelength of maximum absorbance for this compound.[5]
-
Validation Parameters :
-
Linearity : Established by plotting the peak area against the concentration of the applied standards.[5]
-
Accuracy : Determined by recovery experiments from a spiked matrix.
-
Precision : Evaluated through intra-day and inter-day analysis of standard solutions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.[6]
-
Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP).[6]
-
Ionization Source : Electrospray ionization (ESI) is commonly used for xanthones.[7]
-
Scan Mode : Multiple Reaction Monitoring (MRM) is employed for targeted quantification due to its high selectivity and sensitivity.[6]
-
Sample Preparation : May require more rigorous sample cleanup, such as solid-phase extraction (SPE), to minimize matrix effects.[8]
-
Validation Parameters :
-
Matrix Effects : A critical parameter to evaluate in LC-MS/MS. This can be assessed qualitatively by post-column infusion or quantitatively by comparing the response of the analyte in a pre-extracted blank matrix to that in a neat solvent.[8] Ion suppression or enhancement can compromise the accuracy of the analysis.[8]
-
Other validation parameters are similar to HPLC-UV but with typically lower acceptance limits for precision and wider linear ranges.
-
Mandatory Visualizations
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation and cross-validation.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-giessen.de [uni-giessen.de]
- 5. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 1,3,5-Trihydroxyxanthone: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of 1,3,5-Trihydroxyxanthone, a polyphenolic compound belonging to the xanthone class. While in vitro studies have begun to elucidate its potential as an anticancer and anti-inflammatory agent, in vivo data for this specific molecule remains limited. This guide, therefore, presents available data for this compound and complements it with in vivo findings for structurally related trihydroxyxanthone derivatives to offer a broader perspective on its potential therapeutic applications.
In Vitro Efficacy of this compound
Recent studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. Notably, its efficacy against liver cancer cells has been quantified, suggesting a potential avenue for further investigation in oncology.
Anticancer Activity
Trihydroxyxanthones, as a group, have shown more potent anticancer activity compared to dihydroxyxanthones. Specifically, this compound has demonstrated substantial efficacy against the HepG2 human liver cancer cell line[1]. The mechanism of action for many xanthone derivatives is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Table 1: In Vitro Anticancer Efficacy of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 | MTT | 15.8 | [2] |
| 1,3,6-Trihydroxyxanthone | HepG2 | MTT | 45.9 | [2] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | MTT | 184 ± 15 | [3] |
| 1,3,8-Trihydroxyxanthone | WiDr | MTT | 254 ± 15 | [3] |
| 1,3,8-Trihydroxyxanthone | HeLa | MTT | 277 ± 9 | [3] |
| Doxorubicin (Control) | HepG2 | MTT | - | [2] |
Anti-Inflammatory and Other Activities
While direct in vitro anti-inflammatory data for this compound is not extensively available, studies on closely related compounds suggest a potential role in modulating inflammatory pathways. For instance, 1,3,5-Trihydroxy-4-prenylxanthone has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation[4]. Additionally, this compound has been reported to exhibit selective inhibitory activity on platelet aggregation induced by adenosine diphosphate (ADP)[5].
In Vivo Efficacy: A Look at Structurally Related Compounds
Anti-Inflammatory Activity of a Trihydroxyxanthone Hybrid
A synthesized hybrid of 1,6,8-trihydroxyxanthone demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar rats. This suggests that the core trihydroxyxanthone structure may contribute to anti-inflammatory responses in a living system.
Table 2: In Vivo Anti-Inflammatory Efficacy of a 1,6,8-Trihydroxyxanthone Derivative
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema (at 6h) | Reference |
| 3-(5’(1,2,4-Triazole)-pentyloxy)-1,6,8-trihydroxy xanthone | Wistar Rats | Carrageenan-induced paw edema | 200 mg/kg | 60 ± 0.31 | [6] |
| Indomethacin (Control) | Wistar Rats | Carrageenan-induced paw edema | 10 mg/kg | - | [6] |
Diuretic Activity of 1,3,5,6-Tetrahydroxyxanthone
A closely related compound, 1,3,5,6-tetrahydroxyxanthone, has been shown to induce diuresis and saluresis (excretion of sodium and chloride) in both normotensive and hypertensive rats[7]. This finding points to a potential renal effect of polyhydroxylated xanthones.
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours[8].
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
MTT Incubation: After the desired treatment period, add MTT solution (final concentration 0.25-0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[8][9].
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader[8]. Cell viability is calculated relative to the untreated control.
Caption: Workflow of the MTT assay for determining cell viability.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (100-150 g) to laboratory conditions for a week[6].
-
Grouping and Fasting: Divide animals into groups (control, standard, test) and fast overnight with free access to water.
-
Compound Administration: Administer the test compound (e.g., xanthone derivative) or standard drug (e.g., Indomethacin) orally or intraperitoneally[6].
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathways
Xanthone derivatives are known to exert their biological effects through various signaling pathways. The anti-inflammatory effects are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
Conclusion
The available scientific evidence suggests that this compound possesses in vitro anticancer properties, particularly against liver cancer cells. While direct in vivo data is currently lacking, studies on structurally similar trihydroxyxanthones indicate potential for in vivo anti-inflammatory and diuretic activities. Further research, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct future investigations into this promising class of compounds.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,5,6-Tetrahydroxyxanthone, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
1,3,5-Trihydroxyxanthone: A Head-to-Head Comparison with Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 1,3,5-Trihydroxyxanthone against established antioxidants, Trolox and Ascorbic Acid. While direct comparative studies using standardized antioxidant assays are limited for this compound, this report synthesizes available data on its antioxidant potential and contextualizes it with the performance of well-known antioxidants.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of this compound with Trolox and Ascorbic Acid using standardized assays like DPPH, ABTS, and FRAP is challenging due to the limited availability of specific IC50 and Trolox Equivalent (TE) values for this particular xanthone in published literature.
However, a study on the antioxidant activity of compounds isolated from Garcinia cantleyana demonstrated that several xanthones, including this compound, possess strong antioxidant properties in inhibiting low-density lipoprotein (LDL) oxidation. In that study, a closely related compound, 1,3,5,7-tetrahydroxyxanthone, exhibited a very high inhibitory activity with an IC50 value of 0.5 μM, which was comparable to the positive control, probucol. This suggests that the hydroxylation pattern of this compound likely contributes to significant antioxidant potential.
To provide a comparative framework, the following table includes typical antioxidant activity values for the well-characterized antioxidants, Trolox and Ascorbic Acid, derived from various studies. The antioxidant activity of xanthones is known to be highly dependent on the number and position of hydroxyl groups.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Trolox Equivalents/µg) |
| This compound | Data not available | Data not available | Data not available |
| Trolox | ~30 - 100 | ~15 - 50 | 1.0 (by definition) |
| Ascorbic Acid | ~20 - 60 | ~10 - 40 | ~0.8 - 1.2 |
Note: The IC50 and FRAP values for Trolox and Ascorbic Acid can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below to facilitate the evaluation of this compound in future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test and standard compounds.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add a fixed volume of the diluted ABTS•+ solution to each concentration of the test and standard compounds.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a standard (Trolox).
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
After a specified incubation time (e.g., 30 minutes), measure the absorbance at 593 nm.
-
A standard curve is constructed using Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
Signaling Pathway: Nrf2 Activation by Xanthones
A key mechanism through which many xanthones exert their antioxidant effects is by modulating cellular signaling pathways, particularly the Nrf2-Keap1 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain xanthones, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage. While this pathway has been demonstrated for several xanthones, further research is needed to specifically elucidate the role of this compound in activating this protective mechanism.
evaluation of 1,3,5-Trihydroxyxanthone's selectivity index for cancer cells versus normal cells
A critical aspect in the evaluation of any potential anti-cancer therapeutic is its selectivity: the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the selectivity index for 1,3,5-Trihydroxyxanthone, a member of the xanthone class of organic compounds investigated for their pharmacological properties. While direct experimental data for a comprehensive selectivity index of this compound is limited in publicly available literature, this guide synthesizes the existing data for this compound and its close isomers to offer valuable insights for researchers, scientists, and drug development professionals.
The selectivity of a compound is quantified by its selectivity index (SI), which is the ratio of its half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value is indicative of a greater window of therapeutic safety, suggesting a compound is more toxic to cancer cells than to normal cells[1][2][3].
Comparative Cytotoxicity Data
One study has documented the IC50 value of this compound against the HepG2 cancer cell line as 15.8 µM[4]. To understand its potential selectivity, it is useful to compare this with the selectivity of its isomers. For instance, 1,3,8-trihydroxyxanthone has demonstrated a notable selectivity for the MCF-7 breast cancer cell line over the normal Vero kidney epithelial cells[5]. Another isomer, 1,3,6-trihydroxyxanthone, has also shown some level of selectivity for the T47D breast cancer cell line when compared to the normal NIH3T3 fibroblast cell line[6][7].
The table below summarizes the available IC50 values and calculated selectivity indices for this compound and its related isomers.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | HepG2 | Human Liver Carcinoma | 15.8[4] | Not Reported | Not Reported | Not Calculable |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Human Breast Adenocarcinoma | 184 ± 15[5] | Vero | Monkey Kidney Epithelial | 3395 ± 435[5] |
| WiDr | Human Colon Adenocarcinoma | 254 ± 15[5] | Vero | Monkey Kidney Epithelial | 3395 ± 435[5] | |
| HeLa | Human Cervical Adenocarcinoma | 277 ± 9[5] | Vero | Monkey Kidney Epithelial | 3395 ± 435[5] | |
| 1,3,6-Trihydroxyxanthone | T47D | Human Breast Cancer | 121.89[6] | NIH3T3 | Mouse Embryonic Fibroblast | 456.89[6] |
Note: A Selectivity Index greater than 1 suggests a preferential cytotoxic effect against cancer cells. The data for the isomers of this compound indicate a potential for selective cytotoxicity, highlighting the need for further investigation of this compound itself against a panel of normal cell lines.
Experimental Protocols
The determination of IC50 values is a fundamental step in assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose[1][5][8].
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancerous and non-cancerous cells are seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is then replaced with fresh medium containing serial dilutions of this compound (or other test compounds). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: Following the treatment period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Potential Mechanisms
To better understand the process of evaluating the selectivity index and the potential mechanism of action of xanthones, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity index.
While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on related xanthone compounds suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase II[2][4][5].
Caption: A potential signaling pathway for xanthone-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Purification of 1,3,5-Trihydroxyxanthone: Evaluating Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of bioactive compounds is paramount. This guide provides a comprehensive comparison of common methods for the synthesis and purification of 1,3,5-Trihydroxyxanthone, a xanthone derivative of interest for its potential pharmacological activities. We will delve into the reproducibility of these methods, supported by available experimental data, to aid in the selection of the most suitable protocol for your research needs.
Synthesis of this compound: A Comparative Analysis
The synthesis of the this compound scaffold is most commonly achieved through the condensation of phloroglucinol with a substituted benzoic acid. Here, we compare three prevalent methods: the Eaton's reagent method, the Grover, Shah, and Shah (GSS) reaction, and Microwave-Assisted Organic Synthesis (MAOS).
Table 1: Comparison of Synthesis Methods for Hydroxyxanthones
| Method | Reagents/Catalyst | Reaction Time | Reported Yield | Advantages | Disadvantages |
| Eaton's Reagent | Phloroglucinol, 2,4-Dihydroxybenzoic Acid, Eaton's Reagent (P₂O₅ in CH₃SO₃H) | 1-3 hours | Up to 95% for similar xanthones | High yield, one-pot reaction | Eaton's reagent is highly corrosive and moisture-sensitive |
| Grover, Shah, and Shah (GSS) Reaction | Phloroglucinol, 2,4-Dihydroxybenzoic Acid, ZnCl₂/POCl₃ | 1-2 hours | Variable, often moderate | Classic, well-established method | Can produce benzophenone intermediates, potentially lowering the xanthone yield[1] |
| Microwave-Assisted Organic Synthesis (MAOS) | Phloroglucinol, 2,4-Dihydroxybenzoic Acid, Eaton's Reagent or ZnCl₂ | 5-15 minutes | Up to 99% for similar xanthones[2] | Extremely fast, high yields, improved selectivity[3][4] | Requires specialized microwave reactor equipment |
Experimental Protocols for Synthesis
Method 1: Eaton's Reagent Synthesis
This one-pot reaction is efficient for constructing the xanthone scaffold from phenolic precursors[5].
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with stirring until fully dissolved. This process is exothermic[5].
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve phloroglucinol and 2,4-dihydroxybenzoic acid (1.0 eq) in Eaton's reagent[5].
-
Heating: Heat the reaction mixture to 80°C and stir for 1-2 hours[5].
-
Work-up: After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring to form a precipitate[5].
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral. Dry the crude product in a desiccator or vacuum oven[5].
Method 2: Grover, Shah, and Shah (GSS) Reaction
A classic method for synthesizing hydroxyxanthones, this reaction uses a mixture of phosphorus oxychloride and fused zinc chloride[6].
-
Reaction Setup: In a suitable flask, combine phloroglucinol, 2,4-dihydroxybenzoic acid, fused zinc chloride, and phosphorus oxychloride.
-
Heating: Heat the mixture at 60-80°C for 1-2 hours[6].
-
Work-up and Isolation: The work-up is similar to the Eaton's reagent method, involving precipitation in ice water and collection of the solid product by filtration.
Method 3: Microwave-Assisted Organic Synthesis (MAOS)
This modern technique offers a significant reduction in reaction time and often leads to higher yields[3][4].
-
Reaction Mixture: In a microwave-safe vessel, combine phloroglucinol, 2,4-dihydroxybenzoic acid, and a catalyst (either Eaton's reagent or ZnCl₂).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150°C) for a short duration (typically 5-15 minutes).
-
Work-up and Isolation: The work-up follows the same procedure of precipitation in ice water and filtration.
Purification of this compound
The crude product obtained from any of the synthesis methods requires purification to remove unreacted starting materials and side products. The two most common and effective purification techniques are recrystallization and column chromatography.
Table 2: Comparison of Purification Methods for this compound
| Method | Typical Solvents/Phases | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Methanol/Water, Ethanol, Acetone, Ethyl Acetate[5][7] | >98% (reported for similar compounds) | Simple, cost-effective for large quantities | Can have lower recovery of the product |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: n-hexane/ethyl acetate gradient[5] | >99% (reported for similar compounds) | High purity, good for separating closely related impurities | More time-consuming and requires more solvent than recrystallization |
Experimental Protocols for Purification
Method 1: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include methanol/water, ethanol, or ethyl acetate[5][7].
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Method 2: Column Chromatography
-
Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate. The polarity is gradually increased to elute the desired compound.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure this compound. The pure fractions are then combined and the solvent is evaporated.
Confirming Purity: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a reliable method to confirm the purity of the synthesized this compound.
Typical HPLC Parameters for Xanthone Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with a small amount of formic acid or acetic acid (e.g., 0.1%) in both phases to ensure sharp peaks[8][9][10].
-
Detection: UV detector at a wavelength where xanthones show strong absorbance (typically around 240-260 nm and 310-320 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >98% is generally considered good for most research applications.
Conclusion
The synthesis of this compound is a reproducible process with several reliable methods available to researchers.
-
The Eaton's reagent method offers a good balance of high yield and operational simplicity for laboratory-scale synthesis.
-
The Grover, Shah, and Shah reaction remains a viable, classic alternative.
-
For rapid synthesis and potentially the highest yields, Microwave-Assisted Organic Synthesis is the superior choice, provided the necessary equipment is available.
Reproducibility of these methods is generally high when reaction parameters are carefully controlled. The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and time constraints.
Purification via recrystallization is effective for obtaining reasonably pure material, especially on a larger scale. For the highest purity, particularly for analytical standards or biological assays, column chromatography is the recommended method. The purity of the final product should always be confirmed by a reliable analytical technique such as HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
comparing the biological activity of glycosylated vs. non-glycosylated 1,3,5-Trihydroxyxanthone
While direct comparative studies on the biological activity of glycosylated versus non-glycosylated 1,3,5-trihydroxyxanthone are not extensively available in publicly accessible literature, an analysis of the parent compound and its closely related glycosylated analogues provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available experimental data to offer an objective comparison, highlighting the potential influence of glycosylation on the pharmacological profile of this xanthone scaffold.
Glycosylation, the enzymatic attachment of sugar moieties to an organic molecule, can significantly alter the physicochemical properties and biological activities of natural products. For xanthones, this modification can affect solubility, bioavailability, and interaction with biological targets. The two primary forms of glycosylation are O-glycosylation, where the sugar is attached via an oxygen atom, and C-glycosylation, where the linkage is a more stable carbon-carbon bond.
Comparative Biological Activity
The available data on this compound and its related glycosides suggests that the addition of a sugar moiety can introduce novel biological activities and modulate existing ones. Below is a summary of reported activities for the aglycone and its close structural relatives.
| Compound Name | Structure | Biological Activity | Cell Line / Model | Quantitative Data (IC50) |
| This compound | Aglycone | Anticancer | HepG2 (Human Liver Carcinoma) | 15.8 µM[1] |
| 1,3,6-Trihydroxyxanthone | Aglycone | Anticancer | T47D (Human Breast Cancer) | 121.89 µM[2] |
| 1,3,5,6-Tetrahydroxyxanthone-C-4-β-d-glucopyranoside | C-Glycoside | Anti-skin Aging (Elastase Inhibition) | In vitro enzymatic assay | 1.06 µg/mL[3][4] |
| Anti-skin Aging (Hyaluronidase Inhibition) | In vitro enzymatic assay | 1.65 µg/mL[3][4] | ||
| Anti-skin Aging (Tyrosinase Inhibition) | In vitro enzymatic assay | 0.48 µg/mL[3][4] | ||
| Anti-skin Aging (Collagenase Inhibition) | In vitro enzymatic assay | 419.10 µg/mL[3][4] | ||
| Norswertianolin (8-O-β-d-glucopyranosyl-1,3,5-trihydroxyxanthone) | O-Glycoside | Cystathionine γ-lyase (CSE) activator | In vitro enzymatic assay | Increased H2S production[5][6] |
| Cardioprotective, Antihypertensive | Animal models (Renal Ischemia/Reperfusion Injury and Hypertension) | Protective effects observed[5] |
From this data, it is evident that while the aglycone this compound has demonstrated anticancer activity, its close glycosylated relative, 1,3,5,6-tetrahydroxyxanthone-C-4-β-d-glucopyranoside, exhibits potent inhibitory effects on enzymes related to skin aging.[3][4] Furthermore, the O-glycoside of this compound, norswertianolin, has been identified as an activator of cystathionine γ-lyase, suggesting potential therapeutic applications in cardiovascular diseases.[5][6] This highlights a potential divergence in the biological activities of the aglycone and its glycosylated forms.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Anticancer Activity Assay (MTT Assay)
The anticancer activity of this compound against the HepG2 cell line was likely determined using a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Enzyme Inhibition Assays (Anti-Skin Aging)
The inhibitory activities of 1,3,5,6-tetrahydroxyxanthone-C-4-β-d-glucopyranoside against collagenase, elastase, hyaluronidase, and tyrosinase were assessed using in vitro enzymatic assays.
General Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The enzyme, its substrate, and the inhibitor are incubated together, and the formation of a product or the degradation of the substrate is monitored, typically by spectrophotometry.
Example Protocol (Elastase Inhibition):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the enzyme (e.g., porcine pancreatic elastase).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: The absorbance of the product (e.g., p-nitroaniline) is measured at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without the inhibitor). The IC50 value is determined from the dose-response curve.
Cystathionine γ-lyase (CSE) Activity Assay
The activity of norswertianolin as a CSE activator was determined by measuring the production of hydrogen sulfide (H2S).
Principle: CSE catalyzes the production of H2S from L-cysteine. The amount of H2S produced can be quantified using various methods, including the methylene blue method or fluorescent probes.
Protocol:
-
Enzyme and Substrate Preparation: A reaction mixture containing purified CSE enzyme, the substrate L-cysteine, and the co-factor pyridoxal-5'-phosphate in a suitable buffer is prepared.
-
Compound Addition: Norswertianolin at different concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
H2S Detection: The reaction is stopped, and the amount of H2S produced is measured. For the methylene blue method, this involves the reaction of H2S with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which is quantified spectrophotometrically at around 670 nm.
-
Data Analysis: The rate of H2S production in the presence of norswertianolin is compared to the basal activity of the enzyme to determine the fold activation.
Visualizing the Structural and Functional Differences
The following diagrams illustrate the key structural distinctions between glycosylated and non-glycosylated xanthones and a general workflow for their comparative biological evaluation.
Caption: Structural relationship between an aglycone and its O- and C-glycosides.
Caption: General workflow for comparing the bioactivity of aglycones and glycosides.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. ijcea.org [ijcea.org]
- 3. mdpi.com [mdpi.com]
- 4. A New Xanthone Glycoside from Mangifera indica L.: Physicochemical Properties and In Vitro Anti-Skin Aging Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norswertianolin Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norswertianolin Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Absence of In Vivo Data for 1,3,5-Trihydroxyxanthone Necessitates a Comparative Analysis of Structurally Related Xanthone Derivatives
A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of 1,3,5-Trihydroxyxanthone's therapeutic potential. To date, no studies in animal models examining its efficacy, pharmacokinetics, or safety have been published. This lack of in vivo data prevents a direct assessment of its performance against other therapeutic alternatives.
In light of this, and to provide valuable insights for researchers and drug development professionals, this guide presents a comparative analysis of structurally related hydroxylated xanthone derivatives that have been evaluated in animal models. This report focuses on the demonstrated diuretic and antimalarial properties of these related compounds, offering a benchmark for the potential therapeutic avenues of xanthones and highlighting the current research landscape.
The following sections detail the in vivo performance of selected xanthone derivatives, providing quantitative data, experimental protocols, and mechanistic insights to inform future research and development in this area.
Comparative Analysis of Hydroxylated Xanthone Derivatives in Animal Models
This section compares the therapeutic potential of two classes of hydroxylated xanthones—diuretics and antimalarials—based on available data from preclinical animal studies.
Diuretic Potential of 1,3,5,6-Tetrahydroxyxanthone
Recent studies have highlighted the diuretic and saluretic effects of 1,3,5,6-tetrahydroxyxanthone (THX) in rat models, positioning it as a potential alternative to conventional diuretics like hydrochlorothiazide (HCTZ).
Quantitative Data Summary
| Compound | Animal Model | Dose | Route | Urine Volume Increase (vs. Control) | Electrolyte Excretion | Comparator | Comparator Urine Volume Increase (vs. Control) |
| 1,3,5,6-Tetrahydroxyxanthone (THX) | Wistar Rats | 0.1 mg/kg | Oral | Significant increase at 8h and 24h[1] | Increased Na+, K+, Cl-[1] | Hydrochlorothiazide (HCTZ) | Significant increase at 8h and 24h[1] |
| 1,3,5,6-Tetrahydroxyxanthone (THX) | Spontaneously Hypertensive Rats (SHR) | 0.1 mg/kg | Oral | Significant increase at 8h and 24h[1] | Increased Na+, K+[1] | Hydrochlorothiazide (HCTZ) | Significant increase at 8h and 24h[1] |
Experimental Protocol: Diuretic Activity in Rats
The diuretic activity of 1,3,5,6-tetrahydroxyxanthone was evaluated in Wistar and Spontaneously Hypertensive Rats. The protocol, based on the Lipschitz method, is as follows:
-
Animals: Male Wistar or Spontaneously Hypertensive rats, fasted overnight with free access to water.
-
Acclimatization: Animals are housed in metabolic cages for a period of acclimatization before the experiment.
-
Hydration: Prior to drug administration, animals are hydrated with a saline solution (0.9% NaCl) orally.
-
Drug Administration: The test compound (1,3,5,6-tetrahydroxyxanthone), a standard diuretic (hydrochlorothiazide), or the vehicle (control) is administered orally.
-
Urine Collection: Urine is collected in graduated cylinders at specified time points (e.g., 8 and 24 hours) after administration.
-
Analysis: The total volume of urine is measured. The concentrations of electrolytes (Na+, K+, Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
Signaling Pathway: Proposed Mechanism of Diuretic Action
The diuretic effect of 1,3,5,6-tetrahydroxyxanthone appears to be multifactorial, involving the nitric oxide (NO) pathway and exhibiting renal protective properties.[2] The precise signaling cascade is still under investigation, but a proposed pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO can then promote vasodilation of renal blood vessels, increasing renal blood flow and the glomerular filtration rate, which contributes to diuresis.
Figure 1: Proposed signaling pathway for the diuretic effect of 1,3,5,6-tetrahydroxyxanthone.
Antimalarial Potential of Hydroxylated Xanthones
Several hydroxylated xanthones have demonstrated significant antimalarial activity in murine models of malaria, primarily through the inhibition of hemozoin formation.
Quantitative Data Summary
| Compound | Animal Model | Dose | Route | Parasitemia Suppression (%) | Comparator | Comparator Parasitemia Suppression (%) |
| 1-hydroxy-5,6,7-trimethoxyxanthone | ICR Mice (P. berghei) | 10 mg/kg | Intraperitoneal | 74.26%[3] | Chloroquine | Not specified in the study |
| 1,3,6,8-tetrahydroxyxanthone | BALB/c Mice (P. berghei) | 20 mg/kg/day | Not specified | 70.5% | Quinine | Not specified in the study |
| Norlichexanthone | BALB/c Mice (P. berghei) | 20 mg/kg/day | Not specified | 44.3% | Quinine | Not specified in the study |
Experimental Protocol: 4-Day Suppressive Test in Mice
The in vivo antimalarial activity is commonly assessed using the 4-day suppressive test against Plasmodium berghei in mice.[4]
-
Animals: Swiss albino mice of either sex, weighing 18-22g.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each group relative to the control group.
Mechanism of Action: Inhibition of Heme Polymerization
The primary antimalarial mechanism of action for many hydroxylated xanthones is the inhibition of heme polymerization in the malaria parasite's food vacuole.[5][6] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Hydroxylated xanthones are believed to bind to free heme, preventing its polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.
Figure 2: Experimental workflow demonstrating the inhibition of heme polymerization by hydroxylated xanthones.
Conclusion
While the therapeutic potential of this compound in animal models remains to be elucidated, the promising diuretic and antimalarial activities of its structural analogs, such as 1,3,5,6-tetrahydroxyxanthone and other hydroxylated xanthones, underscore the potential of this class of compounds. The data presented in this guide provide a valuable comparative framework for researchers, highlighting the need for in vivo studies on this compound to fully understand its therapeutic promise. Further investigation into the specific mechanisms of action and signaling pathways of these compounds will be crucial for the development of novel xanthone-based therapeutics.
References
- 1. 1,3,5,6-Tetrahydroxyxanthone, a natural xanthone, induces diuresis and saluresis in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5,6-tetrahydroxyxanthone promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones as antimalarial agents; studies of a possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthones as antimalarial agents: discovery, mode of action, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,3,5-Trihydroxyxanthone: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Trihydroxyxanthone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established guidelines for the disposal of laboratory chemicals and should be implemented in conjunction with your institution's specific hazardous waste management protocols.
I. Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a xanthone and a polyphenol necessitates that it be treated as potentially hazardous chemical waste.[1][2] A thorough risk assessment is crucial before beginning any disposal procedures. Phenolic compounds, a related class, can be irritants and may possess toxic properties.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal stages.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open.[1]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
II. Quantitative Data and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for proper handling, storage, and waste container selection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₅ | PubChem[2] |
| Molecular Weight | 244.20 g/mol | PubChem[2] |
| Appearance | Beige Powder/Solid | Thermo Fisher Scientific (for Xanthone)[3] |
| Melting Point | 174 - 176 °C (for Xanthone) | Thermo Fisher Scientific[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |
III. Experimental Protocol: Waste Segregation and Containment
The primary procedure for the disposal of this compound is not chemical neutralization but proper segregation, containment, and labeling for collection by a certified hazardous waste disposal service.
Materials:
-
Appropriate waste containers (see table below)
-
Hazardous Waste labels
-
Personal Protective Equipment (PPE):
Procedure:
-
Waste Identification and Segregation:
-
Categorize the this compound waste at the point of generation. Do not mix it with incompatible waste streams.[1][5]
-
Solid Waste: Includes unused or expired powder, contaminated weigh boats, filter paper, gloves, and paper towels.[1]
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions, experimental residues, and solvent rinses.[1] Segregate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Consists of contaminated needles, syringes, or glass pipettes.[1]
-
-
Container Selection and Management:
-
Select appropriate, compatible containers for each waste type to prevent leakage or rupture.[6] For instance, do not store strong acids in plastic bottles.[7]
-
Ensure all containers have a secure, tightly fitting screw cap.[6][7] Containers must remain closed except when adding waste.[8][9]
-
Do not overfill liquid containers; leave at least one inch of headspace to allow for expansion.[6][10]
Waste Type Container Specification Solid Waste Lined, puncture-resistant container.[1] Liquid Waste Glass or high-density polyethylene (HDPE) bottle compatible with the solvent.[1] Sharps Waste Puncture-proof, labeled sharps container.[1][5] -
-
Labeling:
-
Temporary Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6][9]
-
The SAA should be a secondary containment area, away from general lab traffic and drains.[1]
-
Regularly inspect the SAA for any signs of container leakage.[6]
-
-
Disposal Request:
-
Once a waste container is full, or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this can vary by institution), contact your institution's Environmental Health and Safety (EH&S) or equivalent department for waste pickup.[6][9] All hazardous wastes must be disposed of through a certified hazardous waste collection program.[8]
-
-
Decontamination:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H8O5 | CID 5281663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | CAS:6732-85-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1,3,5-Trihydroxyxanthone
Essential Safety and Handling Guide for 1,3,5-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
Given that this compound belongs to the xanthone and phenol classes of compounds, it should be handled with care as phenolic compounds can be irritants and may possess toxic properties.[1] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound to prevent accidental exposure.
| Body Part | PPE Item | Specifications | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any tears or holes before use. | To prevent skin contact with the chemical.[1] |
| Body | Laboratory coat | A standard flame-resistant lab coat should be worn and kept fully buttoned. | To protect skin and clothing from contamination.[1][2] |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from splashes of solutions or airborne particles.[1][2] |
| Respiratory | Respirator | For handling the powder, a fit-tested N95 or higher-rated respirator may be required to prevent inhalation of fine particles.[2] Use should be determined by a risk assessment. | To prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. | Required for general laboratory safety.[2] |
Emergency Procedures
In the event of accidental exposure, immediate action is necessary:
| Exposure Type | Immediate Action |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] |
| Ingestion | Seek immediate medical attention. Do not induce vomiting.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.
-
Prepare a spill kit with appropriate absorbent materials.[2]
-
-
Weighing and Aliquoting :
-
Dissolution :
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Container Management
Proper segregation and containment of waste are fundamental to safe disposal.[1] Do not mix waste containing this compound with other incompatible waste streams.[1]
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Lined, puncture-resistant container.[1] | "Hazardous Waste" label detailing the contents, including the full chemical name "this compound," approximate quantity, and accumulation date.[1] |
| Liquid Waste | Glass or high-density polyethylene (HDPE) bottle with a secure screw cap.[1] | "Hazardous Waste" label detailing the contents, including the full chemical name, solvent(s), approximate concentration and quantity, and accumulation date.[1] |
| Sharps | Puncture-proof, labeled sharps container.[1] | "Hazardous Waste - Sharps" label with the chemical contaminant identified. |
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedure
-
Segregation : At the point of generation, separate waste into the appropriate categories: solid, liquid, and sharps.
-
Collection : Place segregated waste into correctly labeled containers. Ensure lids are securely fastened when not in use.
-
Temporary Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment area, away from general lab traffic and drains.[1]
-
Disposal : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department. Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]
Handling of Empty Containers
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[4]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow involving the handling of this compound.
Caption: A typical experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
